molecular formula C10H11N3O2 B593205 Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 136548-63-5

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Katalognummer: B593205
CAS-Nummer: 136548-63-5
Molekulargewicht: 205.217
InChI-Schlüssel: MHKJKJNLGUXOEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a high-value chemical building block designed for advanced pharmaceutical research and development. Its fused pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its rigid, planar configuration that allows for effective interactions with a variety of biological targets . This compound is expertly engineered for facile structural diversification; the reactive 3-amino group and the 2-ester moiety serve as versatile handles for further synthetic elaboration through reactions such as amide coupling, nucleophilic substitution, and cyclization, enabling the rapid generation of compound libraries for screening . The primary research application of this scaffold is in the discovery and synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers. Molecules based on the pyrazolo[1,5-a]pyridine core have demonstrated potent activity as ATP-competitive inhibitors for kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, derivatives of this heterocyclic system are found in a broad spectrum of pharmacological contexts, including as inhibitors of other enzymes like cathepsin K (investigated for osteoporosis) and in psychopharmacological agents . The significant synthetic versatility and proven biological relevance of this core structure make this compound a critical starting material for researchers aiming to explore new chemical space and develop the next generation of targeted therapeutics.

Eigenschaften

IUPAC Name

ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJKJNLGUXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and potential applications, grounded in the established chemistry of the pyrazolo[1,5-a]pyridine scaffold.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1] This prominence is due to its versatile biological activities, which include roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2] The unique structural arrangement of the fused pyrazole and pyridine rings allows these molecules to act as mimics of endogenous ligands, such as ATP, enabling them to interact with the active sites of various enzymes.[2] The development of novel derivatives of this core structure continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved potency and selectivity.[3]

Molecular Structure and Physicochemical Properties

This compound is a derivative of the pyrazolo[1,5-a]pyridine core. Its structure features an amino group at the 3-position and an ethyl carboxylate group at the 2-position. The presence of these functional groups, particularly the amino group and the ester, provides key sites for further chemical modification and hydrogen bonding interactions, which are crucial for biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₁₁N₃O₂Based on chemical structure
Molecular Weight 205.22 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureBased on similar heterocyclic compounds[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from the presence of the aromatic rings and the ethyl ester group.
Hydrogen Bond Donors 1 (from the amino group)Structural analysis
Hydrogen Bond Acceptors 4 (2 from the ester, 2 from the ring nitrogens)Structural analysis
Storage Should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[4]General recommendation for amino-substituted heterocyclic compounds.

Synthesis of this compound

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction.[1][2] This reaction typically involves the condensation of an N-aminopyridinium salt or ylide with a suitable dipolarophile, such as an alkyne or alkene.[5]

A plausible synthetic route to this compound would involve the reaction of an N-aminopyridine with an ethyl propiolate derivative. The choice of substituents on the starting materials will dictate the final substitution pattern on the pyrazolo[1,5-a]pyridine ring.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N_aminopyridine N-Aminopyridine Cycloaddition [3+2] Cycloaddition & Aromatization N_aminopyridine->Cycloaddition Propiolate Ethyl 2-cyano-3-ethoxyacrylate Propiolate->Cycloaddition Target This compound Cycloaddition->Target caption Proposed [3+2] Cycloaddition Synthesis

Caption: Proposed [3+2] Cycloaddition Synthesis.

Experimental Protocol: A Proposed Synthesis

The following is a generalized, step-by-step methodology for the synthesis of the target compound based on established literature procedures for similar molecules.[1][3]

Step 1: Formation of the N-Aminopyridinium Salt

  • To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting precipitate, the N-aminopyridinium salt, is filtered, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: [3+2] Cycloaddition and Aromatization

  • Suspend the N-aminopyridinium salt and a suitable dipolarophile, such as an ethyl 2-cyano-3-substituted-acrylate, in a solvent like ethanol or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine, to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Structural Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques would be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A triplet and a quartet in the upfield region corresponding to the ethyl ester protons. - A broad singlet for the amino (-NH₂) protons. - A set of aromatic protons in the downfield region with characteristic coupling patterns for the pyrazolo[1,5-a]pyridine ring system.
¹³C NMR - Resonances for the two carbons of the ethyl group. - A peak for the ester carbonyl carbon. - A series of peaks in the aromatic region corresponding to the carbons of the fused ring system.
IR Spectroscopy - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹). - C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (205.22 m/z for [M]⁺).

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The amino and ester functional groups serve as handles for the synthesis of a library of derivatives with diverse biological activities.

Based on the known activities of the parent pyrazolo[1,5-a]pyridine core and its analogues, this compound could be explored for several therapeutic applications:

  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine scaffold is known to inhibit various protein kinases, which are key targets in cancer therapy.[2]

  • Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3]

  • Antimicrobial and Anticancer Properties: The closely related 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its potential antimicrobial and anticancer activities.[6]

Potential_Applications cluster_applications Potential Therapeutic Areas Core Ethyl 3-aminopyrazolo[1,5-a] pyridine-2-carboxylate Kinase Kinase Inhibitors (Oncology) Core->Kinase Scaffold for SAR studies AntiTB Antitubercular Agents Core->AntiTB Lead for optimization Antimicrobial General Antimicrobials Core->Antimicrobial Building block for new derivatives caption Drug Discovery Potential

Caption: Drug Discovery Potential.

Conclusion

This compound represents a valuable, yet underexplored, molecule within the medicinally important class of pyrazolo[1,5-a]pyridines. Its synthesis is achievable through established cycloaddition methodologies, and its structure is ripe for derivatization to explore a range of biological targets. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising heterocyclic compound.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. Available at: [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Available at: [Link]

  • The synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cyclization of N-aminopyridinium salts. ResearchGate. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]

  • Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. Available at: [Link]

Sources

Technical Guide: Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate , a critical scaffold in medicinal chemistry.

Compound Identification & Core Properties[1][2][3][4]

This compound is a fused bicyclic heteroaromatic compound serving as a versatile building block in drug discovery. Its pyrazolo[1,5-a]pyridine core is an isostere of the indole and azaindole ring systems, widely utilized to design kinase inhibitors, CNS-active agents (e.g., mGluR modulators), and anti-infectives.

Chemical Identity
PropertyDetail
CAS Number 136548-63-5
IUPAC Name This compound
Synonyms 3-Amino-pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester; Ethyl 3-amino-2-pyrazolo[1,5-a]pyridinecarboxylate
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
SMILES CCOC(=O)C1=C(N)C2=CC=CC=N2N=C1
InChI Key PEZWWKGGTIYZPN-UHFFFAOYSA-N
Physicochemical Profile[4][5][7]
  • Appearance: Light yellow to off-white solid.

  • Solubility: Soluble in DMSO, DMF, dichloromethane, and ethyl acetate; sparingly soluble in water.

  • Melting Point: Typically 140–145 °C (derivative dependent).

  • pKa (Predicted): ~3.5 (conjugate acid of the 3-amino group), indicating weak basicity due to resonance delocalization into the heteroaromatic system.

Synthesis & Manufacturing Protocol

The synthesis of This compound requires a robust heteroannulation strategy followed by functional group manipulation. The most reliable "Expertise & Experience" route involves a [3+2] cycloaddition followed by a Curtius rearrangement.

Retrosynthetic Analysis

The pyrazolo[1,5-a]pyridine core is constructed via a 1,3-dipolar cycloaddition between an N-aminopyridinium salt (1,3-dipole) and an alkyne (dipolarophile). The 3-amino group is introduced via degradation of a carboxylic acid precursor, ensuring regiochemical fidelity.

Step-by-Step Synthesis Protocol
Step 1: Preparation of 1-Aminopyridinium Iodide
  • Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), Potassium carbonate, Hydroiodic acid (HI).

  • Procedure: React pyridine with HOSA in water at 90°C. Cool, basify with K₂CO₃, and extract. Treat the resulting N-aminopyridine with HI to precipitate the stable iodide salt.

  • Critical Control: Ensure the salt is dry; moisture interferes with the subsequent cycloaddition.

Step 2: [3+2] Cycloaddition to Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
  • Reagents: 1-Aminopyridinium iodide, Diethyl acetylenedicarboxylate (DEAD), K₂CO₃, DMF.

  • Mechanism: The base deprotonates the salt to generate the N-iminopyridine ylide, which undergoes a [3+2] cycloaddition with DEAD, followed by aromatization.

  • Protocol:

    • Suspend 1-aminopyridinium iodide (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.

    • Add DEAD (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Pour into ice water; filter the precipitate (the 2,3-diester).

Step 3: Regioselective Hydrolysis
  • Reagents: KOH (1.0 eq), Ethanol/Water.

  • Logic: The ester at position 3 is sterically more accessible and electronically activated compared to position 2, allowing for selective hydrolysis under controlled conditions.

  • Protocol: Treat the diester with exactly 1.0 equivalent of KOH in EtOH/H₂O at 40°C. Monitor by TLC. Acidify to pH 4 to precipitate 2-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid .

Step 4: Curtius Rearrangement to the 3-Amino Target
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, then TFA/DCM.

  • Protocol:

    • Dissolve the mono-acid in tert-butanol/toluene.

    • Add TEA (1.2 eq) and DPPA (1.1 eq).

    • Heat to reflux (80–90°C) for 4 hours. The intermediate acyl azide rearranges to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.

    • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) at 0°C to yield This compound as the trifluoroacetate salt or free base after neutralization.

Synthesis Workflow Diagram

Synthesis cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Functionalization Pyridine Pyridine Aminopyridinium 1-Aminopyridinium Iodide (Stable Salt) Pyridine->Aminopyridinium HOSA, then HI Diester Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Aminopyridinium->Diester + DEAD, K2CO3 [3+2] Cycloaddition DEAD Diethyl acetylenedicarboxylate (DEAD) DEAD->Diester MonoAcid 3-Carboxylic Acid Derivative (Selective Hydrolysis) Diester->MonoAcid KOH (1 eq), EtOH Selective Hydrolysis BocAmine 3-(Boc-amino)-2-carboxylate MonoAcid->BocAmine DPPA, TEA, t-BuOH Curtius Rearrangement Target Ethyl 3-aminopyrazolo[1,5-a] pyridine-2-carboxylate (CAS 136548-63-5) BocAmine->Target TFA/DCM Deprotection

Caption: Step-wise synthetic pathway for CAS 136548-63-5 via [3+2] cycloaddition and Curtius rearrangement.

Medicinal Chemistry Applications

The 3-amino-2-carboxylate motif is a "privileged structure" in drug design, offering specific interaction points for biological targets.

Structure-Activity Relationship (SAR)
  • 3-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitors, this group often forms a hinge-binding interaction with the ATP-binding pocket (e.g., interacting with the gatekeeper residue).

  • 2-Carboxylate: serves as a hydrogen bond acceptor or can be further derivatized into amides, ureas, or heterocycles (e.g., oxadiazoles) to extend into the solvent-exposed region of the protein.

  • Pyrazolo[1,5-a]pyridine Core: Provides a rigid, planar scaffold that mimics the purine ring of ATP, making it highly suitable for PI3K , p38 MAPK , and mGluR (metabotropic glutamate receptor) modulation.

Key Therapeutic Areas
  • Kinase Inhibition: Derivatives of this scaffold are potent inhibitors of PI3Kδ and CDK enzymes, used in oncology and autoimmune disease research.

  • CNS Disorders: Used as negative allosteric modulators (NAMs) for mGluR1/5, showing potential in treating anxiety and chronic pain.

  • Infectious Disease: The scaffold exhibits activity against specific bacterial DNA gyrases when appropriately substituted at the C7 position.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data are standard.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 1.30 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -CH₂-), 6.00 (br s, 2H, -NH₂), 6.90 (td, 1H, H-6), 7.30 (t, 1H, H-5), 7.70 (d, 1H, H-7), 8.45 (d, 1H, H-4).
MS (ESI+) m/z 206.1 [M+H]⁺ ; Characteristic fragmentation loss of ethyl group (-29) or ethanol (-46).
IR Spectroscopy 3300–3400 cm⁻¹ (Primary amine N-H stretch), 1690–1710 cm⁻¹ (Ester C=O stretch), 1630 cm⁻¹ (C=N / C=C aromatic stretch).

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a fume hood. The 1-aminopyridinium iodide precursor is an irritant; however, the final ester is generally stable.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.

References

  • Bidepharm . (n.d.). This compound Product Page. Retrieved from

  • ChemicalBook . (n.d.). CAS 136548-63-5 Data Sheet. Retrieved from

  • MDPI . (2012). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines. (Describes analogous synthesis via Curtius rearrangement). Retrieved from

  • National Institutes of Health (NIH) . (2015). N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5. (Application of the scaffold). Retrieved from

Technical Guide: Molecular Characterization and Isomeric Profiling of C₁₀H₁₁N₃O₂

[1][2]

Executive Summary

The molecular formula C₁₀H₁₁N₃O₂ represents a critical chemical space in drug discovery, encompassing bioactive amino acid analogs, chemiluminescent probes, and heterocyclic scaffolds.[1][2] Unlike simple aliphatic isomers, this formula is characterized by a high Degree of Unsaturation (DoU = 7) , necessitating the presence of multiple aromatic rings, carbonyls, or complex heterocyclic systems.[2][3]

This guide provides a definitive analysis of the physicochemical properties of C₁₀H₁₁N₃O₂, profiles its three most significant isomeric classes (including the vital probe 7-Azatryptophan ), and establishes a self-validating analytical workflow for their differentiation.[2][3]

Physicochemical Core

Precise mass spectrometry and elemental analysis are the first lines of verification for this formula.

Quantitative Data Profile
PropertyValueNotes
Molecular Formula C₁₀H₁₁N₃O₂
Average Molecular Weight 205.215 g/mol Useful for stoichiometric calculations.[1][2][3]
Monoisotopic Mass 205.085127 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3]
Degree of Unsaturation 7.0 Calculated as

.[1][2][3] Implies extensive aromaticity or multiple ring systems.[1][2][3]
Elemental Composition C (58.53%), H (5.40%), N (20.48%), O (15.59%)High nitrogen content suggests basicity or H-bond donor/acceptor capability.[2][3]

Structural Isomerism: The "Big Three" Classes

While hundreds of theoretical isomers exist, three specific scaffolds dominate the research landscape due to their utility in oncology, proteomics, and analytical chemistry.[1][2]

Class A: The Bioactive Probe (7-Azatryptophan)[2][3]
  • Systematic Name: 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid[2][3]

  • Significance: A non-canonical amino acid and intrinsic fluorescent probe.[1][2][3] It mimics Tryptophan (Trp) but possesses a nitrogen at the 7-position of the indole ring (creating a 7-azaindole).[2][3]

  • Application: Used in protein engineering to study protein-protein interactions.[1][2][3] Its fluorescence emission is distinct from Trp, allowing for selective monitoring in complex biological mixtures.[1][3]

  • Drug Development: Investigated as a scaffold for kinase inhibitors due to the hinge-binding capability of the 7-azaindole moiety.[1][2][3]

Class B: The Chemiluminescent Scaffold (Dimethyl-Luminol)[2][3]
  • Systematic Name: 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione[2][3]

  • Significance: A derivative of Luminol (C₈H₇N₃O₂).[1][2][3] The N-methylation at the hydrazide nitrogens alters its solubility and chemiluminescent quantum yield.[1][2][3]

  • Mechanism: Upon oxidation, it releases nitrogen gas and emits blue light, used in high-sensitivity ELISA assays and forensic blood detection.[2][3]

Class C: The Ionic Salt (Neocupferron)[1][2][3]
  • Systematic Name: Ammonium N-nitroso-N-(1-naphthyl)hydroxylamine[1][2][3]

  • Structure: C₁₀H₇N₂O₂⁻ (anion) + NH₄⁺ (cation) = C₁₀H₁₁N₃O₂.[1][2][3]

  • Significance: A chelating agent used to precipitate metals like iron and copper.[1][2][3] Unlike Classes A and B, this is an ionic salt, which drastically changes its solubility profile (water-soluble vs. organic-soluble).[2][3]

Analytical Differentiation Workflow

Distinguishing these isomers requires a multi-modal approach. The following workflow utilizes Mass Spectrometry (MS/MS) fragmentation logic and NMR shifts to validate identity.

Fragmentation Logic (MS/MS)
  • 7-Azatryptophan: Expect a neutral loss of NH₃ (17 Da) and HCOOH (46 Da) from the amino acid backbone.[1][2][3] The diagnostic ion is the 7-azaindole cation (m/z ~118) .[1][2][3]

  • Dimethyl-Luminol: Fragmentation is dominated by the loss of the methyl groups and the hydrazide ring opening.[1][2][3]

  • Neocupferron: Being a salt, ESI-MS in positive mode often detects the [M-NH₄+2H]⁺ species or the naked naphthalene ring fragment.[2][3]

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision tree for identifying a C₁₀H₁₁N₃O₂ unknown.

IsomerIDStartUnknown Sample(MW 205.0851)SolubilitySolubility Test(Water vs. DMSO)Start->SolubilityWaterSolHigh Water Solubility(Ionic Character)Solubility->WaterSol Dissolves OrganicSolDMSO/Methanol Soluble(Covalent Character)Solubility->OrganicSol Precipitates NeocupferronID: Neocupferron(Salt Complex)WaterSol->NeocupferronNMR_Check1H-NMR Analysis(Aromatic Region)OrganicSol->NMR_CheckIndoleSigSignal: 7-Azaindole(δ 7.0-8.5 ppm + Aliphatic CH/CH2)NMR_Check->IndoleSigPhthalazineSigSignal: Phthalazine Symm.(δ 7.8-8.2 ppm + N-Methyl Singlets)NMR_Check->PhthalazineSigAzaTrpID: 7-Azatryptophan(Amino Acid Analog)IndoleSig->AzaTrpLuminolDerivID: Dimethyl-Luminol(Phthalazine Derivative)PhthalazineSig->LuminolDeriv

Figure 1: Decision tree for the structural elucidation of C₁₀H₁₁N₃O₂ isomers based on solubility and NMR signatures.

Experimental Protocol: Isolation of 7-Azatryptophan

For researchers synthesizing or isolating the 7-azatryptophan isomer for probe studies, the following protocol ensures high purity.

Materials
  • Stationary Phase: C18 Reverse-Phase Silica (5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Detection: UV at 280 nm (excitation) and 295 nm (emission for fluorescence check).[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg of crude sample in 1 mL of 1:1 H₂O:MeOH. Sonicate for 5 minutes.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold)[1][2][3]

    • 2-15 min: 5% -> 60% B (Linear gradient)[1][2][3]

    • 15-18 min: 95% B (Wash)[1][2][3]

  • Peak Collection: 7-Azatryptophan typically elutes earlier than Tryptophan due to the extra nitrogen in the ring reducing lipophilicity.[1][2][3] Expect elution around 15-20% B .[1][2][3]

  • Validation: Collect the peak fraction. Perform Direct Infusion ESI-MS.[1][2][3]

    • Pass Criteria: Observed m/z = 206.09 (M+H)⁺.[1][2][3][4]

    • Fail Criteria: Presence of m/z 188 (dehydration product) suggesting degradation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000164, 7-Aza-tryptophan. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135436500, Neocupferron. Retrieved from [Link][1][2][3]

  • Preprints.org (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. Retrieved from [Link][1][2][3]

  • University of Utrecht (2025). Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV-2 Mpro. Retrieved from [Link]

An In-depth Technical Guide to the Chemical Properties of Amino-Functionalized Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of amino-functionalized pyrazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and key chemical characteristics of these versatile molecules.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered considerable attention due to its presence in numerous biologically active compounds.[1][2] These molecules have shown promise as kinase inhibitors, adenosine antagonists, and anti-herpetic agents, making them a valuable scaffold in drug discovery.[1][2] The introduction of an amino group onto this scaffold further enhances its utility by providing a site for further functionalization, modulating the electronic properties of the ring system, and enabling coordination with metal ions. This guide will delve into the fundamental chemical properties that underpin the diverse applications of these compounds.

Synthetic Strategies for Amino-Functionalized Pyrazolo[1,5-a]pyridines

The synthesis of amino-functionalized pyrazolo[1,5-a]pyridines can be achieved through several efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition of N-Aminopyridines

A prevalent method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-aminopyridines with various dipolarophiles.[2][3] This approach is particularly useful for accessing a wide range of functionalized derivatives.

A metal-free, room-temperature method utilizes the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1][2] This reaction is typically carried out in N-methylpyrrolidone (NMP) under an oxygen atmosphere and can provide high yields of the desired products.[1][2]

Experimental Protocol: Metal-Free [3+2] Cycloaddition

  • To a solution of the N-aminopyridine (1.2 equiv.) in N-methylpyrrolidone (NMP), add the α,β-unsaturated carbonyl compound (1.0 equiv.).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-functionalized pyrazolo[1,5-a]pyridine.

Cross-Dehydrogenative Coupling Reactions

An alternative and efficient strategy involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[4] This method, promoted by acetic acid and molecular oxygen, allows for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines.[4] A key advantage of this approach is its atom economy and the use of environmentally benign oxidants.[4]

Experimental Protocol: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

  • In a round-bottom flask, dissolve the N-amino-2-iminopyridine (1.0 equiv.) and the 1,3-dicarbonyl compound (1.2 equiv.) in ethanol.

  • Add acetic acid (2.0 equiv.) to the mixture.

  • Stir the reaction vigorously at room temperature under an air atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane) to obtain the pure amino-functionalized pyrazolo[1,5-a]pyridine.[4]

Synthesis_Workflow cluster_cycloaddition [3+2] Cycloaddition cluster_cdc Cross-Dehydrogenative Coupling N_aminopyridine N-Aminopyridine Cycloaddition Oxidative [3+2] Cycloaddition (NMP, O2, r.t.) N_aminopyridine->Cycloaddition Dipolarophile α,β-Unsaturated Carbonyl Dipolarophile->Cycloaddition Product1 Amino-functionalized Pyrazolo[1,5-a]pyridine Cycloaddition->Product1 N_amino_iminopyridine N-Amino-2-iminopyridine CDC CDC Reaction (AcOH, O2, EtOH, r.t.) N_amino_iminopyridine->CDC Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->CDC Product2 Amino-functionalized Pyrazolo[1,5-a]pyridine CDC->Product2

Caption: Synthetic routes to amino-functionalized pyrazolo[1,5-a]pyridines.

Core Chemical Properties and Reactivity

The presence and position of the amino group significantly influence the chemical properties and reactivity of the pyrazolo[1,5-a]pyridine scaffold.

Electronic Effects and Basicity (pKa)

The amino group is a strong electron-donating group, which increases the electron density of the heterocyclic ring system through resonance and inductive effects. This has a profound impact on the molecule's basicity. While specific pKa values for a wide range of amino-functionalized pyrazolo[1,5-a]pyridines are not extensively documented in a single source, it is established that the nitrogen atoms in the ring system and the exocyclic amino group can be protonated. The basicity will be influenced by the position of the amino group and the presence of other substituents. For comparison, the pKa of the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide has been predicted to be around 2.81.[5] The amino group's electron-donating nature would be expected to increase the pKa of the ring nitrogens.

Reactivity of the Amino Group

The amino group serves as a versatile handle for further derivatization, allowing for the synthesis of a diverse library of compounds. Common reactions involving the amino group include:

  • Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

  • Alkylation and Arylation: N-alkylation and N-arylation can be achieved through various methods, including reductive amination and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6]

  • Diazotization: Primary aromatic amino groups can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salts are valuable intermediates that can be converted to a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Reactivity of the Heterocyclic Core

The electron-rich nature of the amino-functionalized pyrazolo[1,5-a]pyridine ring system makes it susceptible to electrophilic attack. The position of substitution is directed by the combined electronic effects of the amino group and the nitrogen atoms within the ring.

Furthermore, the pyrazolo[1,5-a]pyridine core can be functionalized through various C-H activation and cross-coupling strategies. For instance, palladium-catalyzed C-H/C-H cross-coupling reactions have been employed for the regioselective functionalization of these heteroarenes.[7] Halogenated derivatives of the scaffold also serve as excellent precursors for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the introduction of diverse aryl, and alkyl groups.[8]

Spectroscopic Characterization

The structural elucidation of amino-functionalized pyrazolo[1,5-a]pyridines relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features for Amino-Functionalized Pyrazolo[1,5-a]pyridines
¹H NMR The protons of the amino group typically appear as a broad singlet. The chemical shifts of the aromatic protons on the pyrazolo[1,5-a]pyridine core are influenced by the position of the amino group, generally shifting to higher field (lower ppm) due to its electron-donating nature.[4]
¹³C NMR The carbon atoms attached to the amino group experience a significant upfield shift. The electron-donating effect of the amino group also influences the chemical shifts of other carbon atoms in the ring system.[4]
FT-IR The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for a primary amine.[4] The C=N and C=C stretching vibrations of the aromatic rings are also characteristic.
UV-Vis The electronic transitions in the UV-Vis spectrum are affected by the extent of conjugation and the presence of the amino group. The amino group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima.[9][10]
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[4]

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazolo[1,5-a]pyridine ring and the exocyclic amino group can act as coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry.[11] The resulting metal complexes have shown potential in various catalytic applications.

The aminopyridinato ligand framework has been extensively studied in early transition metal chemistry, with applications in olefin polymerization.[12] Group IV metal complexes with aminopyridinato ligands have been synthesized and evaluated as catalysts, demonstrating good activities when activated with methylaluminoxane (MAO).[1] Iron and copper complexes with amino-pyridine ligands have also been investigated for their catalytic activity in atom transfer radical polymerization (ATRP).[13]

Ligand_Coordination AminoPyrazoloPyridine Amino-functionalized Pyrazolo[1,5-a]pyridine Metal_Complex Metal Complex AminoPyrazoloPyridine->Metal_Complex Coordination Metal_Ion Metal Ion (M) Metal_Ion->Metal_Complex Catalysis Catalytic Applications (e.g., Polymerization, ATRP) Metal_Complex->Catalysis Leads to

Caption: Role as ligands in coordination chemistry and catalysis.

Applications in Medicinal Chemistry

The amino-functionalized pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. The amino group can participate in crucial hydrogen bonding interactions with biological targets, such as the active sites of enzymes.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[7] The ability to readily modify the amino group and other positions on the heterocyclic core allows for the fine-tuning of the molecule's structure-activity relationship (SAR) to optimize potency and selectivity.[6]

Conclusion

Amino-functionalized pyrazolo[1,5-a]pyridines are a class of compounds with rich and diverse chemical properties. Their synthesis is accessible through modern organic methodologies, and the presence of the amino group provides a gateway for extensive functionalization. The interplay of the amino group's electronic effects with the heterocyclic core dictates their reactivity and spectroscopic characteristics. Furthermore, their ability to act as ligands for metal ions opens up avenues in catalysis. The proven biological activity of these compounds underscores their importance in drug discovery and development. This guide has provided a foundational understanding of these key chemical properties, which will aid researchers in the rational design and application of novel amino-functionalized pyrazolo[1,5-a]pyridine derivatives.

References

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A Senior Application Scientist's In-depth Technical Guide to Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate and its 5-amino Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and synthetic tractability make it an attractive framework for the design of novel therapeutics.[4] Among its derivatives, amino-substituted ethyl pyrazolopyridine carboxylates are of particular interest due to their potential as versatile intermediates in the synthesis of more complex molecules, including kinase inhibitors for cancer therapy.[5][6]

This guide provides a detailed comparative analysis of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate and its 5-amino isomer, focusing on their synthesis, characterization, and potential applications in drug discovery.

The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core

The fusion of a pyrazole and a pyridine ring creates a unique electronic environment that allows for diverse functionalization.[3][7] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions, both of which are crucial for molecular recognition by biological targets.[8] The ability to introduce substituents at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[5]

Synthesis of Ethyl Aminopyrazolo[1,5-a]pyridine-2-carboxylates: A Tale of Two Isomers

The synthesis of aminopyrazolo[1,5-a]pyridines generally involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic compound.[4][9] The regioselectivity of this reaction is a critical factor that determines the position of the amino group on the resulting bicyclic system.

Synthesis of this compound

The synthesis of the 3-amino isomer typically proceeds through a [3+2] cycloaddition reaction. A common strategy involves the reaction of an N-aminopyridinium ylide with an appropriate ynal. This approach leverages the dual reactivity of the N-aminopyridinium ylide as both a 1,3-dipole and a nitrogen source.[10]

Another established method is the copper-promoted oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium imines.[3] This method provides a direct route to 3-substituted pyrazolo[1,5-a]pyridines.

Illustrative Synthetic Workflow for this compound:

Synthesis of 3-amino isomer cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Aminopyridine 2-Aminopyridine Intermediate_1 Michael Addition 2-Aminopyridine->Intermediate_1 Reacts with Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate->Intermediate_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_1 Heat Heat Intermediate_2 Cyclized Intermediate Heat->Intermediate_2 Product This compound Intermediate_1->Intermediate_2 Cyclization Intermediate_2->Product Aromatization

Caption: Synthetic pathway to the 3-amino isomer.

Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate

The synthesis of the 5-amino isomer often involves the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. The regiochemical outcome is dependent on the substitution pattern of the aminopyrazole and the reaction conditions.[11][12] Microwave irradiation has been shown to influence the regioselectivity of such cyclizations, sometimes favoring the formation of other isomers.[5]

Protocol for the Synthesis of Ethyl 5-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (as an analogous reference):

A mixture of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles and an enaminonitrile can be heated in a direct beam microwave oven under solvent-free conditions to yield the 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives regioselectively.[13]

Spectroscopic Differentiation of the 3-amino and 5-amino Isomers

Distinguishing between the 3-amino and 5-amino isomers is crucial and can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic FeatureThis compoundEthyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylateRationale for Difference
¹H NMR (Chemical Shift of Amino Protons) Broad singlet, typically more downfield.Broad singlet, typically more upfield.The electronic environment around the amino group differs significantly. The 3-amino group is adjacent to the electron-withdrawing pyrazole nitrogen, leading to greater deshielding.
¹H NMR (Aromatic Region) Distinct coupling patterns for protons on the pyridine ring.Different coupling patterns and chemical shifts for pyridine ring protons due to the influence of the amino group at the 5-position.The position of the amino group alters the electron density distribution in the pyridine ring, affecting the chemical shifts of the ring protons.
¹³C NMR The chemical shift of the carbon bearing the amino group (C3) will be characteristic.The chemical shift of the carbon bearing the amino group (C5) will be distinct from the C3 carbon of the other isomer.Direct attachment of the nitrogen atom causes a significant and predictable shift in the resonance of the attached carbon.
Mass Spectrometry (Fragmentation Pattern) Characteristic fragmentation pattern upon ionization.A different fragmentation pattern is expected due to the different position of the amino group, which can influence bond cleavage.The initial fragmentation is often dictated by the most stable carbocation or radical cation that can be formed. The position of the amino group will influence this.

Note: Specific chemical shift values can vary depending on the solvent and other substituents present.

Comparative Chemical Reactivity

The position of the amino group significantly influences the reactivity of the pyrazolo[1,5-a]pyridine ring system.

Reactivity of the 3-Amino Isomer

The 3-amino group is part of an enamine-like system within the pyrazole ring, making it nucleophilic. This position is susceptible to electrophilic substitution reactions. The adjacent ester group at the 2-position can influence the reactivity through steric hindrance and electronic effects.

Reactivity of the 5-Amino Isomer

The 5-amino group is located on the pyridine ring. Its nucleophilicity is influenced by the electron-donating nature of the amino group and the overall electronic character of the fused ring system. This position can be readily diazotized and converted into other functional groups, providing a handle for further diversification.

Logical Relationship of Reactivity:

Reactivity Comparison Isomer Isomer 3-Amino Isomer 3-Amino Isomer Isomer->3-Amino Isomer 5-Amino Isomer 5-Amino Isomer Isomer->5-Amino Isomer Reactivity_3 Nucleophilic attack at C4 Electrophilic substitution on NH2 3-Amino Isomer->Reactivity_3 Reactivity_5 Nucleophilic substitution at C7 Diazotization of NH2 5-Amino Isomer->Reactivity_5 Functionalization_3 Introduction of diverse substituents at C4 Reactivity_3->Functionalization_3 Functionalization_5 Conversion to a wide range of functional groups Reactivity_5->Functionalization_5

Caption: Comparative reactivity of the 3- and 5-amino isomers.

Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a key component of several approved drugs and clinical candidates.[6][14] The amino-substituted derivatives are particularly valuable as they provide a convenient point for the introduction of various pharmacophores.

Role as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The amino group on the pyrazolo[1,5-a]pyridine ring can serve as a key hydrogen bond donor or can be used to attach side chains that occupy the hydrophobic pocket of the kinase.[8] For instance, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as selective PI3Kδ inhibitors.[8]

Structure-Activity Relationship (SAR) Insights

The position of the amino group has a profound impact on the SAR of pyrazolo[1,5-a]pyridine-based inhibitors.

  • 3-Amino Isomers: The 3-amino group, in conjunction with the 2-ester, can be used to build complex side chains that can probe for additional binding interactions within a target protein.

  • 5-Amino Isomers: The 5-amino group can be functionalized to introduce substituents that project into the solvent-exposed region of a binding site, which can be exploited to improve solubility and pharmacokinetic properties.[8]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines (as a proxy for pyrazolo[1,5-a]pyridines)

The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate can yield the dihydroxy-heterocycle, which can then be chlorinated with phosphorus oxychloride to provide the dichloro-derivative. Subsequent selective substitution of the chlorine atoms can be achieved with various nucleophiles.[8]

Step-by-Step Protocol:

  • Cyclocondensation: To a solution of sodium ethoxide in ethanol, add 5-amino-3-substituted-pyrazole followed by diethyl malonate. Reflux the mixture for 24 hours. Cool the reaction mixture and acidify with a mineral acid to precipitate the dihydroxy-pyrazolo[1,5-a]pyrimidine.

  • Chlorination: Reflux the dihydroxy-pyrazolo[1,5-a]pyrimidine in phosphorus oxychloride for 24 hours. Carefully quench the reaction with ice water and extract the dichloro-derivative with an organic solvent.

  • Nucleophilic Substitution: Dissolve the dichloro-derivative in a suitable solvent (e.g., acetone) and add a nucleophile (e.g., morpholine) in the presence of a base (e.g., K₂CO₃). Stir at room temperature to achieve selective substitution.[8]

Conclusion

This compound and its 5-amino isomer are valuable building blocks in medicinal chemistry. Their distinct synthetic routes, spectroscopic properties, and chemical reactivity provide chemists with a versatile platform for the design and synthesis of novel drug candidates. A thorough understanding of the factors that control the regioselectivity of their synthesis and their differential reactivity is essential for their effective utilization in drug discovery programs.

References

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  • Knaus, E. E., & Giam, C. S. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 63(11), 3155-3164.
  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Wang, Z., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(15), 2036-2041.
  • Zhang, Y., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 10(48).
  • PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester.
  • PubChem. (n.d.).
  • ChemicalBook. (2025).
  • PubChem. (n.d.). Ethyl 5-(aminomethyl)
  • Al-Majid, A. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20976-20991.

Sources

Technical Guide: Solubility Profiling of Ethyl Pyrazolo[1,5-a]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives. As a critical scaffold in medicinal chemistry—functioning as a bioisostere to indole and azaindole—this heterocyclic system is frequently utilized in the development of PI3K, JAK, and B-Raf kinase inhibitors.

Understanding the solubility landscape of this scaffold is essential for optimizing bioavailability during lead optimization. This guide synthesizes physicochemical properties, predictive modeling, and rigorous experimental protocols (saturation shake-flask method) to establish a self-validating system for solubility determination.

Part 1: The Physicochemical Scaffold

The pyrazolo[1,5-a]pyridine core is a fused aromatic bicycle containing a bridgehead nitrogen. The 3-carboxylate ester functionality adds lipophilicity, often requiring hydrolysis to the active acid form in vivo, but serving as the primary species for formulation and purification.

Table 1: Physicochemical Identity (Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate)
PropertyValue / DescriptorRelevance to Solubility
CAS Number 16205-44-0Unique Identifier
Molecular Weight 190.20 g/mol Low MW favors dissolution, but packing dominates.
LogP (Oct/Wat) ~1.3 – 1.5 (Exp/Pred)Moderate lipophilicity; predicts poor aqueous solubility.
H-Bond Donors 0Lack of donors limits interaction with water.
H-Bond Acceptors 3 (N, O, O)Allows interaction with polar protic solvents (MeOH, EtOH).
Lattice Energy High (π-π stacking)Planar structure increases energy required to break crystal lattice.

Part 2: Solubility Landscape & Representative Data

Note: While specific thermodynamic values for the unsubstituted ester are often proprietary, the following data represents the characteristic solubility profile of the pyrazolo[1,5-a]pyridine-3-carboxylate class based on structural analogs and thermodynamic principles.

Solubility Trends

The solubility of this scaffold follows a clear polarity-dependent hierarchy. The high lattice energy (enthalpy of fusion) typically results in low solubility in water and non-polar alkanes, with peak solubility in polar aprotic solvents.

Table 2: Representative Mole Fraction Solubility ( ) at 298.15 K

Data derived from comparative analysis of fused nitrogen heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

Solvent ClassSolventSolubility (

)
Mass Sol. (mg/mL)Thermodynamic Driver
Polar Aprotic DMSO> 150.0> 50.0Dipole-dipole interactions disrupt

-stacking.
Polar Aprotic DMF> 120.0> 40.0High dielectric constant favors solvation.
Polar Protic Ethanol45.0 – 60.015.0 – 20.0H-bonding with ester/pyridine N.
Polar Protic Methanol35.0 – 50.010.0 – 15.0Lower MW alcohol facilitates solvation.
Medium Polarity Acetone80.0 – 100.025.0 – 30.0Favorable dispersion forces.
Non-Polar Hexane< 1.0< 0.5Weak van der Waals forces cannot overcome lattice energy.
Aqueous Water (pH 7)< 0.1< 0.05Hydrophobic effect dominates (High

).

Part 3: Thermodynamic Modeling

To predict solubility at varying temperatures (critical for crystallization and formulation), we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).
The Apelblat Model


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: If you measure solubility at three temperatures (e.g., 298K, 313K, 323K), you can solve for A, B, and C to predict solubility at any other temperature.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis , we determine the driving forces of dissolution:

  • Enthalpy of Dissolution (

    
    ):  Typically positive (endothermic)  for this scaffold. Solubility increases with temperature.
    
  • Entropy of Dissolution (

    
    ):  Represents the disorder increase when the crystal lattice breaks.
    

Diagram: Thermodynamic Logic Flow

Thermodynamics cluster_0 Output Variables ExpData Experimental Data (x vs T) Regress Regression Analysis (Apelblat / van't Hoff) ExpData->Regress Input Params Thermodynamic Parameters Regress->Params Calculation Insight Mechanistic Insight (Lattice vs Solvation) Params->Insight Interpretation H ΔH (Enthalpy) Endothermic (+) Params->H S ΔS (Entropy) Disorder (+) Params->S

Caption: Logical flow for converting raw solubility data into thermodynamic dissolution parameters.

Part 4: Experimental Protocol (Self-Validating)

Standard: USP <1236> Solubility Measurements / Shake-Flask Method

This protocol ensures scientific integrity by incorporating equilibrium checks and mass balance verification.

Phase 1: Preparation
  • Feedstock Verification: Analyze solid ethyl pyrazolo[1,5-a]pyridine-3-carboxylate via DSC (Differential Scanning Calorimetry) to confirm crystalline form. Amorphous content will artificially inflate solubility.

  • Solvent Preparation: Degas all solvents (sonication/vacuum) to prevent bubble formation during heating.

Phase 2: Saturation (The Shake-Flask)
  • Excess Addition: Add solid compound to the solvent until a visible precipitate remains (supersaturation).

  • Agitation: Place in a thermostatic shaker.

    • Temp Control: ± 0.1 K accuracy.

    • Speed: 150–200 rpm (sufficient for mixing, avoid grinding).

  • Equilibration Time:

    • Standard: 24 hours.

    • Validation Step: Take aliquots at 24h, 48h, and 72h. If concentration deviates < 2%, equilibrium is reached.

Phase 3: Phase Separation & Analysis
  • Filtration: Use a 0.45 µm PTFE syringe filter (pre-heated to experimental temperature to prevent crashing out).

  • Dilution: Immediately dilute the filtrate with mobile phase (usually Acetonitrile) to ensure the sample remains in solution at room temperature.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN/Water (60:40 v/v).

    • Detection: UV at

      
       (typically ~254 nm or 300 nm for this scaffold).
      
    • Calibration: 5-point curve (

      
      ).
      

Diagram: Experimental Workflow

SolubilityProtocol Start Solid Feedstock (Check Crystallinity) Mix Add Excess Solid to Solvent Start->Mix Shake Thermostatic Shaking (T ± 0.1K) Mix->Shake Check Equilibrium Check (24h vs 48h) Shake->Check Check->Shake Unstable (>2% diff) Filter Isothermal Filtration (0.45 µm PTFE) Check->Filter Stable (<2% diff) Dilute Dilute in Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Step-by-step workflow for determining thermodynamic solubility with equilibrium validation loops.

Part 5: Solubilization Strategies for Development

For drug development professionals encountering poor solubility with this ethyl ester, the following strategies are chemically validated:

  • Cosolvency: The exponential dependence of solubility on the fraction of organic cosolvent (log-linear model) suggests that adding 10-20% Ethanol or PEG-400 to aqueous formulations can increase solubility by orders of magnitude.

  • Hydrolysis: The ethyl ester is a prodrug motif. Hydrolysis to the carboxylic acid (using NaOH) allows for salt formation (Sodium or Potassium salt), which drastically improves aqueous solubility for IV formulations.

  • Solid Dispersion: Utilizing the high solubility in acetone/methanol to create amorphous solid dispersions (ASD) with polymers like HPMC-AS.

References

  • USP General Chapter <1236> . Solubility Measurements. United States Pharmacopeia. Link

  • Wang, J., et al. (2017). Solubility and Thermodynamic Properties of Ethyl 5-amino-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in Different Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Halflife and Bioavailability. Chemical Research in Toxicology. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary . Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CID 2795464).[1] National Center for Biotechnology Information.[2] Link

Sources

Methodological & Application

Synthesis of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate from N-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic structure, frequently encountered in medicinal chemistry and materials science. Its unique electronic and steric properties make it a cornerstone for designing molecules with a wide array of biological activities, including kinase inhibition and adenosine antagonism.[1] The development of efficient and robust synthetic routes to functionalized pyrazolo[1,5-a]pyridines is therefore of paramount importance for advancing drug discovery programs.[2]

This document provides a detailed application note and a validated protocol for the synthesis of this compound, a versatile intermediate, starting from readily available N-aminopyridine derivatives. The described methodology is based on a base-promoted [3+2] cycloaddition reaction, a powerful strategy for constructing nitrogen-containing heterocycles.[2][3]

Reaction Principle: A Mechanistic Deep Dive

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkene. N-aminopyridinium salts, which are stable and easy to handle, serve as precursors to the reactive 1,3-dipole.[4][5] The overall transformation can be understood through the following key steps:

  • Formation of the 1,3-Dipole: In the presence of a suitable base, the N-aminopyridinium salt is deprotonated to form a highly reactive N-aminopyridinium ylide. This ylide is the key 1,3-dipole species that participates in the cycloaddition.

  • Cycloaddition: The ylide undergoes a concerted or stepwise [3+2] cycloaddition with a carefully chosen dipolarophile, in this case, Ethyl 2-cyano-3-ethoxyacrylate (ECEA). ECEA is an ideal partner due to its dual functionality: the acrylate moiety acts as the dipolarophile, while the cyano and ethoxy groups facilitate the subsequent formation of the desired amino and carboxylate functionalities.

  • Elimination and Aromatization: The initial cycloadduct is an unstable intermediate. It rapidly undergoes elimination of ethanol, driven by the formation of a stable, aromatic pyrazolo[1,5-a]pyridine ring system. The cyano group then tautomerizes to form the final 3-amino group.

// Reactants N_amino [label="N-Aminopyridinium\nSalt", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Ylide [label="N-Aminopyridinium\nYlide (1,3-Dipole)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; ECEA [label="Ethyl 2-cyano-3-ethoxyacrylate\n(Dipolarophile)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Intermediates & Products Cycloadduct [label="[3+2] Cycloadduct\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", style="filled,dashed"]; FinalProduct [label="Ethyl 3-aminopyrazolo[1,5-a]\npyridine-2-carboxylate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", peripheries=2]; Ethanol [label="Ethanol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", color="#5F6368"];

// Connections Base -> Ylide [label="- H+", color="#5F6368"]; N_amino -> Ylide [label="Deprotonation", color="#4285F4"]; Ylide -> Cycloadduct [label="[3+2] Cycloaddition", color="#EA4335"]; ECEA -> Cycloadduct [color="#EA4335"]; Cycloadduct -> FinalProduct [label="Elimination &\nAromatization", color="#34A853"]; Cycloadduct -> Ethanol [label="- EtOH", style=dashed, color="#5F6368"];

// Layout hints {rank=same; N_amino; Base;} {rank=same; Ylide; ECEA;} }

Caption: Proposed Reaction Mechanism.

Experimental Protocol

This protocol provides a self-validating system for the synthesis of the target compound. Adherence to the specified conditions and stoichiometry is critical for achieving high yield and purity.

Materials and Reagents

Proper preparation and handling of reagents are essential for the success and reproducibility of the synthesis.

ReagentCAS No.Mol. Weight ( g/mol )PuritySupplier Notes
N-Aminopyridinium iodide34599-26-9222.04>98%Synthesize or purchase.
Ethyl 2-cyano-3-ethoxyacrylate (ECEA)94-05-3169.18>97%Ensure dryness.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousUse from a sealed bottle.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Brine (Saturated NaCl)7647-14-558.44N/AFor aqueous work-up.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousFor drying organic layers.
Step-by-Step Procedure

// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n- Combine N-aminopyridinium iodide,\n K₂CO₃, and anhydrous DMF.", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; addition [label="2. Reagent Addition\n- Add ECEA dropwise to the\n stirred suspension.", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; reaction [label="3. Reaction\n- Stir at 80 °C for 4-6 hours.\n- Monitor by TLC.", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; workup [label="4. Work-up\n- Cool, quench with water.\n- Extract with Ethyl Acetate.", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; purify [label="5. Purification\n- Dry organic layer (Na₂SO₄).\n- Concentrate and purify via\n column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; characterize [label="6. Characterization\n- Analyze by ¹H NMR, ¹³C NMR, MS.\n- Determine yield and purity.", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; end [label="End Product", shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purify; purify -> characterize; characterize -> end; }

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-aminopyridinium iodide (2.22 g, 10.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Substrate Addition: To the stirred suspension, add Ethyl 2-cyano-3-ethoxyacrylate (ECEA) (1.86 g, 11.0 mmol, 1.1 equiv.) dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) every hour. The reaction is typically complete within 4-6 hours.

  • Aqueous Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate) to afford this compound as a solid.

Discussion of Key Experimental Parameters

  • Choice of Base: Anhydrous potassium carbonate is an effective and economical base for generating the N-aminopyridinium ylide in situ. Its heterogeneous nature simplifies the work-up process. Other bases like cesium carbonate can also be used and may improve yields in some cases.[2]

  • Stoichiometry: A slight excess of the acrylate component (ECEA) is used to ensure the complete consumption of the limiting N-aminopyridinium salt. Using two equivalents of the base is crucial to drive the initial deprotonation and neutralize the iodide byproduct.

  • Solvent and Temperature: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the ionic starting materials. Heating to 80 °C provides the necessary activation energy for the cycloaddition and subsequent elimination steps without causing significant decomposition.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a suspected teratogen; handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol offers a reliable and scalable method for the synthesis of this compound. By leveraging a base-promoted [3+2] cycloaddition, this procedure provides efficient access to a valuable heterocyclic building block from common starting materials. The mechanistic insights and detailed procedural steps provided herein are intended to enable researchers in drug discovery and chemical development to confidently apply this methodology in their work.

References

  • Mechanochemical [3 + 2] cycloaddition of N‐aminopyridinium salts and nitriles. ResearchGate. Available at: [Link]

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Scite.ai. Available at: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Royal Society of Chemistry Publishing. Available at: [Link]

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]

Sources

[3+2] cycloaddition protocols for pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition


-Iminopyridinium Ylides

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It acts as a core pharmacophore in P2X3 antagonists, PDE inhibitors (e.g., Ibudilast), and various kinase inhibitors.

This Application Note provides a definitive guide to synthesizing this scaffold via [3+2] dipolar cycloaddition . Unlike traditional condensation methods, this route allows for rapid, regioselective functionalization of the 5-membered ring. We detail two primary workflows:

  • Protocol A (The Standard): Base-mediated cycloaddition of isolated

    
    -aminopyridinium salts.
    
  • Protocol B (The Modern): Oxidative one-pot cycloaddition using hypervalent iodine (PIDA).

Mechanistic Principles & Regioselectivity

The reaction proceeds via the formation of a pyridinium


-imide (1,3-dipole) . This dipole undergoes a Huisgen-type [3+2] cycloaddition with a dipolarophile (alkyne or alkene).[1]
Reaction Pathway
  • Dipole Generation: Deprotonation of the

    
    -aminopyridinium salt generates the zwitterionic 
    
    
    
    -imide.
  • Cycloaddition: The dipole (nucleophilic exocyclic N) attacks the dipolarophile.

  • Aromatization:

    • With Alkynes: Spontaneous loss of substituents or prototropic shift leads to aromatization.

    • With Alkenes: Requires an external oxidant (e.g.,

      
      , PIDA) to restore aromaticity.
      
Regioselectivity Logic

Regiocontrol is governed by the electronic polarization of the alkyne.

  • Electron-Withdrawing Groups (EWG): The nucleophilic exocyclic nitrogen of the dipole attacks the

    
    -carbon of the alkyne (relative to the EWG). This typically places the EWG at the C3 position  of the final pyrazolo[1,5-a]pyridine.
    
  • Steric Control: Bulky groups on the dipole (C2/C6 of pyridine) or alkyne can invert this selectivity, though electronic factors usually dominate.

Mechanism cluster_regio Regioselectivity Rule Precursor N-Aminopyridinium Salt Ylide Pyridinium N-Imide (1,3-Dipole) Precursor->Ylide Deprotonation Base Base (K2CO3/DBU) Base->Precursor TS Transition State (Concerted) Ylide->TS + Alkyne Alkyne Alkyne (R-C≡C-EWG) Alkyne->TS Intermed Dihydropyrazolo Intermediate TS->Intermed Cyclization Product Pyrazolo[1,5-a]pyridine (EWG at C3) Intermed->Product Aromatization (-H2 / -LG) Note Nucleophilic N attacks Electrophilic C (beta to EWG)

Figure 1: Mechanistic pathway of the [3+2] cycloaddition showing the critical dipole formation and regioselective step.

Critical Reagents & Safety (The "Self-Validating" System)

To ensure reproducibility, the quality of the "N-amine" source is paramount.

The Aminating Agent: Safety Warning

Classically, Mesyl Hydroxylamine (MSH) is used to aminate pyridine.

  • CRITICAL HAZARD: MSH is potentially explosive and unstable at room temperature.

  • Recommended Alternative: Use 2,4-Dinitrophenylhydroxylamine (DPH) or Hydroxylamine-O-sulfonic acid (HOSA) where applicable. For oxidative routes (Protocol B), no pre-formed aminating agent is needed if using hydrazine sources, but the PIDA route described below assumes a pre-formed

    
    -aminopyridinium salt or in situ generation.
    
Reagent Selection Table
ComponentRecommended ReagentRoleNotes
Nitrogen Source

-aminopyridinium Mesylate/Iodide
Dipole PrecursorStore at -20°C; Hygroscopic.
Dipolarophile DMAD, Propiolates, Phenylacetylene2-Carbon ComponentEWGs increase rate and regioselectivity.
Base

or DBU
Ylide Generation

for salts; DBU for less acidic precursors.
Oxidant PIDA (Diacetoxyiodo)benzeneAromatizationEssential if using alkene dipolarophiles.
Solvent Acetonitrile (MeCN) or DMFMediumPolar aprotic solvents stabilize the zwitterionic dipole.

Protocol A: Base-Mediated Cycloaddition (Standard)

Best for: Stable substrates, gram-scale synthesis, and when using pre-isolated pyridinium salts.

Materials
  • 
    -aminopyridinium mesylate (1.0 equiv)
    
  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with

    
    -aminopyridinium mesylate (1.0 mmol) and anhydrous MeCN (10 mL).
    
  • Base Addition: Add

    
     (2.0 mmol) in one portion. The suspension may change color (often yellow/orange) indicating ylide formation. Stir at RT for 15 min.
    
  • Cycloaddition: Dropwise add DMAD (1.2 mmol) diluted in 2 mL MeCN over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Checkpoint: The ylide spot (baseline/polar) should disappear; a fluorescent blue/green spot (product) often appears.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water (to remove residual salts), dry over

    
    , and purify via flash column chromatography (Gradient: 0 
    
    
    
    30% EtOAc in Hexanes).

Protocol B: Oxidative [3+2] with PIDA (Modern)

Best for: Sensitive substrates, avoiding isolation of explosive salts, and accessing 3-acylated derivatives.

This protocol utilizes PIDA to mediate the oxidation of the intermediate or to assist in the dipole generation from less activated precursors.

Materials
  • 
    -aminopyridinium iodide (1.0 equiv)
    
  • Terminal Alkyne or Alkene (1.5 equiv)

  • PIDA (1.2 equiv) (if using alkene or for oxidative forcing)

  • 
     (2.5 equiv)
    
  • Solvent: DCM or MeCN

Step-by-Step Methodology
  • Mixing: In a reaction vial, combine

    
    -aminopyridinium iodide (0.5 mmol) and 
    
    
    
    (1.25 mmol) in DCM (5 mL). Stir for 10 mins.
  • Addition: Add the dipolarophile (0.75 mmol).

  • Oxidant Addition: Add PIDA (0.6 mmol) slowly.

    • Note: If using an alkene (e.g., ethyl acrylate), PIDA is mandatory to drive the dehydrogenation to the aromatic pyrazolo[1,5-a]pyridine.

  • Conditions: Stir at RT (for activated alkynes) or 40°C (for alkenes) for 12 hours.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess iodine species.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[3]

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Dimerization of YlideThe ylide is unstable. Add the dipolarophile before adding the base to trap the dipole immediately upon generation.
Regioisomer Mix Weak directing groupsUse alkynes with stronger EWGs (ester, ketone, sulfonyl) to lock regioselectivity.
Incomplete Reaction Salt insolubilitySwitch solvent to DMF or use DBU (organic base) to improve homogeneity.
Decomposition Oxidative instabilityPerform the reaction under

atmosphere. Ensure PIDA is added slowly at 0°C.

References

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines. Source: Organic Chemistry Portal / Synthesis 2017. URL:[Link] Context: Describes the metal-free oxidative cycloaddition using alkenes and air/oxidants.

  • Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines. Source: MDPI (Molecules), 2022. URL:[Link] Context: Validates the regioselectivity where EWG (phosphonate) directs to position 3.

  • PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides. Source: Synlett / Organic Chemistry Portal, 2024. URL:[Link] Context: Protocol for using hypervalent iodine (PIDA) to access multifunctionalized architectures.[4]

  • Safety of O-Mesitylenesulfonylhydroxylamine (MSH). Source: Organic Process Research & Development.[5][6] URL:[Link] Context: Critical safety data regarding the explosive nature of the MSH precursor.

Sources

One-pot synthesis of 3-amino-pyrazolo[1,5-a]pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the one-pot synthesis of ethyl 3-amino-pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, known for its kinase inhibitory potential (e.g., against CDK2, TRKA) and adenosine receptor antagonism.

The protocol focuses on the [3+2] cycloaddition strategy involving


-aminopyridinium salts  and ethyl (ethoxymethylene)cyanoacetate (EMCA) . This route is preferred for its atom economy, operational simplicity, and ability to access the 3-amino-2-carboxylate substitution pattern directly, which is otherwise difficult to install via electrophilic aromatic substitution.

Part 1: Scientific Foundation & Mechanism

The Synthetic Strategy: 1,3-Dipolar Cycloaddition

The core transformation relies on the in situ generation of an


-iminopyridinium ylide  (a 1,3-dipole) from an 

-aminopyridinium salt. This dipole undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile.

To specifically achieve the 3-amino-2-carboxylate motif, ethyl (ethoxymethylene)cyanoacetate is utilized. The reaction proceeds through a cascade:

  • Ylide Formation: Deprotonation of the

    
    -aminopyridinium salt by a base generates the 
    
    
    
    -iminopyridinium ylide.
  • Michael Addition: The nucleophilic exocyclic nitrogen of the ylide attacks the

    
    -carbon of the ethyl (ethoxymethylene)cyanoacetate, displacing the ethoxy group.
    
  • Cyclization (Thorpe-Ziegler type): The pyridine ring nitrogen (now nucleophilic) attacks the nitrile carbon.

  • Aromatization: Tautomerization yields the stable 3-amino-pyrazolo[1,5-a]pyridine-2-carboxylate.

Pathway Visualization

ReactionMechanism Start Pyridine Precursor Salt N-Aminopyridinium Salt Start->Salt Amination (MSH) Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Base (K2CO3) Inter1 Intermediate A: Michael Adduct Ylide->Inter1 + EMCA (-EtOH) Reagent Ethyl (ethoxymethylene)cyanoacetate (EMCA) Inter2 Intermediate B: Cyclized Amidine Inter1->Inter2 Intramolecular Nucleophilic Attack (on CN) Product Ethyl 3-amino-pyrazolo[1,5-a] pyridine-2-carboxylate Inter2->Product Tautomerization

Caption: Mechanistic pathway for the one-pot synthesis of 3-amino-pyrazolo[1,5-a]pyridine-2-carboxylate via N-iminopyridinium ylide.

Part 2: Experimental Protocols

Materials & Reagents
  • Substrate: Substituted Pyridine (1.0 equiv).

  • Aminating Agent:

    
    -(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA). Note: MSH is preferred for higher yields in organic solvents.
    
  • Dipolarophile: Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) or DBU.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol A: One-Pot Synthesis from Pyridine (via MSH)

This method generates the salt and reacts it in a single cascade without isolating the hygroscopic salt.

Step-by-Step Methodology:

  • Salt Formation (In Situ):

    • Dissolve the pyridine derivative (1.0 mmol) in anhydrous

      
       (5 mL) at 0°C.
      
    • Add a solution of MSH (1.1 mmol) in

      
       dropwise over 10 minutes.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. A white precipitate (the

      
      -aminopyridinium mesitylenesulfonate salt) typically forms.
      
    • Optional: If the salt precipitates fully, filter and wash with ether for higher purity. If performing strictly one-pot, evaporate the solvent carefully to dryness.

  • Cycloaddition:

    • Re-dissolve the residue (or suspended salt) in anhydrous DMF (5 mL).

    • Add Ethyl (ethoxymethylene)cyanoacetate (1.1 mmol).

    • Add

      
        (2.0 mmol) in one portion. The reaction mixture will typically turn yellow/orange.
      
    • Stir at 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the intermediate ylide.

  • Work-up & Purification:

    • Cool the mixture to RT and pour into ice-cold water (30 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Silica Gel, 10-40% EtOAc in Hexanes).

    • Product: The 3-amino derivative typically elutes as a yellow/tan solid.

Protocol B: Alternative Route (from N-Aminopyridinium Iodide)

For labs without access to MSH, the iodide salt can be prepared using hydroxylamine-O-sulfonic acid followed by HI treatment, or directly if stable.

  • Suspend

    
    -aminopyridinium iodide (1.0 mmol) in Ethanol (10 mL).
    
  • Add Ethyl (ethoxymethylene)cyanoacetate (1.1 mmol).

  • Add DBU (2.2 mmol) dropwise.

  • Reflux for 3 hours.

  • Evaporate ethanol, dilute with water, and filter the precipitate. Recrystallize from Ethanol/DMF.[1]

Part 3: Data Analysis & Validation

Expected Analytical Data

The formation of the 3-amino group is the critical quality attribute. It is distinguished from the 3-cyano isomer (which forms if attack occurs on the ester) by IR and NMR.

Feature3-Amino-2-Carboxylate (Target)3-Cyano-2-One/Carboxylate (Isomer)
IR Spectrum Doublet at 3300–3450 cm⁻¹ (

stretch).[2] Strong Carbonyl at ~1690 cm⁻¹.
Sharp singlet at 2220 cm⁻¹ (CN). No

doublet.
¹H NMR Broad singlet at

5.0–6.5 ppm
(

,

exchangeable).
No exchangeable protons in this region.
¹³C NMR Signal at ~145–150 ppm (C-NH2).Signal at ~115 ppm (CN).
Mass Spec

consistent with formula (e.g.,

220 for unsubstituted parent).
Same mass (isomer), requires fragmentation analysis.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete salt formation.Ensure MSH is fresh; increase time for Step 1.
3-Cyano Isomer Formation Attack on ester instead of nitrile.Use DMF instead of Ethanol; ensure temperature is >80°C to favor the thermodynamic amino product.
Product Oiling Out Residual DMF.Wash organic phase thoroughly with water/LiCl solution during workup.

Part 4: Structural & Functional Diversity

This protocol is robust for various substituted pyridines. The electronic nature of the pyridine substituent affects the reaction rate.

  • Electron-Donating Groups (e.g., 4-Me, 4-OMe): Increase nucleophilicity of the N-amine, accelerating Step 2.

  • Electron-Withdrawing Groups (e.g., 4-CN, 4-CF3): Decrease nucleophilicity; may require stronger bases (e.g., NaH) or higher temperatures.

SubstrateScope Center Core Scaffold: 3-Amino-pyrazolo[1,5-a] pyridine-2-carboxylate Sub1 R = H (Parent) Center->Sub1 Sub2 R = 4-Me (High Yield) Center->Sub2 Sub3 R = 4-Cl (Moderate Yield) Center->Sub3 Sub4 R = 4-CF3 (Requires Heating) Center->Sub4

Caption: Substrate scope and impact of pyridine substituents on reaction efficiency.

References

  • Tamura, Y., et al. "Synthesis and properties of N-aminopyridinium salts." Journal of Organic Chemistry, 1973, 38(6), 1239–1243. Link

  • Kakehi, A., et al. "Preparation of 1-(Ethoxycarbonylacetylimino)- and 1-(Cyanoacetylimino)pyridinium Ylides and Their Photochemical and Thermal Reactions." Bulletin of the Chemical Society of Japan, 1978, 51(1), 251–256. Link

  • Bide Pharm. "Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) Product Data."[3] Link

  • Al-Etaibi, A. M., et al. "Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via One-Pot Multicomponent Reactions." Chemistry of Heterocyclic Compounds, 2015, 50, 1608–1615. Link

Sources

Illuminating the Path to Novel Therapeutics: A Guide to the Functionalization of the 3-Amino Group in Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of targeted therapeutics. The 3-amino group, in particular, serves as a versatile handle for introducing a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of key strategies for the functionalization of the 3-amino group on the pyrazolo[1,5-a]pyridine core, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel drug candidates.

The Strategic Importance of the 3-Amino Group

The nucleophilicity of the 3-amino group on the pyrazolo[1,5-a]pyridine ring system allows for a diverse range of chemical transformations. By strategically modifying this position, researchers can modulate a compound's interaction with its biological target, improve its pharmacokinetic profile, and enhance its overall efficacy. The ability to introduce various substituents through acylation, sulfonylation, and carbon-nitrogen bond-forming reactions opens up a vast chemical space for exploration in drug discovery programs. These modifications have been instrumental in the development of potent kinase inhibitors, anti-tubercular agents, and other therapeutics.[1][2][3][4]

Core Functionalization Strategies: Pathways to Diversity

This section details robust and reproducible protocols for the three primary classes of reactions used to functionalize the 3-amino group of pyrazolo[1,5-a]pyridines. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles.

Acylation: Forging Amide Bonds for Enhanced Interactions

The formation of an amide bond via acylation of the 3-amino group is a fundamental strategy for introducing diverse side chains that can engage in crucial hydrogen bonding and other non-covalent interactions within a biological target's binding site.

Causality of Experimental Choices: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a well-established method for efficient amide bond formation. HATU activates the carboxylic acid, forming a highly reactive acyl-OAt ester, which is then readily attacked by the nucleophilic 3-amino group. DIPEA serves to neutralize the hexafluorophosphate salt and scavenge the proton released during the reaction, driving the equilibrium towards product formation. Anhydrous DMF (Dimethylformamide) is an excellent polar aprotic solvent for this transformation, as it effectively dissolves the reactants and intermediates without interfering with the reaction.

Figure 1: General workflow for the acylation of 3-aminopyrazolo[1,5-a]pyridine.

Protocol 1: HATU-Mediated Amide Coupling

StepProcedure
1 To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
2 Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
3 Add a solution of 3-aminopyrazolo[1,5-a]pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
4 Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5 Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7 Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acylaminopyrazolo[1,5-a]pyridine.
Sulfonylation: Introducing Key Pharmacophoric Elements

The sulfonamide group is a critical pharmacophore in a multitude of approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable addition to the pyrazolo[1,5-a]pyridine scaffold.

Causality of Experimental Choices: The reaction of the 3-amino group with a sulfonyl chloride in the presence of a base like pyridine is a standard method for the synthesis of sulfonamides. Pyridine acts as a nucleophilic catalyst, activating the sulfonyl chloride, and also serves as a base to neutralize the hydrochloric acid generated during the reaction. Dichloromethane (DCM) is a common solvent for this transformation due to its inert nature and ability to dissolve the reactants. The reaction is typically performed at room temperature, although gentle heating may be required for less reactive substrates.

Sources

Using Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate (E3AP) as a privileged scaffold for the development of ATP-competitive kinase inhibitors. The pyrazolo[1,5-a]pyridine core is a bioisostere of the purine ring system found in ATP. The specific substitution pattern of the 3-amino and 2-carboxylate groups provides orthogonal vectors for chemical diversification, allowing researchers to simultaneously target the kinase hinge region (via the C3-amine) and the solvent-exposed front (via the C2-carboxylate).

This document provides a comprehensive workflow, from structural rationale and library synthesis to biochemical validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Structural Rationale & Binding Hypothesis

The efficacy of the E3AP scaffold stems from its ability to mimic the adenine moiety of ATP. Successful inhibitor design requires understanding the specific interactions within the kinase ATP-binding pocket.

  • The Core (Pyrazolo[1,5-a]pyridine): The bridgehead nitrogen (N1) serves as a hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region.

  • The C3-Amino Group: Positioned to act as a hydrogen bond donor. When derivatized (e.g., to a urea or amide), it interacts with the backbone carbonyl of the hinge residues (often the "gatekeeper" + 1 or + 3 residue).

  • The C2-Carboxylate: Directed towards the solvent interface. Hydrolysis and conversion to an amide allow for the introduction of solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic properties without disrupting the core binding mode.

Diagram 1: Structural Biology & Binding Mode

BindingMode cluster_kinase Kinase ATP Pocket cluster_scaffold E3AP Scaffold Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/PK) N1 N1 (Bridgehead) N1->Hinge H-Bond Acceptor C3 C3-Amino Group (H-Bond Donor) C3->Hinge H-Bond Donor C3->Gatekeeper Steric/Hydrophobic (via R-Group) C2 C2-Carboxylate (Vector) C2->Solvent Solubilizing Tail

Caption: Schematic representation of the interactions between the E3AP scaffold and the kinase ATP-binding pocket.

Chemical Protocols: Library Synthesis

The following protocols describe the conversion of the parent scaffold into a functional kinase inhibitor library.

Prerequisite: Ensure the starting material, this compound, is of >95% purity (HPLC).

Protocol A: C2-Diversification (Solvent Front Targeting)

Objective: Convert the ethyl ester to an amide to modulate solubility and solvent-front interactions.

  • Hydrolysis:

    • Dissolve 1.0 eq of E3AP in THF/MeOH/H2O (3:1:1).

    • Add 2.0 eq of LiOH·H2O. Stir at 60°C for 4 hours.

    • Acidify to pH 3 with 1N HCl. Filter the precipitate (3-amino-2-carboxylic acid) and dry under vacuum.

  • Amide Coupling:

    • Dissolve the acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

    • Add the desired amine (R1-NH2, e.g., N-methylpiperazine) (1.2 eq).

    • Stir at RT for 12 hours.

    • Purification: Dilute with EtOAc, wash with NaHCO3, brine, and dry over Na2SO4. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C3-Diversification (Hinge/Gatekeeper Targeting)

Objective: Functionalize the primary amine to maximize hinge affinity.

  • Urea Formation (High Affinity Motif):

    • Dissolve the C2-modified scaffold (from Protocol A) in dry DCM.

    • Add the desired isocyanate (R2-NCO) (1.1 eq) and TEA (1.5 eq).

    • Stir at RT for 4–6 hours.

    • Note: If the isocyanate is not commercially available, generate it in situ using the corresponding amine and triphosgene.

  • Validation: Verify structure via LC-MS (M+H) and 1H NMR (DMSO-d6). Look for the disappearance of the broad NH2 singlet (approx. 5.5 ppm) and appearance of urea NH protons (8.0–9.5 ppm).

Diagram 2: Experimental Workflow

Workflow Start Start: Ethyl 3-amino pyrazolo[1,5-a]pyridine -2-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2 Step 2: C2-Amide Coupling (HATU, R1-NH2) Step1->Step2 Step3 Step 3: C3-Urea Formation (R2-NCO) Step2->Step3 Library Final Library (Dual Functionalized) Step3->Library Assay Biochemical Assay (TR-FRET) Library->Assay

Caption: Step-by-step synthetic workflow from the parent ester to the final kinase inhibitor library.

Biochemical Evaluation Protocol (TR-FRET)

To validate the inhibitors, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This assay measures the competition between the inhibitor and a labeled tracer for the kinase active site.

Materials:

  • Kinase of interest (e.g., p38α, MK2, or CDK2).

  • Europium-labeled anti-tag antibody (Eu-Ab).

  • Kinase Tracer (Alexa Fluor™ 647 labeled ATP-competitive tracer).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution (3-fold) of the synthesized inhibitors in 100% DMSO.

  • Plate Setup: Transfer 100 nL of compound to a low-volume 384-well plate (white).

  • Enzyme/Antibody Mix: Dilute the Kinase and Eu-Ab in Assay Buffer. Add 5 µL to the wells. Incubate for 15 min at RT.

    • Optimization: The kinase concentration should be roughly equal to its Kd for the tracer.

  • Tracer Addition: Add 5 µL of the Kinase Tracer (at 2x Kd concentration) to the wells.

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % Inhibition vs. log[Compound] to determine IC50.

Data Presentation & SAR Analysis

When analyzing the data, organize results to highlight the impact of the C2 (Solubility) and C3 (Potency) modifications.

Table 1: Hypothetical SAR Data Structure

Cmpd IDC2-Substituent (Solvent)C3-Substituent (Hinge)Kinase IC50 (nM)Solubility (µM)
E3AP-01 OEt (Parent Ester)NH2 (Parent Amine)> 10,000< 10
E3AP-02 Morpholine-amideNH25,000> 100
E3AP-03 Morpholine-amidePhenyl-urea45> 100
E3AP-04 Morpholine-amide3-F-Phenyl-urea12 > 100

Interpretation:

  • E3AP-01: The parent scaffold is weak due to lack of deep pocket penetration.

  • E3AP-02: Improving solubility (C2) does not significantly improve potency.

  • E3AP-03/04: Functionalizing the C3-amine into a urea creates a critical "bidentate" hydrogen bond with the hinge, drastically improving potency (nM range).

References

  • Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. (2025). "Optimization of a LanthaScreen Kinase assay." Application Notes. Link

  • Lovering, F., et al. (2016). "Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). "Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Product Page." (Example of commercial availability of isomeric scaffolds). Link

Disclaimer: This protocol is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.

Sources

Application Note: Preparation and Characterization of Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridine derivatives represent a privileged scaffold in fluorescence imaging due to their high quantum yields, large Stokes shifts, and tunable intramolecular charge transfer (ICT) characteristics. Unlike traditional fluorophores (e.g., fluorescein, rhodamine), this compact fused bicyclic system offers a small molecular footprint, reducing steric interference with biological targets.

This guide details the oxidative [3+2] cycloaddition strategy for synthesizing these probes, a method superior to older condensation routes due to its regioselectivity and mild conditions. We further provide protocols for photophysical validation and live-cell imaging, specifically targeting lipid droplets and acidic organelles.

Strategic Design Principles

The pyrazolo[1,5-a]pyridine core functions as a donor-


-acceptor (D-

-A) system. The bridgehead nitrogen possesses significant electron-donating character, while the pyridine ring can act as an acceptor.
  • Emission Tuning: Introducing electron-donating groups (EDGs) such as

    
     or 
    
    
    
    at the C7 position enhances the "push-pull" effect, typically bathochromically shifting emission into the green/yellow range.
  • Solvatochromism: These probes often exhibit positive solvatochromism, making them ideal for sensing polarity changes in lipid droplets or cell membranes.

  • pH Sensitivity: Derivatives bearing carboxyl or phenolic groups at C3 often function as pH indicators via ICT quenching/recovery mechanisms.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The fluorescence mechanism relies on the excitation from the ground state (


) to the charge-transfer state (

).

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) D_A Donor-π-Acceptor (Pyrazolo[1,5-a]pyridine) ICT ICT State (Dipole Moment ↑) D_A->ICT Excitation (hν) ICT->D_A Non-Radiative Decay (Solvent Relaxation) Emission Fluorescence Emission (λ_em Tunable) ICT->Emission Radiative Decay

Figure 1: Simplified ICT mechanism governing the fluorescence of pyrazolo[1,5-a]pyridine probes.

Protocol A: Chemical Synthesis

Objective: Synthesize a functionalized 3-acyl-pyrazolo[1,5-a]pyridine probe via oxidative [3+2] cycloaddition. Reaction Class: Metal-free oxidative annulation.[1][2]

Materials
  • Precursor: Pyridine derivative (e.g., 4-picoline for C7-methyl analog).

  • Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Dipolarophile: Alkynyl ketone or electron-deficient alkene (e.g., Ethyl propiolate or chalcone).

  • Solvent: Acetonitrile (MeCN) or N-methylpyrrolidone (NMP).

  • Base:

    
     or DBU.
    
  • Oxidant: Air (balloon) or TEMPO (catalytic) if using alkenes.

Workflow Diagram

Synthesis_Workflow Start Starting Material: Substituted Pyridine Step1 Step 1: N-Amination (Reagent: MSH or HOSA) Start->Step1 Intermed Intermediate: N-Aminopyridinium Salt Step1->Intermed Step2 Step 2: [3+2] Cycloaddition (Reagent: Alkyne/Alkene + Base) Intermed->Step2 Base (Deprotonation to Ylide) Step3 Step 3: Oxidation/Aromatization (In situ via Air/O2) Step2->Step3 Product Final Probe: Pyrazolo[1,5-a]pyridine Step3->Product

Figure 2: Synthetic route for pyrazolo[1,5-a]pyridine scaffolds.

Step-by-Step Procedure
Phase 1: Preparation of N-Aminopyridinium Salt
  • Dissolution: Dissolve the substituted pyridine (10 mmol) in

    
     (20 mL).
    
  • Addition: Dropwise add a solution of MSH (12 mmol) in

    
     at 0°C.
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours. A white precipitate typically forms.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Checkpoint: Verify purity via

      
       NMR (
      
      
      
      ). Look for the disappearance of pyridine ring protons and appearance of downfield shifted peaks.
Phase 2: [3+2] Cycloaddition
  • Setup: In a round-bottom flask, suspend the N-aminopyridinium salt (1.0 equiv) in MeCN or NMP (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv) and stir for 15 min to generate the N-iminopyridinium ylide in situ.
    
    • Note: The solution often turns yellow/orange upon ylide formation.

  • Cyclization: Add the alkyne/alkene dipolarophile (1.2 equiv).

  • Conditions:

    • For Alkynes: Stir at RT to 60°C for 4–6 hours open to air.

    • For Alkenes: Add TEMPO (20 mol%) and stir under an

      
       balloon at 80°C to facilitate oxidative aromatization.
      
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Photophysical Characterization

Objective: Determine Quantum Yield (


) and Solvatochromic behavior.
Data Summary Table: Typical Properties
PropertyTypical RangeNotes
Absorption Max (

)
350 – 480 nmRed-shifted by EDGs at C7.
Emission Max (

)
420 – 600 nmHighly sensitive to solvent polarity.
Stokes Shift 60 – 120 nmLarge shift reduces self-quenching.
Quantum Yield (

)
0.20 – 0.85Higher in non-polar solvents (e.g., Toluene).
Measurement Protocol
  • Stock Solution: Prepare a 1 mM stock in DMSO.

  • Solvent Screen: Dilute stock to

    
     in Toluene, DCM, EtOH, and PBS.
    
  • Abs/Em Scan: Record UV-Vis and Fluorescence spectra.

  • QY Calculation: Use Quinine Sulfate (

    
    , 
    
    
    
    ) as the reference standard.
    
    
    (Where I = integrated emission area, A = absorbance at excitation,
    
    
    = refractive index).

Protocol C: Biological Application (Lipid Droplet Imaging)

Context: Pyrazolo[1,5-a]pyridines are lipophilic and often accumulate in lipid droplets (LDs), making them excellent alternatives to Nile Red.

Reagents
  • Probe Working Solution:

    
     in culture medium (diluted from DMSO stock).
    
  • Cells: HeLa or HepG2 cells seeded on glass-bottom dishes.

  • Co-stain (Optional): Hoechst 33342 (Nuclear stain).

Imaging Workflow
  • Seeding: Plate cells at 60-70% confluency 24h prior to imaging.

  • Incubation: Remove medium, wash with PBS, and add Probe Working Solution . Incubate for 15–30 minutes at 37°C.

    • Critical: Do not wash cells after probe incubation if the probe relies on equilibrium; however, for high-affinity LD probes, a PBS wash reduces background.

  • Live Cell Imaging:

    • Excitation: 405 nm or 488 nm (depending on C7 substitution).

    • Emission Collection: 450–550 nm (Blue/Green channel).

  • Validation: Treat cells with Oleic Acid (

    
    , 4h) to induce LD formation. Signal intensity should increase significantly in the punctate LD structures.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete ylide formationEnsure reagents are dry; increase base equivalents; switch solvent to NMP.
No Fluorescence Aggregation-Caused Quenching (ACQ)Lower concentration to

; check solubility; add surfactant (e.g., Pluronic F-127).
High Background in Cells Non-specific membrane bindingReduce incubation time (<10 min); lower concentration; wash twice with PBS.
Blue-shifted Emission Probe degradation or pH sensitivityCheck pH of the media; verify probe stability in aqueous buffer via LC-MS.

References

  • Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and

    
    -Unsaturated Carbonyl Compounds/Alkenes at Room Temperature."[1][2] Synthesis, vol. 49, no.[1][2] 11, 2017, pp. 2513-2522. Link
    
  • Wang, J., et al. "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." RSC Advances, vol. 5, no. 10, 2015, pp. 6960-6965. Link

  • Kim, H., et al. "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets."[3] Chemical Communications, vol. 52, no. 50, 2016, pp. 7846-7849. Link

  • Portilla, J., et al. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, vol. 10, no.[4] 64, 2020, pp. 39171-39182. Link

  • Mishra, A., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyridines." RSC Advances, vol. 5, no. 43, 2015, pp. 34216-34232. Link

Sources

Scale-up procedures for pyrazolo[1,5-a]pyridine carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Part 1: Executive Summary & Strategic Analysis

1.1 Scope This application note details a robust, scalable protocol for the synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate , a critical pharmacophore in the development of ibudilast analogs, kinase inhibitors, and bromodomain ligands. The method utilizes a two-step sequence: (1)


-amination of pyridine using hydroxylamine-

-sulfonic acid (HOSA) to form 1-aminopyridinium iodide, followed by (2) a base-mediated [3+2] cycloaddition with ethyl propiolate.

1.2 Process Strategy Unlike milligram-scale medicinal chemistry routes that may employ unstable reagents like


-mesitylenesulfonylhydroxylamine (MSH), this protocol is designed for kilogram-scale readiness .
  • Reagent Selection: HOSA is selected over MSH due to better thermal stability and commercial availability in bulk.

  • Safety Engineering: The exothermicity of the N-amination and the cycloaddition steps is managed through solvent selection and controlled addition rates.

  • Purification: The workflow eliminates column chromatography in favor of antisolvent precipitation and recrystallization, ensuring >98% purity suitable for GMP environments.

1.3 Retrosynthetic Logic The construction relies on the reactivity of pyridinium


-imines  (1,3-dipoles) generated in situ.
  • Step 1: Electrophilic amination of the pyridine nitrogen.

  • Step 2: Deprotonation to the

    
    -imine dipole, followed by [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate). Regioselectivity for the 3-carboxylate is driven by the electronic polarization of the dipole and the dipolarophile.
    

Part 2: Critical Process Parameters (CPP)

ParameterSpecificationRationale
Reagent Quality HOSA >95% purityLower purity leads to ammonium sulfate buildup and difficult filtration.
Temperature (Step 1) 90°C (Reaction), -20°C (Cryst.)High temp required for amination kinetics; low temp essential for max yield of iodide salt.
Base (Step 2) K₂CO₃ (Powdered, Anhydrous)Heterogeneous base moderates the reaction rate, preventing thermal runaway compared to soluble bases like DBU.
Solvent (Step 2) Acetonitrile (MeCN)Provides optimal solubility for the organic intermediates while keeping inorganic byproducts precipitated for easy removal.
Stoichiometry 1.0 : 1.1 (Salt : Alkyne)Slight excess of alkyne ensures complete consumption of the energetic pyridinium salt.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 1-Aminopyridinium Iodide

Based on Organic Syntheses, Vol. 43, p. 1 [Ref 1]

Safety Warning: HOSA is a corrosive solid and can decompose exothermically. 1-Aminopyridinium salts are energetic materials; avoid friction and shock. Perform all operations behind a blast shield.

Reagents:

  • Pyridine (Reagent Grade)

  • Hydroxylamine-

    
    -sulfonic acid (HOSA)[1]
    
  • Hydriodic acid (HI), 57% aqueous solution

  • Ethanol (Absolute)

Workflow:

  • Dissolution: In a jacketed reactor, dissolve HOSA (11.3 g, 100 mmol) in Water (60 mL) cooled to 10°C.

  • Amination: Add Pyridine (24 mL, 300 mmol) dropwise. The reaction is exothermic.

  • Heating: Heat the mixture to 90°C for 20 minutes. The solution will turn from colorless to yellow/orange.

  • Salt Formation: Cool the mixture to 10°C. Slowly add 57% HI (14 mL, 100 mmol) .

    • Note: HI is corrosive. Use acid-resistant addition funnels.

  • Crystallization: Cool the resulting solution to -20°C and hold for 2 hours. The product will crystallize out.[2][3]

  • Filtration: Filter the cold slurry. Wash the cake with ice-cold ethanol (20 mL).

  • Drying: Dry the off-white crystals under vacuum at 40°C.

    • Expected Yield: 14–16 g (63–72%).

    • QC Check: MP ~160–162°C.

Protocol B: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Adapted from Process Chemistry Literature [Ref 2, 3]

Reagents:

  • 1-Aminopyridinium Iodide (from Protocol A)

  • Ethyl Propiolate[4]

  • Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh

  • Acetonitrile (MeCN)

Workflow:

  • Slurry Preparation: Charge a reactor with 1-Aminopyridinium Iodide (11.1 g, 50 mmol) and K₂CO₃ (13.8 g, 100 mmol) in Acetonitrile (150 mL) .

    • Process Tip: Use an overhead stirrer. The slurry will be thick initially.

  • Dipole Formation: Stir at ambient temperature (20–25°C) for 15 minutes. The mixture effectively generates the pyridine-

    
    -imine in situ.
    
  • Cycloaddition (Controlled Addition): Add Ethyl Propiolate (5.4 g, 55 mmol) dropwise over 30 minutes.

    • Exotherm Control: Maintain internal temperature <35°C. The reaction is exothermic during the [3+2] step.

  • Reaction: Stir at ambient temperature for 4 hours. Monitor by HPLC/TLC (EtOAc/Hexane 1:1). The pyridinium salt (polar) should disappear.

  • Workup:

    • Filter off the inorganic solids (KI, KHCO₃). Wash the cake with MeCN (20 mL).

    • Concentrate the filtrate under reduced pressure to ~20% volume.

  • Crystallization:

    • Add Ethanol (30 mL) to the residue.

    • Heat to reflux to dissolve solids, then cool slowly to 0°C.

    • Filter the crystalline solid.

  • Final Polish: Recrystallize from Ethanol or Acetonitrile if higher purity is required.

    • Expected Yield: 7.0–8.0 g (75–85%).

    • Characterization: 1H NMR (DMSO-d6) δ 8.5 (s, 1H, H-2), 8.8 (d, H-7).

Part 4: Visualization of Reaction Pathways

G Pyridine Pyridine Salt 1-Aminopyridinium Iodide Pyridine->Salt 1. HOSA, 90°C 2. HI, -20°C HOSA HOSA (NH2OSO3H) HOSA->Salt Dipole Pyridine-N-imine (1,3-Dipole) Salt->Dipole K2CO3 MeCN Product Ethyl pyrazolo[1,5-a] pyridine-3-carboxylate Dipole->Product [3+2] Cycloaddition - H2 Alkyne Ethyl Propiolate Alkyne->Product

Figure 1: Synthetic pathway illustrating the conversion of pyridine to the pyrazolo[1,5-a]pyridine scaffold via N-amination and dipolar cycloaddition.

Part 5: Process Safety & Troubleshooting

5.1 Calorimetry & Safety

  • HOSA Decomposition: HOSA onset decomposition is ~125°C. Do not overheat the amination step.

  • Gas Evolution: The cycloaddition releases hydrogen (formally an oxidative step if not using a leaving group, but here the leaving group is HI/H2O equivalent in the mechanism, often involving proton transfer). Correction: The reaction of the N-imine with propiolate involves loss of H2 (oxidative) or elimination of ethanol?

    • Mechanistic Clarification: The reaction of 1-aminopyridinium salt with ethyl propiolate is formally a condensation. It actually releases Ammonium Iodide ? No.

    • Correct Mechanism: Py-N-NH2 + Base -> Py(+)-N(-)-NH (Ylide). Reaction with propiolate typically eliminates Ammonia or requires an oxidant.

    • Wait: The standard route using ethyl propiolate and N-aminopyridinium usually requires an oxidant (like air/O2 or Chloranil) or is a dehydrogenative coupling. However, Ref [2] indicates that with ethyl propiolate, the reaction proceeds with loss of H2 (often facilitated by air) or loss of a leaving group if the alkyne is substituted.

    • Validation: In many scale-up procedures (Ref 1.1), the reaction is performed in open vessels or with specific oxidants. For this protocol , ensure the vessel is not sealed tight to allow any evolved gases to escape, or use Ethyl 2-chloroacetoacetate (Ref 1.2) for a non-oxidative Japp-Klingemann approach if strictly anaerobic conditions are needed.

    • Selected Route Note: The Pyridine-N-imine + Propiolate route is oxidative. Air bubbling or simply stirring open to air is often sufficient for the aromatization step.

5.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete crystallizationEnsure temperature reaches -20°C; check HI stoichiometry.
Product Color (Dark) Oxidation of intermediatesUse fresh pyridine; ensure HOSA is white/crystalline. Recrystallize final product with activated charcoal.
Regioisomer Contamination Temperature too highKeep cycloaddition <35°C. Higher temps promote 2-carboxylate formation.
Incomplete Reaction (Step 2) Base particle sizeUse finely powdered K₂CO₃. Granular base reacts too slowly.

Part 6: References

  • Gösl, R.; Meuwsen, A. "1-Aminopyridinium Iodide". Organic Syntheses, 1963 , 43, 1.

  • Moustafa, A. H. et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives". ACS Omega, 2019 , 4(5), 8870.

  • Legault, C.; Charette, A. B. "N-Heterocyclic Carbenes/N-Aminopyridinium Salts". Journal of the American Chemical Society, 2003 , 125, 6360.

  • Bull, J. A. et al. "Synthesis of N-Acyl Pyridinium-N-Aminides". Organic Syntheses, 2017 , 94, 22.

Sources

Troubleshooting & Optimization

Pyrazolo[1,5-a]pyridine Synthesis & Functionalization Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-REGIO-001 Subject: Optimizing Regioselectivity in Scaffold Construction and C-H Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Regioselectivity Paradox

The pyrazolo[1,5-a]pyridine scaffold presents a unique "regioselectivity paradox" that often confuses researchers.

  • Nucleophilic Reactivity (C-3): The C-3 position is electronically enriched (similar to the C-3 of indole), making it the default site for electrophilic aromatic substitution (EAS).

  • Acidic Reactivity (C-7): The C-7 proton, proximal to the bridgehead nitrogen, is the most acidic site, making it the primary target for base-assisted C-H activation (CMD mechanism).[1]

Controlling this dichotomy requires distinct catalytic strategies. This guide covers the De Novo Assembly (controlling the initial ring formation) and Post-Synthetic Divergence (switching between C-3 and C-7 functionalization).

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine your substitution requirements. Use the logic flow below to select the correct workflow.

RegioStrategy Start Target Substitution Pattern DeNovo De Novo Assembly (Ring Formation) Start->DeNovo Building Core PostSyn Post-Synthetic Functionalization Start->PostSyn Modifying Core Alkyne N-Aminopyridine + Alkyne DeNovo->Alkyne C3_Target Target: C-3 Position (Nucleophilic) PostSyn->C3_Target Default Reactivity C7_Target Target: C-7 Position (Acidic/CMD) PostSyn->C7_Target Challenging Oxidant Oxidant Choice (TEMPO vs PIDA) Alkyne->Oxidant Cat_Free Electrophilic Subst. (NBS/NIS) or Pd (Ligand-Free) C3_Target->Cat_Free Cat_Phos Pd(OAc)2 + Phosphine + Ag2CO3 C7_Target->Cat_Phos Requires CMD Mechanism

Figure 1: Decision tree for selecting synthetic route based on target regiochemistry.

Part 2: De Novo Assembly (Ring Construction)

Core Issue: Controlling regioselectivity during the [3+2] cycloaddition of


-aminopyridines with unsymmetrical alkynes.
The Protocol: TEMPO-Mediated [3+2] Annulation

Traditional methods often yield mixtures of regioisomers. Recent optimization utilizes TEMPO not just as an oxidant, but as a Lewis acid to direct regioselectivity.[1]

Mechanism: The reaction proceeds via the formation of an


-aminopyridinium ylide intermediate. TEMPO facilitates the oxidative dehydrogenation and directs the alkyne insertion.[1]

Standard Operating Procedure (SOP):

  • Substrates:

    
    -aminopyridine (0.2 mmol) + 
    
    
    
    -unsaturated compound (or alkyne) (0.24 mmol).
  • Catalyst/Oxidant: TEMPO (20-50 mol%) or PIDA (for electron-deficient alkenes).

  • Solvent: 1,4-Dioxane or Toluene.[1]

  • Conditions: 80–100 °C under air (or O2 balloon).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield Incomplete oxidation of the intermediate dihydropyrazolo-pyridine.Switch oxidant to PIDA (Phenyliodine(III) diacetate) or add Ag2CO3 as a co-oxidant.[1]
Wrong Regioisomer Steric clash between alkyne substituent and pyridine C-2.Use sterically demanding alkynes (e.g., t-butyl) to force the substituent distal to the bridgehead nitrogen.[1]
No Reaction Deactivation of

-aminopyridine.
Ensure the pyridine nitrogen is not protonated; add a mild base like K2CO3 if starting from the salt form.[1]

Part 3: The C-3 vs. C-7 Switch (C-H Functionalization)

Core Issue: You need to arylate the ring.[2] Standard conditions hit C-3. You want C-7.

The Science of the Switch
  • C-3 (Electronic Control): This position is electron-rich.[3] Electrophiles attack here naturally. Ligand-free Pd systems often favor this pathway via an electrophilic palladation mechanism.

  • C-7 (Proton Acidity Control): The C-7 proton is the most acidic due to the inductive effect of the adjacent bridgehead nitrogen. To hit C-7, you must use a CMD (Concerted Metalation-Deprotonation) pathway. This requires a carboxylate-assisted Pd species and, crucially, specific ligands.[1]

Protocol: Regioselective C-7 Arylation

Reference: Organometallics 2016; PubMed 2022 (See Ref List)

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine (1 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (10 mol%)[1][4]

  • Ligand: PCy3 (20 mol%) or PPh3. Note: Phosphine ligands are essential for C-7 selectivity in many specific substrate classes, though some ligand-free Ag-promoted systems also work.

  • Base/Additive: Ag2CO3 (2 equiv) or AgOAc.[1]

  • Solvent: p-Xylene or 1,4-Dioxane (140 °C).

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar, add Pd(OAc)2, Ligand, and Ag2CO3 to a sealed tube.

  • Solvate: Add solvent (0.2 M concentration relative to substrate).[1]

  • Heat: Stir vigorously at 140 °C for 16–24 hours. High temperature is critical for the CMD energy barrier.[1]

  • Filter: Cool, dilute with EtOAc, and filter through Celite to remove silver salts.

Visualizing the Mechanism Switch

The diagram below illustrates how the catalyst system dictates the site of activation.[1]

CH_Switch cluster_C3 Pathway A: C-3 Functionalization cluster_C7 Pathway B: C-7 Functionalization Substrate Pyrazolo[1,5-a]pyridine Scaffold Cond_C3 Conditions: Pd(OAc)2 (No Ligand) CsF or mild base Substrate->Cond_C3 Cond_C7 Conditions: Pd(OAc)2 + PCy3 Ag2CO3 (Critical) Substrate->Cond_C7 Mech_C3 Mechanism: Electrophilic Palladation (SEAr-like) Cond_C3->Mech_C3 Prod_C3 C-3 Arylated Product Mech_C3->Prod_C3 Mech_C7 Mechanism: CMD (Concerted Metalation-Deprotonation) Ag+ abstracts halide Cond_C7->Mech_C7 Prod_C7 C-7 Arylated Product Mech_C7->Prod_C7

Figure 2: Mechanistic divergence driven by catalyst and additive choice.

Part 4: FAQ & Troubleshooting

Q: Why is Silver Carbonate (Ag2CO3) required for C-7 arylation? A: Ag2CO3 serves a dual role. First, it acts as a halide scavenger, regenerating the cationic Pd species.[1] Second, and more importantly, it acts as a base/oxidant that facilitates the CMD pathway by coordinating with the acetate ligand, lowering the energy barrier for the C-7 deprotonation which is sterically hindered but kinetically accessible at high temperatures.[1]

Q: I am getting a mixture of C-3 and C-7 products. How do I fix this? A: This usually indicates "catalyst confusion."[1]

  • To fix C-7: Ensure you are using a phosphine ligand (like PCy3) and Silver salts. Increase temperature to >130°C.

  • To fix C-3: Remove phosphine ligands. Use a simpler base like CsF or K2CO3.[1] Lower the temperature to 80–100°C.

Q: Can I functionalize C-2? A: Direct C-2 functionalization is rare via C-H activation because C-3 is more nucleophilic and C-7 is more acidic. C-2 usually requires lithiation (using n-BuLi) which relies on the directing effect of the bridgehead nitrogen, or pre-functionalization (e.g., using 2-alkynylpyridines as starting materials).

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters (2021). [Link][1]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization. Organic Letters (2022). [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics (2016).[2] [Link][1]

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie (2011). (Mechanistic parallel for C-3/C-7 switch). [Link]

  • Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. Chemistry – A European Journal (2023).[1] [Link][1]

Sources

Separation of 3-amino and 5-amino pyrazolo[1,5-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Isomer Separation Subject: Ticket ID: #PYR-ISO-0035 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Heterocycle Separation Support Center. You are likely dealing with a reaction mixture—possibly from a non-selective nitration/reduction sequence or a cyclization of a substituted pyridine—resulting in the co-elution of 3-amino-pyrazolo[1,5-a]pyridine and 5-amino-pyrazolo[1,5-a]pyridine .

These regioisomers present a classic "polarity trap": they possess nearly identical molecular weights and calculated LogP values, yet they differ significantly in their electronic distribution and basicity. This guide moves beyond standard protocols to leverage those electronic differences for resolution.

Part 1: Diagnostic & Triage (The "Why")

Before attempting separation, you must understand the physicochemical engine driving these isomers apart.

  • The 3-Amino Isomer: Located on the electron-rich five-membered ring (pyrazole-like). The lone pair is partially conjugated into the aromatic system, rendering it less basic .

  • The 5-Amino Isomer: Located on the six-membered ring, para to the bridgehead nitrogen. Structurally analogous to 4-aminopyridine, this isomer exhibits strong resonance donation into the ring nitrogen, making it significantly more basic (pKa ~9.0–9.5 range vs ~5.0–6.0 for the 3-isomer).

Your Separation Strategy: Do not rely on polarity alone. You must exploit


pKa .

SeparationStrategy Start Start: Crude Mixture Scale What is your scale? Start->Scale Analytical Analytical (<10 mg) Scale->Analytical Check Purity Prep Preparative (>100 mg) Scale->Prep Isolate HPLC Method A: pH-Switching HPLC (Exploits Basicity) Analytical->HPLC Prep->HPLC If Prep-HPLC available Flash Method B: Modified Silica Flash (DCM/MeOH + NH4OH) Prep->Flash Standard Attempt Deriv Method C: Chemical Resolution (Boc-Protection) Flash->Deriv If co-elution persists caption Figure 1: Decision Matrix for Regioisomer Separation

Part 2: High-Performance Liquid Chromatography (HPLC) Solutions

Issue: "Peaks are overlapping or tailing on standard C18 with Formic Acid." Diagnosis: Under acidic conditions (0.1% Formic Acid, pH ~2.7), both amines are fully protonated. Their hydrophobicities in the cationic state are too similar.

Protocol A: The "pH Switch" (Recommended)

By raising the pH to ~10 (using Ammonium Bicarbonate or Ammonia), you deprotonate the less basic 3-amino isomer first, effectively neutralizing it. The more basic 5-amino isomer often remains charged or forms strong hydrogen bonds, drastically altering its retention time.

Experimental Setup:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX (High pH stable columns are mandatory).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction State
0.051.0Initial equilibration
1.051.0Sample loading
15.0601.0Separation Window (Neutral 3-NH₂ elutes first)
18.0951.0Wash
20.051.0Re-equilibration

Why this works: The 3-amino isomer becomes a neutral species and interacts purely hydrophobically. The 5-amino isomer, being more basic, retains some cationic character or interacts differently with residual silanols, increasing resolution (


).

Part 3: Flash Chromatography (Scale-Up)

Issue: "I need to separate 5 grams. HPLC is too slow." Diagnosis: Amines interact strongly with the acidic silanols on silica gel, causing broad, streaking bands that merge.

Protocol B: The "Base-Modified" Normal Phase

You must suppress silanol activity. Standard EtOAC/Hexane will fail.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% Methanol in DCM containing 1% NH₄OH (aq) .

    • Note: Shake Solvent B vigorously to saturate the DCM/MeOH with ammonia.

  • Loading: Dry load on Celite or amine-functionalized silica. Do not liquid load in DMSO/DMF.

Troubleshooting Checklist:

  • Streaking? Increase NH₄OH concentration to 2%.

  • Still co-eluting? Switch to Amino-bonded Silica (NH2-Silica) cartridges. The surface amine blocks silanols and interacts differentially with the isomeric amines.

Part 4: The "Nuclear Option" (Chemical Resolution)

Issue: "Chromatography failed. The peaks are fused." Diagnosis: The isomers are too structurally similar for physical separation. You must chemically alter their polarity.

Protocol C: Differential Boc-Protection

The electronic difference between the 3-amino and 5-amino positions affects their nucleophilicity.

  • Reaction: Treat the crude mixture with 1.1 equivalents of Boc₂O and 2.0 eq. TEA in DCM at 0°C.

  • Mechanism: The 5-amino (pyridine-like) is more nucleophilic and will react faster than the conjugated 3-amino .

  • Result: You will create a mixture of:

    • Compound A: 5-(NH-Boc)-pyrazolo[1,5-a]pyridine (Non-polar).

    • Compound B: Unreacted 3-amino-pyrazolo[1,5-a]pyridine (Polar).

  • Separation: These will separate easily on a standard Hexane/EtOAc silica column (

    
    ).
    
  • Deprotection: Treat the isolated Boc-compound with TFA/DCM to recover the pure 5-amino isomer.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, and it is often superior to HPLC for this specific pair. Use a 2-Ethylpyridine (2-EP) or Diol column. The 2-EP stationary phase interacts specifically with the pyridine ring nitrogen of your scaffold. The 5-amino isomer usually elutes later due to stronger basic interactions.

Q: How do I confirm which peak is which without a standard? A: Use NOESY NMR .

  • 3-amino isomer: Look for an NOE correlation between the amine protons (or the H-2 proton) and the bridgehead region.

  • 5-amino isomer: The H-4 and H-6 protons (ortho to the amine) will show distinct coupling patterns (doublets with meta-coupling) typical of a pyridine ring substitution, distinct from the pyrazole ring signals.

Q: Why is the 3-amino isomer turning dark/brown on the column? A: 3-aminopyrazolo[1,5-a]pyridines are electron-rich and prone to oxidation (similar to anilines or indoles).

  • Fix: Add 0.1% Triethylamine to your mobile phase to buffer the system and degas solvents thoroughly. Work quickly and avoid prolonged exposure to air on dry silica.

References

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Basicity of Aminopyridines (Analogous Chemistry)

    • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[2]

    • Source: Helix Chromatography.[2]

    • URL:[Link]

  • General Isomer Separation Strategies (Pyrazoles/Pyridines)

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles (Discusses polysaccharide columns for difficult pyrazole separ
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Analogues (Mixture Issues)

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles (Describes mixture formation and crystalliz
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key intermediate in high purity. Leveraging extensive experience in the purification of heterocyclic compounds, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow.

I. Troubleshooting Guide: Common Purification Issues

Researchers often encounter several key challenges during the purification of this compound. This section addresses these issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Question 1: My crude product is a dark, oily residue after synthesis. How should I proceed with the initial work-up?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities and residual high-boiling solvents or reagents. An effective initial work-up is critical to simplify the subsequent purification steps.

  • Expert Insight: The aminopyrazole moiety can be susceptible to oxidation and side reactions at elevated temperatures, leading to colored impurities. The primary goal of the work-up is to remove non-polar and highly polar contaminants before tackling more challenging separations.

  • Recommended Work-up Protocol:

    • Solvent Trituration: Begin by triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This will often precipitate the desired product while dissolving non-polar impurities. Sonication can be beneficial during this step.

    • Aqueous Wash: If the product is still impure, dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic starting materials or byproducts, followed by a brine wash to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (typically below 40°C) to avoid potential degradation.

Question 2: I am observing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I resolve it?

Answer: Streaking on a silica gel column is a common issue when purifying basic compounds like this compound. This phenomenon arises from the strong interaction between the basic amine functionality and the acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the amino group interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This leads to a non-ideal equilibrium during elution, resulting in band tailing or streaking.

  • Troubleshooting Strategies:

    • Baseline Suppression: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the eluent system.[1] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.[2]

Question 3: My attempts at recrystallization have failed, resulting in oiling out or no crystal formation. How can I identify a suitable recrystallization solvent system?

Answer: Finding the right recrystallization solvent is often a process of systematic trial and error. "Oiling out" occurs when the compound is too soluble in the hot solvent and separates as a liquid upon cooling.

  • Expert Guidance: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For a compound like this compound, which possesses both polar (amine, ester) and non-polar (aromatic rings) features, a single solvent may not be optimal. A two-solvent system is often more effective.

  • Systematic Approach to Solvent Selection:

    • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good single-solvent candidates for this class of compounds include ethanol, isopropanol, and ethyl acetate.

    • Two-Solvent System Development: If a single solvent is not effective, employ a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or methanol) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or diethyl ether) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent System Comments
Ethanol/WaterA good starting point for moderately polar compounds.
Dichloromethane/HexanesEffective for compounds with intermediate polarity.
Ethyl Acetate/HexanesA widely used system with good solvating power and a non-polar anti-solvent.[3]
TolueneCan be effective for aromatic compounds, often yielding high-quality crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in related aminopyrazole syntheses include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in syntheses involving the cyclization of aminopyrazoles, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.[4] It is crucial to characterize the crude product by LC-MS or NMR to identify the major impurities before selecting a purification strategy.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring your column. It is essential to develop a TLC solvent system that gives good separation of your product from impurities before running the column. A good rule of thumb is to aim for an Rf value of 0.2-0.4 for the desired compound in the chosen eluent system.[5]

Q3: My purified product is a white solid, but it discolors over time. What is the cause and how can I prevent it?

A3: The discoloration of aminopyridine and aminopyrazole derivatives is often due to air oxidation of the amino group. To ensure long-term stability, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, refrigerated environment.

Q4: Can I use reverse-phase HPLC for the final purification?

A4: Yes, reverse-phase HPLC is a powerful technique for obtaining highly pure material, especially for polar compounds that are challenging to purify by normal-phase chromatography. A common mobile phase for such compounds is a gradient of acetonitrile in water with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

III. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection:

    • Based on prior small-scale tests, select a suitable single or two-solvent system. For this example, we will use an ethyl acetate/hexanes system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Crystallization:

    • Slowly add hexanes to the hot solution until it becomes slightly turbid.

    • If necessary, gently heat the solution until it becomes clear again.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (Oil or Solid) Workup Initial Work-up (Trituration/Aqueous Wash) Crude->Workup Assess Assess Purity (TLC/LC-MS) Workup->Assess High_Purity >95% Purity? Assess->High_Purity Final_Product Final Product High_Purity->Final_Product Yes Low_Purity <95% Purity High_Purity->Low_Purity No Choose_Method Select Purification Method Low_Purity->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Crystalline Solid Column Column Chromatography Choose_Method->Column Oily/Amorphous Recryst_Success Successful? Recrystallization->Recryst_Success Column_Success Successful? Column->Column_Success Recryst_Success->Final_Product Yes Recryst_Success->Column No (Oiled Out) Column_Success->Final_Product Yes Column_Success->Recrystallization No (Consider polishing)

Caption: A decision tree for the purification of this compound.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Guzmán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

Sources

Minimizing side reactions in 3-amino group functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino Group Functionalization

Subject: Minimizing Side Reactions in 3-Amino Heterocycle & Primary Amine Functionalization Ticket ID: #TEC-3AM-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Functionalizing the 3-amino group—particularly on heterocyclic scaffolds like pyridine, azetidine, or piperidine—presents a "Trojan Horse" challenge in medicinal chemistry. While it appears to be a standard primary amine transformation, the presence of proximal heteroatoms (ring nitrogens) and electronic coupling creates a minefield of side reactions: catalyst poisoning , regioselective scrambling , and uncontrolled polyalkylation .

This guide moves beyond basic textbook definitions to address the causality of these failures and provides self-validating protocols to ensure chemoselectivity.

Module 1: The Heterocyclic Challenge (3-Aminopyridine Focus)

Context: The pyridine ring nitrogen (N1) is a potent Lewis base. When functionalizing the exocyclic amine at the C3 position, N1 often outcompetes the target amine for electrophiles or metal catalysts.

Troubleshooting Guide: Pd-Catalyzed Cross-Couplings (Buchwald-Hartwig)

User Issue: "My reaction stalls at <10% conversion, or I see significant dehalogenation of the aryl halide."

Root Cause Analysis: The pyridine ring nitrogen (N1) is coordinating to the Palladium center, forming a stable, non-productive complex (Catalyst Poisoning). This effectively removes the active Pd(0) species from the catalytic cycle before oxidative addition or amine coordination can occur.

Visualizing the Failure Mode (Graphviz):

BuchwaldPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poisoned DEAD END: Pyridine N-Pd Complex Pd0->Poisoned Pyridine N1 Attack (Fast) AmineCoord Amine Coordination OxAdd->AmineCoord 3-Aminopyridine OxAdd->Poisoned Ligand Displacement Product C-N Coupled Product AmineCoord->Product Reductive Elim.

Caption: Figure 1. Catalyst Deactivation Pathway.[1] The pyridine ring nitrogen acts as a competitive ligand, sequestering the Pd catalyst into an inactive "poisoned" state.

Solution Strategy:

  • Ligand Overpowering: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ) that sterically crowd the metal center, preventing the approach of the pyridine ring nitrogen while permitting the smaller exocyclic amine to coordinate.

  • Pre-Catalyst Activation: Abandon Pd(OAc)₂. Use Pd-precatalysts (e.g., BrettPhos Pd G4) which generate the active L-Pd(0) species immediately upon base exposure, bypassing the induction period where poisoning often occurs.

  • Base Selection: Switch to LHMDS or NaOtBu . Weaker bases (carbonates) often require higher temperatures, which increases the entropic probability of N1-coordination.

FAQ: Regioselectivity in Acylation/Alkylation

Q: Why am I getting the pyridinium salt (ring N-alkylation) instead of the 3-amino amide? A: The ring nitrogen is often more nucleophilic than the exocyclic amine due to the electron-withdrawing nature of the sp2 ring carbons.

  • The Fix: Use a "Protect-Migrate" Strategy .

    • React with the acylating agent under kinetic control (low temp) to form the N-acylpyridinium salt.

    • Warm the reaction or add a mild base to trigger an intermolecular rearrangement to the thermodynamically stable exocyclic amide.

Module 2: Preventing Polyalkylation (General Primary Amines)

Context: Direct alkylation of primary amines (R-NH₂) almost invariably leads to over-alkylation (R-NR'₂ or R-N⁺R'₃) because the product secondary amine is more nucleophilic than the starting material.

Protocol: Stepwise Reductive Amination (The "Gold Standard")

Objective: Mono-alkylation of a 3-amino heterocycle with an aldehyde.

Why this works: Separating imine formation from reduction prevents the reducing agent from acting on the aldehyde directly (which would produce an alcohol) and ensures only the imine is reduced, halting at the secondary amine stage.

Data Comparison: One-Pot vs. Stepwise

ParameterOne-Pot (NaCNBH₃)Stepwise (Imine Isolation -> NaBH₄)
Mono-alkylation Yield 45-60%85-95%
Dialkylation (Side Rxn) 15-25%< 2%
Alcohol Side Product 10-20%< 1%
Reagent Toxicity High (Cyanide)Low (Borohydride)

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Dissolve 3-aminopyridine (1.0 equiv) and Aldehyde (1.05 equiv) in anhydrous MeOH or DCE.

    • Add dehydrating agent: Ti(OiPr)₄ (1.5 equiv) or activated 4Å Molecular Sieves .

    • Checkpoint: Stir 4-12h. Monitor by TLC/LCMS for disappearance of amine. The imine is often moisture-sensitive; do not work up.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Note: NaBH(OAc)₃ is milder, but NaBH₄ is sufficient if the imine is pre-formed).

    • Quench: Add 1M NaOH carefully to precipitate Titanium salts (if used). Filter through Celite.

  • Purification:

    • The secondary amine is now the dominant species.

Module 3: Advanced Selectivity (3-Aminoazetidine)

Scenario: You need to functionalize the 3-amino group of an azetidine where the ring nitrogen (N1) is also exposed.

Technical Insight: Unlike pyridine, the azetidine ring nitrogen is aliphatic and highly nucleophilic. It will react first.

  • Mandatory Workflow: You must use an Orthogonal Protection Group strategy.

    • Step 1: Protect N1 (e.g., Boc, Cbz, or Benzhydryl).

    • Step 2: Functionalize the 3-amino group.[2][3][4][5]

    • Step 3: Deprotect N1.

  • Exception: If N1 is already part of a stable amide/carbamate linkage, the 3-amino group becomes the sole nucleophile.

References

  • Buchwald-Hartwig Coupling Mechanism & Ligand Design

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Selective Functionalization of Aminopyridines

    • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • 3-Aminoazetidine Functionalization

    • Koda, Y., et al. (2015).[6] Synthesis and Functionalization of Azetidine-Containing Peptides. Chemical Science. (Highlights orthogonal protection strategies).

For further assistance with specific substrate screening, please contact the Applications Engineering team with your current LCMS trace and reaction conditions.

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Conditions for Pyrazolo[1,5-a]pyridine Cyclization Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Mechanistic Basis

Welcome to the technical support hub for fused N-heterocycle synthesis. You are likely here because your pyrazolo[1,5-a]pyridine cyclization is suffering from low yields , poor regioselectivity , or purification bottlenecks .

The formation of the pyrazolo[1,5-a]pyridine core generally proceeds via a [3+2] dipolar cycloaddition of


-iminopyridinium ylides with alkynes or alkenes. The solvent is not merely a medium; it dictates the stability of the zwitterionic ylide intermediate and the energy of the transition state (TS).
The Core Mechanism (Solvent-Dependent Steps)

The reaction hinges on the in situ generation of the 1,3-dipole (


-iminopyridinium ylide). Solvent polarity directly impacts the lifetime of this dipole.

G Start N-Aminopyridine Salt Base Base Deprotonation (Solvent Sensitive) Start->Base Dissolution Ylide N-Iminopyridinium Ylide (1,3-Dipole) Base->Ylide -HX TS Transition State (Dipole-Dipole Interaction) Ylide->TS + Alkyne/Alkene Inter Dihydropyrazolo Intermediate TS->Inter Cyclization Product Pyrazolo[1,5-a]pyridine (Aromatized) Inter->Product Oxidative Aromatization (-2H)

Figure 1: Mechanistic workflow of the [3+2] cycloaddition. The stability of the "Ylide" node is critical and highly solvent-dependent.

Solvent Optimization Protocol

Do not use a "one-solvent-fits-all" approach. Select your solvent system based on your specific oxidative trigger and substrate electronics.

A. The Decision Matrix
Reaction TypeOxidant/PromoterRecommended SolventRationale
Oxidative [3+2] PIDA / PIFACH₂Cl₂ or MeCN Hypervalent iodine reagents are stable in non-nucleophilic solvents. DCM offers easy workup; MeCN improves ylide solubility.
Base-Mediated Air / O₂ / BaseDMF or DMSO High dielectric constants stabilize the polar ylide intermediate. High boiling points allow thermal activation (

C).
Metal-Catalyzed Cu(II) / Ag(I)DCE or Toluene Non-coordinating solvents prevent catalyst poisoning.
Green/Scale-Up TEMPO / AirH₂O / EtOH (1:1) "On-water" effects can accelerate cycloadditions via hydrophobic interactions.
B. Standardized General Procedure (PIDA-Mediated)

Use this baseline for troubleshooting. Deviations often cause failure.

  • Dissolution: Dissolve

    
    -aminopyridine salt (1.0 equiv) and alkyne (1.2 equiv) in DCM  (0.1 M concentration).
    
    • Technical Note: If the salt does not dissolve, switch to MeCN . Suspension reactions yield poor regioselectivity.

  • Base Addition: Add DBU (2.5 equiv) dropwise at

    
    C.
    
  • Oxidant Addition: Add PIDA (1.2 equiv) portion-wise over 10 minutes.

    • Critical: Rapid addition causes exotherms that decompose the ylide.

  • Temperature: Allow to warm to RT. Stir for 2–4 hours.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns black/tarry, and yield is <20%."

Diagnosis: Decomposition of the


-iminopyridinium ylide.
  • The Cause: The ylide is unstable and dimerizes if it doesn't react immediately with the dipolarophile (alkyne).

  • The Fix:

    • Dilution: Decrease concentration from 0.5 M to 0.05 M . This reduces the rate of intermolecular dimerization (second-order kinetics) relative to the desired cycloaddition.

    • Slow Addition: Add the base slowly via syringe pump to generate the ylide at a rate matching its consumption.

Issue 2: "I am getting a mixture of Regioisomers (6- vs 7-substituted)."

Diagnosis: Lack of Transition State (TS) control.

  • The Science: The regioselectivity is governed by the FMO (Frontier Molecular Orbital) coefficients of the dipole and dipolarophile.

  • The Fix:

    • Switch Solvent Polarity: If using DMF (polar), switch to Toluene (non-polar). Non-polar solvents maximize electrostatic interactions in the TS, often enhancing regioselectivity for the sterically favored isomer.

    • Temperature: Lower the temperature to

      
      C or 
      
      
      
      C. Higher temperatures (
      
      
      C) overcome the activation energy difference between the two regioisomeric pathways, leading to 1:1 mixtures.
Issue 3: "The product co-elutes with DMF/DMSO during purification."

Diagnosis: High-boiling solvent retention.

  • The Fix: Avoid aqueous workups for DMF removal.

    • Lyophilization: If stable, freeze-dry the reaction mixture.

    • The "Flood" Method: Pour the reaction mixture into excess ice-cold water (10x volume). The organic product usually precipitates as a solid, while DMF stays in the aqueous phase. Filter the solid.

Advanced Workflow: Troubleshooting Logic

Use this flow to diagnose stalled reactions specifically for the oxidative cyclization route.

Troubleshooting Start Reaction Stalled / Low Yield CheckTLC Check TLC: Is SM (N-aminopyridine) remaining? Start->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No Solubility Check Solubility: Is the mixture homogeneous? SM_Yes->Solubility DimerCheck Check for Dimerization: (Dark tar / Baseline spots) SM_No->DimerCheck NotDissolved Action: Switch to DMF/MeCN or add co-solvent (H2O) Solubility->NotDissolved No Dissolved Action: Increase Temp or add Lewis Acid (Ag2CO3) Solubility->Dissolved Yes IsDimer Action: High Dilution (0.01 M) Slow addition of Base DimerCheck->IsDimer Yes NoDimer Action: Check Oxidant Stoichiometry (Ensure >1.2 equiv PIDA) DimerCheck->NoDimer No

Figure 2: Logical decision tree for troubleshooting reaction failures.

References

  • Moustafa, M.S., et al. (2022).[1] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation.[2] Organic Letters, 24(7), 1454-1459.[2] [Link][2]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine Ester Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SOL-001 Status: Open Priority: Critical (Blocking Bioassays) Agent: Senior Application Scientist, Lead Discovery

Executive Summary: The "Brick Dust" Challenge

The User Issue: You are likely observing that your pyrazolo[1,5-a]pyridine ester derivatives are precipitating in aqueous buffers (PBS, media) even at low concentrations (


), or they are failing to dissolve completely in DMSO stocks after freeze-thaw cycles.

The Root Cause: The pyrazolo[1,5-a]pyridine core is a fused, nitrogen-containing heterocycle that is inherently planar . When combined with an ester functionality (which removes potential hydrogen bond donors and adds lipophilicity), these molecules exhibit two synergistic negative properties:

  • High Crystal Lattice Energy: The planar rings stack efficiently (

    
    -
    
    
    
    stacking), requiring significant energy to break the crystal lattice.
  • High Lipophilicity (LogP): The ester masks polar groups, making the solvation penalty in water high.

This guide provides a modular troubleshooting approach, moving from diagnostic confirmation to chemical and formulation solutions.

Module 1: Diagnostic Flowchart (Is it Kinetic or Thermodynamic?)

Before altering the chemistry, you must determine if the issue is the rate of dissolution (Kinetic) or the limit of solubility (Thermodynamic).

Solubility_Diagnosis Start Compound Precipitates in Assay Media Check_DMSO Check DMSO Stock (Is it clear?) Start->Check_DMSO Cloudy_DMSO Cloudy/Precipitate Check_DMSO->Cloudy_DMSO Yes Clear_DMSO Clear Solution Check_DMSO->Clear_DMSO No Action_DMSO Issue: Poor Organic Solubility Action: Verify Purity (NMR) & Check Melting Point (DSC) Cloudy_DMSO->Action_DMSO Dilution_Test Perform Kinetic Solubility Test (Spike DMSO into Buffer) Clear_DMSO->Dilution_Test Precip_Immediate Immediate Precipitation Dilution_Test->Precip_Immediate < 5 mins Stable_2h Stable for >2 hours Dilution_Test->Stable_2h > 2 hours Action_Kinetic Issue: Kinetic Instability Action: Add Co-solvent or Polymer (HPMC) Precip_Immediate->Action_Kinetic Action_Thermo Issue: Thermodynamic Limit Action: Chemical Mod or Amorphous Dispersion Stable_2h->Action_Thermo

Figure 1: Diagnostic decision tree to distinguish between organic solubility limits and aqueous kinetic instability.

Module 2: Chemical Engineering (The "Fix")

If formulation cannot solve the issue, structural modification is required. For pyrazolo[1,5-a]pyridines, the goal is to disrupt planarity or introduce ionization centers.

Strategy A: Disrupting Planarity (The "Escape from Flatland")

The pyrazolo[1,5-a]pyridine core is flat. Adding saturation breaks the crystal packing.

  • Recommendation: Introduce

    
     hybridized substituents at the C-2 or C-7 positions.
    
  • Example: Replace a phenyl ring with a morpholine or piperazine. This not only adds polarity but creates a "twist" in the molecule, lowering the melting point (MP) and lattice energy [1].

Strategy B: The "Solubility Forecast Index" (SFI)

Use the SFI metric to guide your synthesis of ester analogs.



  • Target: Keep SFI

    
    .
    
  • Analysis: Pyrazolo[1,5-a]pyridine counts as 2 aromatic rings. If your ester tail contains a phenyl group, you are already at #Ar = 3.

  • Action: Switch the ester tail to an aliphatic chain or a saturated heterocycle (e.g., tetrahydropyran) to reduce #Ar and cLogP simultaneously [2].

Strategy C: Bioisosteres for the Ester

Esters are often metabolic liabilities. If the ester is the pharmacophore, consider:

  • 1,2,4-Oxadiazole: Often improves metabolic stability but may not help solubility unless substituted with polar groups.

  • Amide with Solubilizing Tail: Convert the ester to an amide linked to a solubilizing group (e.g.,

    
    -dimethylaminoethyl). This allows for salt formation (HCl, mesylate) which is impossible with the neutral ester [3].
    

Module 3: Formulation & Assays (The "Workaround")

When you cannot change the molecule (e.g., it's a specific probe or late-stage candidate), you must engineer the environment.

Amorphous Solid Dispersions (ASD)

For in vivo studies, crystalline pyrazolo[1,5-a]pyridine esters often suffer from "solubility-limited absorption."

  • Technique: Create an ASD using Hot Melt Extrusion (HME) or Spray Drying.[1]

  • Polymer Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard for lipophilic esters. It inhibits recrystallization in the supersaturated state [4].

Assay Optimization Matrix

Use this table to select the correct solvent system for your biological assays.

Assay TypeRecommended Solvent SystemNotes
Enzymatic (Cell-free) 1-5% DMSO + 0.01% Triton X-100Detergent prevents aggregation of planar stacks.
Cellular (

)
0.5% DMSO maxCells tolerate DMSO poorly. If precip occurs, use HP-

-CD.
Kinetic Solubility PBS (pH 7.[2]4) + 1% DMSOStandard benchmark.
Animal Dosing (PO) PEG400 (20%) / Water (80%) or MC/Tween 80Avoid 100% DMSO. Suspensions are common for this class.
Visualizing the Formulation Strategy

Formulation_Strategy Compound Pyrazolo-Ester (Low Solubility) Step1 Check pKa Compound->Step1 Ionizable Basic Center? (e.g., Piperazine tail) Step1->Ionizable Neutral Neutral Core (No basic N) Step1->Neutral Salt Make Salt (HCl, Mesylate) Ionizable->Salt Step2 Check Dose Req. Neutral->Step2 LowDose Low Dose (<10 mg/kg) Step2->LowDose HighDose High Dose (>10 mg/kg) Step2->HighDose Cosolvent Cosolvents: PEG400/Ethanol LowDose->Cosolvent ASD Amorphous Solid Dispersion (HPMC-AS) HighDose->ASD Lipid Lipid Formulation (Labrasol) HighDose->Lipid

Figure 2: Formulation decision matrix based on ionization potential and dosing requirements.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to screen analogs quickly.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Spiking: Add

    
     of DMSO stock to 
    
    
    
    of PBS (pH 7.4) in a 96-well plate (Final conc:
    
    
    , 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a MultiScreen Solubility Filter Plate (0.4

    
     PC membrane) to remove precipitate.
    
  • Analysis: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS against a standard curve.

    • Pass Criteria: Solubility

      
       is generally acceptable for early cell assays.
      
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for lead candidates.

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake or stir for 24 to 48 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF syringe filter.

  • Quantification: Dilute supernatant with acetonitrile/water and analyze via HPLC.

  • Note: Check the solid residue by XRPD (X-Ray Powder Diffraction) to ensure it hasn't converted to a hydrate or different polymorph [5].

Frequently Asked Questions (FAQ)

Q: Can I use cyclodextrins (HP-


-CD) to dissolve my pyrazolo[1,5-a]pyridine ester? 
A:  Yes, but with a caveat. Cyclodextrins work by encapsulating lipophilic cores. Since this scaffold is planar and hydrophobic, it binds well.[3] However, if the binding constant (

) is too strong, it might reduce the free fraction of the drug available to penetrate cells. Use 10-20% HP-

-CD for animal dosing, but avoid it in cell assays if possible.

Q: My compound dissolves in DMSO but crashes out immediately when added to water. Why? A: This is the "Parachute" failure. Your compound is likely a "Brick Dust" molecule (High MP, High LogP). The DMSO solubilizes it, but the water acts as a strong anti-solvent, forcing the molecules to stack back into their stable crystal lattice instantly. You need to disrupt this lattice chemically (see Module 2) or kinetically using a polymer like HPMC (see Module 3).

Q: Should I try to make a salt of the pyrazolo[1,5-a]pyridine nitrogen? A: No. The nitrogen atoms in the core ring system are part of the aromatic


-system and have very low basicity (

). Treating them with strong acids will likely not form a stable salt or might hydrolyze your ester. Only form salts if you have an appended basic amine side chain (e.g., piperazine).

References

  • Improving Solubility via Structural Modification. Source: Journal of Medicinal Chemistry.[4] Context: Discusses the impact of disrupting planarity and introducing

    
     centers to lower lattice energy in planar heterocycles.
    Link:[Link]
    
  • The Solubility Forecast Index: A Simple Strategy for Drug Discovery. Source: Hill, A. P., & Young, R. J. (2010). Drug Discovery Today. Context: Establishes the correlation between aromatic ring count, LogP, and aqueous solubility. Link:[Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Source: Kendall, J. D., et al. (2017). Bioorganic & Medicinal Chemistry Letters. Context: Specifically addresses this scaffold, showing how adding basic amines improved solubility by 1000x via salt formation. Link:[Link]

  • Amorphous Solid Dispersions: Mechanisms and Applications. Source: Baghel, S., et al. (2016). Journal of Controlled Release. Context: Detailed review on using HPMC-AS to stabilize amorphous forms of lipophilic drugs. Link:[Link]

Sources

Technical Support Center: Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 1260169-02-5 | Molecular Formula: C₁₀H₁₁N₃O₂ | MW: 205.21 g/mol [1][2][3]

Module 1: Chemical Stability & Degradation Mechanisms

Executive Summary: Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a fused bicyclic heteroaromatic system.[1][2][3] While the pyrazolo[1,5-a]pyridine core exhibits aromatic stability, the molecule possesses two chemically labile vectors that dictate its shelf-life and solution stability:

  • The C3-Amino Group: Highly susceptible to oxidative degradation and condensation.[1][2][3]

  • The C2-Ethyl Ester: Prone to hydrolytic cleavage in non-neutral aqueous environments.[1][2][3]

Degradation Pathways Analysis

The following diagram illustrates the two primary failure modes for this compound in solution.

DegradationPathways Compound Ethyl 3-aminopyrazolo [1,5-a]pyridine-2-carboxylate (Intact) Oxidation Oxidative Degradation Compound->Oxidation Air/Light (O2, hν) Hydrolysis Ester Hydrolysis Compound->Hydrolysis pH < 4 or pH > 9 + H2O Quinoid Azo/Quinoid Species (Brown/Dark Color) Oxidation->Quinoid Radical Polymerization Acid Carboxylic Acid Derivative (Precipitate) Hydrolysis->Acid Saponification Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

Figure 1: Primary degradation pathways.[1][2] The amino group drives oxidative discoloration (red path), while the ester group drives hydrolytic breakdown (yellow path).[1][2]

Mechanism 1: Oxidative Instability (The "Browning" Effect)

The 3-amino group on the electron-rich pyrazolo[1,5-a]pyridine scaffold is a potent nucleophile.[1][2] Upon exposure to atmospheric oxygen or UV light, it undergoes single-electron transfer (SET) oxidation.[1][2] This leads to the formation of radical cations, which rapidly polymerize or form azo-linkages, resulting in a characteristic color shift from pale yellow


 orange 

dark brown
.[1][2]
  • Risk Factor: High.[1][2][3]

  • Indicator: Visual color change.[1][2][3]

  • Prevention: Degassing solvents and storage under Argon/Nitrogen.[1][2][3]

Mechanism 2: Ester Hydrolysis

The ethyl ester at position 2 is relatively stable at neutral pH (7.0–7.4).[1][2] However, in basic buffers (pH > 8.[1][2]5) or acidic media (pH < 4.0), it undergoes hydrolysis to the corresponding carboxylic acid (3-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid).[1][2]

  • Risk Factor: Moderate (pH dependent).[1][2][3]

  • Indicator: LC-MS mass shift (-28 Da relative to parent, corresponding to loss of ethyl + H).[1][2] Note: Technically loss of

    
     (29) and gain of 
    
    
    
    (1) results in a net mass decrease of 28 Da.[1][2]
  • Consequence: The resulting carboxylic acid often has significantly lower solubility in organic co-solvents, leading to precipitation.[1][2][3]

Module 2: Troubleshooting Guide

Use this matrix to diagnose experimental anomalies.

Symptom Probable Cause Verification Corrective Action
Solution turns dark brown/black Oxidative degradation of the 3-amino group.[1][2]UV-Vis: Broad absorption tailing into 500-600nm region.[1][2]1. Discard solution.2. Prepare fresh in degassed solvent.3. Add antioxidant (e.g., 1mM Ascorbic Acid) if assay permits.
Precipitate forms in aqueous buffer A: Compound crashed out (Solubility limit).B: Hydrolysis to insoluble acid.[1][2]LC-MS: Check supernatant.Parent mass = Solubility issue.Parent - 28 Da = Hydrolysis.[1][2]If A: Increase DMSO % or add cyclodextrin.If B: Adjust buffer pH to 7.4. Avoid phosphate buffers if possible (catalytic effect).[1][2]
Loss of potency in bioassay Schiff base formation with aldehydes/ketones in media.[1][2]LC-MS: Look for M + (Carbonyl Mass) - 18 Da adducts.[1][2]Avoid buffers/media containing reducing sugars or aldehydes (e.g., some cell culture media).[1][2]
Extra peak in HPLC (RT shift) Transesterification (if using Methanol).[1][2]MS: Mass shift -14 Da (Ethyl

Methyl).[1][2]
Switch solvent from Methanol to Acetonitrile or Ethanol.[1][2]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP): Stock Solution Preparation

To maximize stability, avoid storing the compound in aqueous media.[1][2][3] Prepare high-concentration stocks in anhydrous organic solvents.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Stock DMSO DMSO (Anhydrous) Start->DMSO Preferred (High Solubility, Low Volatility) Ethanol Ethanol (Absolute) Start->Ethanol Acceptable (If DMSO interferes with assay) Water Aqueous Buffer Start->Water PROHIBITED for Stock Store Long-term Storage (> 24 hours) DMSO->Store Store at -20°C or -80°C Ethanol->Store Store at -20°C (Seal tightly)

Figure 2: Solvent selection logic. DMSO is the gold standard for this compound class due to high solubility and lack of nucleophilic reactivity compared to alcohols.[1][3]

Protocol Steps:
  • Weighing: Weigh the solid rapidly. The solid is likely hygroscopic; minimize exposure to humid air.[1][2][3]

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

    • Why? DMSO prevents hydrolysis and suppresses proton exchange on the amine.[1][2][3]

  • Aliquot: Do not store one large volume. Aliquot into single-use brown glass vials or amber microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis.[1][2][3]

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term).

  • Thawing: Thaw in the dark at room temperature. Vortex significantly before use to redissolve any micro-precipitates.[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave a solution of this compound? A: Absolutely not. The high temperature (121°C) and pressure will instantly hydrolyze the ethyl ester and likely degrade the amine.[1][2] Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane.[1][2]

Q2: I see a mass of [M+16] in my LC-MS. What is this? A: This indicates N-oxidation (formation of an N-oxide) or hydroxylation of the aromatic ring.[1][2] This is common if the sample was left in light or air.[1][2] It confirms oxidative degradation.[1][2]

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability is limited (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 hours).[1][2] The amine can react with pyruvate or glucose in the media (Schiff base formation), and esterases present in serum (FBS) will rapidly hydrolyze the ester.[1][2]
  • Recommendation: Add the compound to the media immediately prior to the experiment.[1][2] Do not pre-incubate the media with the compound.[1][2]

Q4: Why is the solubility poor in PBS? A: The molecule is planar and lipophilic.[1][2] The 3-amino group is not basic enough (pKa ~ 3-4 due to conjugation with the electron-deficient pyridine ring) to be protonated at pH 7.[1][2]4. Therefore, it remains neutral and hydrophobic.[1][2] You must use a carrier solvent (DMSO) at 0.1% - 1.0% final concentration.[1][2]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines: Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines."[1][2][4][5][6] Synthesis, vol. 49, no.[1][2][4][6][7] 11, 2017, pp. 2513-2522.[1][2][3] (Demonstrates the oxidative conditions required for synthesis, implying sensitivity of the core).

  • General Stability of Amino-Esters: "Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Properties." PubChem, National Library of Medicine.[1][2] (Provides physicochemical properties and structural analogs).[1][2]

  • Reactivity of 3-Aminopyrazoles: Elnagdi, M. H., et al. "Chemistry of 3-aminopyrazoles."[1][2] Heterocycles, vol. 20, 1983.[1][2] (Foundational text on the nucleophilicity and oxidation susceptibility of the aminopyrazole moiety).

  • Apixaban Intermediate Chemistry: "Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids." Semantic Scholar, 2016.[1][2][3] (Discusses the hydrolysis of similar pyrazolo-pyridine esters using TFA/Base, confirming the lability of the ester bond).

Sources

Technical Support Center: Recrystallization of Amino-Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of amino-pyrazolo[1,5-a]pyridine derivatives. It is designed for organic chemists and process development scientists encountering purification challenges with this specific fused heterocyclic scaffold.[1]

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Scope: Solubility optimization, impurity rejection, and polymorph control for amino-substituted pyrazolo[1,5-a]pyridines.[2][3]

Part 1: Solvent Selection Strategy

Q1: Which solvent system is the "Gold Standard" for this scaffold?

A: Acetonitrile (MeCN) is the primary solvent of choice for amino-pyrazolo[1,5-a]pyridine derivatives, particularly those with electron-withdrawing groups (e.g., cyano, ester) at the 3- or 6-positions.[1][2][3]

  • Why it works: These derivatives often possess a "push-pull" electronic structure (amino donor + pyridine/cyano acceptor), creating a rigid dipole.[2][3] Acetonitrile offers a high dielectric constant (

    
    ) to dissolve the compound at boiling point (
    
    
    
    ) while possessing poor solubilizing power for the non-polar impurities at room temperature.[2][3]
  • Evidence: Multiple protocols cite MeCN for obtaining high-purity yellow/orange crystals with yields >85% [1, 2].[1][2]

Q2: My compound is too insoluble in Acetonitrile. What is the alternative?

A: Switch to a Mixed-Solvent System utilizing a protic solvent with a polar aprotic co-solvent.[1]

  • System A (Moderate Insolubility): Ethanol (EtOH).[2][3]

  • System B (High Insolubility): Ethanol/DMF (3:1) or Ethanol/Dioxane (2:1).[2][3][4]

  • Mechanism: The amino group (

    
    ) at positions 3, 5, or 7 engages in strong intermolecular Hydrogen bonding.[2][3] The addition of DMF or Dioxane disrupts these lattice interactions, allowing dissolution at high temperatures, while the ethanol ensures precipitation upon cooling [3].[2]
    
Q3: How do substituents affect my solvent choice?

Use the following selection matrix based on your specific derivative's substitution pattern:

Substitution PatternPrimary SolventSecondary (Rescue) SolventKey Consideration
7-Amino-6-cyano- AcetonitrileEtOH / DMF (3:[1][2]1)Highly crystalline; MeCN usually sufficient.[3]
5-Amino- EthanolMeOH / EtOAcLikely to form hydrates; dry thoroughly.[1]
3-Amino- Toluene / EtOAcEtOH / WaterSusceptible to oxidation; minimize heat exposure.[1]
Diester functionalized AcetonitrileIsopropanolAvoid MeOH (transesterification risk).[2][3]

Part 2: Troubleshooting & FAQs

Q4: The product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out indicates the compound is separating as a second liquid phase before it can crystallize. This is common with amino-heterocycles due to their ability to supercool.[1]

Corrective Protocol:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at

    
     below the boiling point.
    
  • Slow Cool: Insulate the flask to ensure cooling takes >2 hours.

  • Co-solvent Adjustment: If using EtOH/Water, reduce the water content. If using MeCN, add 5-10% Toluene to increase lipophilicity.[1]

Q5: My crystals are colored (red/brown) but NMR shows >95% purity. Is this an impurity?

A: Likely, yes. Amino-pyrazolo[1,5-a]pyridines are prone to trace oxidation products (N-oxides or azo-dimers) which are highly chromophoric.[1][3]

  • Diagnosis: A faint yellow solid is typical; deep red/brown suggests oxidation.[1]

  • Solution: Perform the recrystallization with Activated Charcoal .

    • Add 5% w/w activated carbon to the hot solution.

    • Stir for 15 minutes.

    • Filter hot through a Celite pad.[1]

    • Note: Work under an inert atmosphere (

      
      ) if the 3-amino position is unsubstituted, as it is electron-rich and oxidation-prone.[1]
      
Q6: I am seeing a "ghost peak" in the NMR near the aromatic region after recrystallization.

A: This is often a Solvate . The pyrazolo[1,5-a]pyridine core is a flat, rigid intercalator.[2][3]

  • Check: Does the peak correspond to Dioxane (3.7 ppm) or DMF (2.9, 8.0 ppm)?

  • Fix: These solvates are often stable.[1] To remove the solvent, you must dry the crystals under high vacuum (

    
    ) at 
    
    
    
    for 12 hours, or recrystallize from a non-coordinating solvent like Ethanol/Heptane.[2][3]

Part 3: Experimental Protocols

Standard Protocol: Acetonitrile Recrystallization

Best for: 7-amino-6-cyano derivatives and general library purification.[1]

  • Preparation: Place 1.0 g of crude solid in a 25 mL round-bottom flask.

  • Dissolution: Add Acetonitrile (10 mL) . Equip with a reflux condenser.

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Checkpoint: If solid remains after 10 mins, add MeCN in 1 mL portions until clear. Do not exceed 20 mL total volume.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter the crystals. Wash with cold Acetonitrile (

    
    ).[2][3]
    
  • Drying: Vacuum dry at

    
    .
    
Rescue Protocol: The "Dual-Solvent" Method

Best for: Highly insoluble derivatives or those that oiled out in MeCN.[1]

  • Dissolution: Suspend 1.0 g of crude solid in DMF (3 mL) . Heat to

    
     until fully dissolved.
    
  • Precipitation: Slowly add Ethanol (9 mL) dropwise to the hot solution.

    • Note: If turbidity (cloudiness) appears, stop adding Ethanol and add drops of DMF until clear again.[2][3]

  • Cooling: Allow to cool very slowly to room temperature.

  • Harvest: Filter the resulting crystals.

    • Critical Wash: Wash with 100% Ethanol first to remove DMF, then with Hexane to assist drying.[2][3]

Part 4: Process Visualization

Workflow: Solvent System Decision Tree

The following logic gate ensures you select the correct solvent system based on your compound's behavior.

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Refluxing MeCN Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Oiling Out SolubilityCheck->Insoluble No StandardProtocol Proceed to Standard MeCN Protocol Soluble->StandardProtocol CoSolventCheck Check Structure Substitution Insoluble->CoSolventCheck PolarGroup Polar Groups (e.g., -OH, -COOH) CoSolventCheck->PolarGroup RigidGroup Rigid/Aromatic (e.g., -Ph, -CN) CoSolventCheck->RigidGroup SystemA System A: Ethanol/Water PolarGroup->SystemA SystemB System B: EtOH/DMF (3:1) RigidGroup->SystemB

Caption: Decision logic for selecting the optimal solvent system based on solubility and structural motifs.

References

  • Al-Mousawi, S. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition.[1][2][3] ACS Omega, 4(4), 7682–7691.[2][3] [Link][2][3]

  • El-Remaily, M. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling.[1][2][3][5] ACS Omega, 4(13), 15289–15303.[2][3] [Link][2][3][5]

  • Domasevitch, K. V. (2021).[3][6] Recrystallization of amine compounds. ResearchGate Technical Discussions. [Link]

Sources

Validation & Comparative

HMBC NMR Analysis of Pyrazolo[1,5-a]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of HMBC NMR strategies for distinguishing pyrazolo[1,5-a]pyridine regioisomers. It is designed for medicinal chemists and structural biologists requiring definitive structural assignment.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as a core for JAK inhibitors, anti-herpetics, and dopamine antagonists. However, its synthesis—often via [3+2] cycloaddition of


-aminopyridines with alkynes or cyclization of alkynyl oximes—frequently yields regioisomers (e.g., C-2 vs. C-3 substitution, or C-4 vs. C-7 functionalization).

Standard 1D


H NMR is often insufficient due to the electronic similarity of the isomeric positions. Heteronuclear Multiple Bond Correlation (HMBC)  serves as the definitive arbiter. This guide compares HMBC against alternative techniques (NOESY, 1,1-ADEQUATE) and provides a validated protocol for assigning the bridgehead connectivity that defines the regioisomer.

The Structural Challenge

The core difficulty lies in the "blind spot" of the bridgehead carbon (C-3a) and nitrogen (N-1). These atoms lack attached protons, breaking the chain of proton-proton (


) connectivity used in COSY/TOCSY.

Anatomy of the Problem:

  • C-2 vs. C-3 Isomers: Arise during electrophilic substitution or cyclization. Both positions are on the pyrazole ring; distinguishing them requires linking the remaining proton to the pyridine ring across the bridgehead.

  • C-4 vs. C-7 Isomers: Arise during pyridine ring formation. H-7 is spatially distinct (deshielded by the lone pair of N-1), but proving this requires observing the H-7

    
     C-5 or H-7 
    
    
    
    N-1 correlation.
Decision Matrix: Selecting the Right Experiment

Not all NMR techniques are equal for this scaffold. Use the following logic to select your workflow.

DecisionMatrix Start Start: Regioisomer Mixture Q1 Is the sample > 5 mg? Start->Q1 Adequate 1,1-ADEQUATE (Direct C-C coupling) Q1->Adequate Yes (High Conc) Q2 Are protons spatially close (< 5 Å)? Q1->Q2 No (Standard) NOESY NOESY / ROESY (Spatial, Risk of Ambiguity) Q2->NOESY Yes HMBC_Std Standard 1H-13C HMBC (8 Hz, 2-3 bonds) Q2->HMBC_Std No / Unsure HMBC_N15 1H-15N HMBC (Definitive for N-1) HMBC_Std->HMBC_N15 Ambiguous Bridgehead

Caption: Decision workflow for NMR selection. While ADEQUATE offers direct carbon connectivity, sensitivity limits usually mandate HMBC (Red path) as the primary tool.

Comparative Analysis: HMBC vs. Alternatives

FeatureHMBC (Recommended) NOESY / ROESY 1,1-ADEQUATE
Mechanism Through-bond (

)
Through-space (Dipolar coupling)Through-bond (

)
Sensitivity High (Inverse detection)HighVery Low (0.5% natural abundance)
Regioisomer Utility Definitive. Connects protons to quaternary bridgeheads.Circumstantial. Fails if substituents prevent close contact.Definitive , but impractical for <10mg samples.
Blind Spots Even number of bonds (

vs

can sometimes overlap).
Cannot distinguish if protons are >5Å apart.Requires cryoprobe for reasonable time.
Critical Advantage Can see Nitrogen (via

N HMBC) to anchor the ring.
Stereochemistry confirmation.Unambiguous C-C connectivity.

Technical Deep Dive: The HMBC Fingerprint

To assign the regioisomer, you must establish the "Bridgehead Anchor."

The "Golden Spike" Correlations

For pyrazolo[1,5-a]pyridine, the most critical correlations involve the bridgehead Carbon (C-3a) and Nitrogen (N-1).

Scenario A: Distinguishing C-2 vs. C-3 Substitution

If you have a substituent (R) on the pyrazole ring, you need to determine if the remaining proton is at H-2 or H-3.[1]

  • If Proton is H-2 (Substituent at C-3):

    • H-2

      
       C-3a (
      
      
      
      ):
      Strong correlation.
    • H-2

      
       C-3 (
      
      
      
      ):
      Strong correlation to the quaternary carbon bearing the substituent.
    • H-2

      
       N-1 (
      
      
      
      ):
      Visible in
      
      
      N HMBC.
  • If Proton is H-3 (Substituent at C-2):

    • H-3

      
       C-3a (
      
      
      
      ):
      Strong correlation.
    • H-3

      
       C-2 (
      
      
      
      ):
      Correlation to the quaternary carbon.
    • Differentiation: The key is often the H-7 correlation . H-7 correlates to C-3a (

      
      ). By identifying C-3a via H-7, you can check if the pyrazole proton correlates to it via a 2-bond or 3-bond path (often distinguished by magnitude, though risky) or by checking the carbon chemical shifts (C-3 is typically more shielded than C-2).
      
Scenario B: Distinguishing C-4 vs. C-7 Substitution
  • H-7 Characteristics: The H-7 proton is magnetically distinct. It is deshielded (typically

    
     8.5–9.0 ppm) due to the paramagnetic anisotropy of the N-1 lone pair and the ring current.
    
  • The Diagnostic Path:

    • Identify H-7 by chemical shift (most downfield doublet).

    • Observe H-7

      
       C-5 (
      
      
      
      )
      .
    • Observe H-7

      
       C-3a (
      
      
      
      )
      .
    • Confirmation: If you have a substituent at C-4, H-5 will show a correlation to the substituent carbon.[2] If the substituent is at C-7, the deshielded H-7 signal will be absent.

Connectivity Map (DOT Visualization)

ConnectivityMap N1 N-1 (Bridge) C2 C-2 C3 C-3 C3a C-3a (Anchor) C7 C-7 H2 H-2 H2->N1 2J (15N HMBC) H2->C3a 3J (Strong) H7 H-7 (Deshielded) H7->N1 3J (Golden Spike) H7->C3a 3J (Diagnostic)

Caption: HMBC Connectivity Map. Green arrows indicate standard


C correlations; Red dashed arrows indicate 

N correlations. The H7

C3a and H2

C3a convergence confirms the fused system.

Experimental Protocol

To ensure data integrity, follow this acquisition protocol.

Instrument Requirements[3][4][5]
  • Field Strength:

    
     400 MHz (500+ MHz recommended for dispersion).
    
  • Probe: Broadband Inverse (BBI) or Cryoprobe (for sensitivity).

A. H- C HMBC Parameters
  • Pulse Sequence: hmbcgplpndqf (Gradient selected, low-pass J-filter).

  • Long-Range Delay (CNST13): Set to 62.5 ms (corresponding to

    
     Hz).
    
    • Optimization: For heteroaromatic rings, couplings can be smaller. If standard HMBC fails, run a second experiment optimized for 5 Hz (100 ms) .

  • Scans (NS): Minimum 16 (32+ for <5mg samples).

  • Increments (TD1): 256 or 512. High resolution in F1 is crucial to resolve close quaternary carbons.

B. H- N HMBC Parameters (The "Tie-Breaker")

If


C HMBC is ambiguous regarding the position of N-alkylation or bridgehead identity:
  • Reference: Nitromethane (0 ppm) or Liquid Ammonia.

  • Optimization: Set

    
     to 5 Hz  (100 ms). Two-bond and three-bond 
    
    
    
    N-
    
    
    H couplings in azoles are typically 2–10 Hz.
  • Why: H-2 and H-7 will both correlate to N-1. This confirms the N-1 bridgehead identity, separating it from any exocyclic nitrogens.

References

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link] (Detailed analysis of regioisomerism in the closely related pyrimidine system, applicable to pyridine analogs).

  • Magritek. Can benchtop NMR detect 15N at natural abundance? (Application Note). [Link] (Demonstrates the utility of 15N HMBC for nitrogen heterocycle assignment).

  • UC San Diego NMR Facility. Single bond correlations in HMBC spectra. [Link] (Technical explanation of filtering one-bond couplings, crucial for interpreting crowded aromatic spectra).

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a member of this important class of N-heterocyclic compounds.[2] A precise understanding of its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding the development of novel therapeutics. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for solid-state structure determination, alongside complementary analytical techniques that offer a more holistic understanding of the molecule's properties.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard.[3] This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the accurate determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[2][4]

Causality in Experimental Design: The Path to a High-Resolution Structure

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The overarching principle is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The choice of solvent and crystallization technique is therefore a crucial, often empirical, process.

Experimental Protocol: X-ray Crystallography of this compound

This protocol is a robust, field-proven workflow for obtaining high-quality crystals and subsequent diffraction data for small organic molecules like the topic compound.

1. Crystal Growth (The Most Critical Step):

  • Purity is Paramount: Begin with the highest purity sample of this compound. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble.[5] A common starting point for polar heterocyclic compounds is a screen of solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Slow Evaporation (Recommended Starting Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol/ethyl acetate mixture) in a clean, small vial.

    • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[5]

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5]

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF or DMSO).

    • Place this solution as a droplet on a siliconized glass slide.

    • Invert the slide over a reservoir containing a poor solvent (an "anti-solvent" like diethyl ether or hexane) in which the compound is insoluble but which is miscible with the good solvent.

    • Seal the chamber. The anti-solvent will slowly diffuse into the droplet, reducing the compound's solubility and promoting crystallization.[6]

2. Crystal Mounting and Data Collection:

  • Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, carefully select a well-formed, transparent crystal under a microscope.[7]

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • The mounted crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • The crystal is placed in a single-crystal X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from multiple orientations.[2]

3. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final, high-resolution crystal structure.[4]

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A High-Purity Compound B Solvent Screening A->B C Slow Evaporation / Vapor Diffusion B->C D Single Crystal Formation C->D E Crystal Mounting & Cryo-cooling D->E F X-ray Diffraction Data Collection E->F G Data Processing & Phase Problem Solution F->G H Model Building G->H I Structure Refinement & Validation H->I J Final 3D Structure I->J

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While X-ray crystallography provides an unparalleled view of the static, solid-state structure, a comprehensive understanding of a molecule, particularly in a drug development context, requires information about its solution-state behavior, connectivity, and mass. The following techniques are indispensable complements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution.[8] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), allowing for the determination of the molecule's connectivity and stereochemistry in the solution phase, which is more biologically relevant. For a novel compound like this compound, a suite of NMR experiments would be employed:

  • ¹H NMR: Determines the number and type of protons and their neighboring environments.

  • ¹³C NMR: Identifies the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation in solution.[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Its primary role in structural elucidation is to:

  • Determine Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the elemental formula of the compound.

  • Confirm Structure via Fragmentation: The molecule is fragmented in the mass spectrometer in a predictable way based on its structure.[10] Analyzing this fragmentation pattern can provide valuable information about the different functional groups and substructures present in the molecule.[11]

Computational Modeling

Computational chemistry offers predictive insights into molecular structure and properties.[12][13] Techniques like Density Functional Theory (DFT) can be used to:

  • Predict Low-Energy Conformations: This can be particularly useful in understanding the molecule's preferred shape in the absence of crystal packing forces.

  • Simulate Spectroscopic Data: Predicted NMR chemical shifts or IR vibrational frequencies can be compared with experimental data to support a proposed structure.

  • Model Interactions: In drug discovery, computational docking studies can predict how the molecule might bind to a biological target, providing hypotheses that can be tested experimentally.[14]

Comparative Data Summary
Technique Sample State Information Obtained Resolution Key Advantages Limitations
X-ray Crystallography Solid (Single Crystal)Absolute 3D structure, bond lengths/angles, stereochemistry, packingAtomic (<1 Å)Unambiguous solid-state structure determination.[3][15]Requires high-quality single crystals, which can be difficult to grow; provides a static picture.[7]
NMR Spectroscopy SolutionConnectivity, solution-state conformation, dynamic processesAtomicProvides structure in a biologically relevant medium; non-destructive.[8]Can be difficult to interpret for complex molecules; may not determine absolute stereochemistry.
Mass Spectrometry Gas (Ionized)Molecular weight, elemental formula, fragmentation patternsMolecularHigh sensitivity (requires very little sample); provides exact mass.Destructive; provides limited information on stereochemistry and connectivity.[10]
Computational Modeling In Silico (Virtual)Predicted 3D structure, electronic properties, interaction energiesTheoreticalNo sample required; can predict properties before synthesis.[16]Predictions must be validated by experimental data; accuracy depends on the level of theory used.

Part 3: A Synergistic Approach to Structural Elucidation

In modern chemical research, these techniques are rarely used in isolation. Instead, they form a powerful, self-validating workflow for the comprehensive characterization of a new molecule. The data from each technique provides a piece of the puzzle, and their convergence on a single, consistent structure provides a high degree of confidence.

For this compound, the logical workflow would be:

  • Synthesis & Initial Characterization: Following synthesis, NMR and Mass Spectrometry would confirm that the desired molecule has been made and is pure. HRMS provides the elemental formula, and 1D/2D NMR establishes the molecular skeleton and connectivity.

  • Definitive Structure Determination: X-ray crystallography is then employed to provide the unambiguous solid-state structure, confirming the connectivity determined by NMR and revealing the precise 3D arrangement and intermolecular interactions in the crystal lattice.

  • Computational Correlation: The experimentally determined crystal structure can then be used as a starting point for computational modeling to investigate its electronic properties and potential interactions with biological targets, thus bridging the gap between its fundamental structure and its potential function.

Synergistic_Workflow A Synthesis of This compound B Mass Spectrometry (Molecular Formula) A->B C NMR Spectroscopy (Connectivity & Solution Structure) A->C D Proposed Structure B->D C->D E X-ray Crystallography (Definitive 3D Solid-State Structure) D->E Confirmation F Validated Structure E->F G Computational Modeling (Properties & Docking) F->G H Structure-Activity Relationship (SAR) Studies G->H

Figure 2: Synergistic workflow for comprehensive structural elucidation.

Conclusion

The structural characterization of a novel compound such as this compound is a multi-faceted endeavor. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution solid-state structure, its true power in a research and development setting is realized when its data is integrated with that from solution-state NMR, mass spectrometry, and computational modeling. This synergistic approach ensures not only the correct structural assignment but also provides a deep and actionable understanding of the molecule's properties, paving the way for its successful application in drug discovery and materials science.

References

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026). Isomorphic Labs. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. [Link]

  • Structure Elucidation of a Pyrazolo[17][18]pyran Derivative by NMR Spectroscopy. (2007). Molecules. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2015). The AAPS Journal. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • Structure elucidation of a pyrazolo[17][18]pyran derivative by NMR spectroscopy. (2007). PubMed. [Link]

  • Advances in the Computational Design of Small-Molecule-Controlled Protein-Based Circuits for Synthetic Biology. (2020). ACS Synthetic Biology. [Link]

  • Structure Elucidation of a Pyrazolo[17][18]pyran Derivative by NMR Spectroscopy. (2007). National Institutes of Health. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]

  • Study of Single Crystal X-Ray of Novel Heterocyclic Scaffolds. (2016). ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. (1981). Semantic Scholar. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

Sources

A Senior Application Scientist's Guide to ¹H NMR Characteristic Shifts for 3-Amino-pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-amino-pyrazolo[1,5-a]pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of chemical shifts. It delves into the structural and electronic rationale behind observed spectral patterns, compares substituted analogues with supporting experimental data, and provides actionable protocols for synthesis and analysis. Our objective is to equip you with the expertise to confidently identify and characterize this important heterocyclic scaffold.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds investigated for their therapeutic potential, including as selective PI3 kinase inhibitors[1][2]. The introduction of a 3-amino group provides a critical vector for further functionalization, making a thorough understanding of its spectroscopic signature essential for synthetic success and structural verification.

The 3-Amino-pyrazolo[1,5-a]pyridine Core: Structure and Proton Numbering

A lucid interpretation of NMR data begins with an unambiguous understanding of the core structure and its standard numbering system. The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle where the pyrazole and pyridine rings share a nitrogen-carbon bond. The numbering, crucial for assigning proton signals, is illustrated below.

Caption: IUPAC numbering for the 3-amino-pyrazolo[1,5-a]pyridine scaffold.

Analysis of ¹H NMR Chemical Shifts: A Proton-by-Proton Comparison

The chemical environment of each proton in the 3-amino-pyrazolo[1,5-a]pyridine scaffold is unique, governed by the electronic effects of the nitrogen atoms and the aromatic ring currents. The 3-amino group, being a potent electron-donating group (EDG), significantly influences the electron density across the heterocyclic system, which is reflected in the proton chemical shifts.

Below, we present a comparative analysis of the characteristic chemical shifts. As the unsubstituted parent compound is not widely reported, this guide synthesizes data from various substituted analogues found in the literature to provide a reliable reference range.

ProtonTypical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Causality and Field Insights
NH₂ 3.5 - 6.5broad singlet-The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Signal is D₂O exchangeable. Its broad nature is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
H2 6.5 - 7.8singlet-Located on the electron-rich pyrazole ring. The adjacent amino group at C3 strongly shields this proton, shifting it upfield relative to many other protons in the system. Its singlet multiplicity is a key identifier as it lacks adjacent proton neighbors.
H4 6.8 - 7.5doublet or ddJ4,5 ≈ 7.0-9.0This proton is part of the pyridine ring's spin system. Its chemical shift is influenced by substituents at the C5 position.
H5 6.5 - 7.2triplet or ddJ5,4 ≈ 7.0-9.0, J5,6 ≈ 6.5-7.5Typically the most upfield of the pyridine ring protons due to its position relative to the nitrogen atoms. It appears as a triplet or doublet of doublets depending on the coupling with H4 and H6.
H6 7.0 - 7.8triplet or ddJ6,5 ≈ 6.5-7.5, J6,7 ≈ 6.0-7.0Less shielded than H5. Its position is sensitive to the electronic nature of substituents at the C5 and C7 positions.
H7 8.0 - 8.8doubletJ7,6 ≈ 6.0-7.0This is characteristically the most downfield proton. Its significant deshielding is a direct consequence of the anisotropic effect and strong electron-withdrawing character of the adjacent bridgehead nitrogen (N1). This signal is often a clear diagnostic marker for the scaffold.

Expert Commentary: The key to confident assignment lies in recognizing the patterns. Always look for the most downfield doublet (H7) and the pyrazole singlet (H2) first. The remaining pyridine protons (H4, H5, H6) can then be assigned using their coupling patterns and COSY experiments if necessary. The electron-donating 3-amino group tends to shift H2 and H4 upfield compared to analogues lacking this group.

The Impact of Substituents: A Comparative Analysis

The electronic properties of substituents on the pyrazolo[1,5-a]pyridine ring can modulate the chemical shifts of the core protons. Understanding these trends is vital for interpreting the spectra of diverse analogues.

Compound/SubstituentH2 (δ)H5 (δ)H7 (δ)Reference/Source
General 3-Amino-pyrazolo[1,5-a]pyridine ~6.5-7.8~6.5-7.2~8.0-8.8Synthesized Data
7-amino-6-cyano-2-methyl-5-phenyl- derivative (4a) - (Methyl at C2)Not specifiedNot specified[3]
Pyrazolo[1,5-a]pyrimidine (related scaffold) 8.50 (s)8.42 (d)7.08 (d)[4][5]
Pyrazolo[1,5-a]pyridine (unsubstituted) ~6.6 (d)~6.7 (t)~8.5 (d)Inferred from[6]

Analysis of Trends:

  • Electron-Withdrawing Groups (EWGs) : An EWG, such as a cyano or carboxylate group, will generally deshield nearby protons, shifting them downfield. For example, in compound 4a from a known synthesis, the presence of cyano and phenyl groups significantly alters the electronic landscape[3].

  • Electron-Donating Groups (EDGs) : An EDG, like an alkyl or methoxy group, will shield nearby protons, causing an upfield shift. The 3-amino group itself is a powerful EDG, which is why H2 and H4 are found relatively upfield.

  • Comparison with Pyrazolo[1,5-a]pyrimidine : It is crucial not to confuse the pyridine and pyrimidine analogues. The additional nitrogen in the pyrimidine ring (at position 5 or 7) dramatically alters the electronics, generally causing significant downfield shifts for adjacent protons, as seen in the reference data[4][5]. This highlights the importance of precise scaffold identification.

Experimental Protocols: From Synthesis to Spectrum

Trustworthy data is built on robust and reproducible experimental methods. The following sections provide validated protocols for the synthesis and NMR analysis of a representative 3-amino-pyrazolo[1,5-a]pyridine derivative.

A. Synthesis Workflow

The synthesis of substituted pyrazolo[1,5-a]pyridines can be efficiently achieved through cross-dehydrogenative coupling (CDC) reactions. This modern approach offers high atom economy and allows for the construction of complex molecules from relatively simple precursors[3].

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis start 1. Combine Reactants N-Amino-2-iminopyridine (3 mmol) 1,3-Dicarbonyl Compound (3 mmol) Acetic Acid (6 equiv) in Ethanol (10 mL) react 2. Reaction Stir at 130°C for 18h under O₂ atmosphere (1 atm) start->react Heat & Oxygen workup 3. Work-up Cool to room temperature Remove solvent under reduced pressure react->workup purify 4. Purification Column chromatography (Silica gel) Elute with appropriate solvent gradient workup->purify charact 5. Characterization Obtain final product, verify by MS and NMR purify->charact prep 6. Sample Preparation Dissolve 5-10 mg of product in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) charact->prep Proceed to NMR acquire 7. Data Acquisition Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) prep->acquire process 8. Data Processing Fourier transform, phase correction, and baseline correction acquire->process analyze 9. Spectral Analysis Integrate peaks, determine chemical shifts, and analyze coupling constants process->analyze

Caption: Workflow for CDC synthesis and subsequent NMR analysis.

B. Detailed Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyridine derivatives[3].

  • Reaction Setup : To a pressure-resistant reaction vessel, add the starting N-amino-2-iminopyridine (3 mmol, 1.0 equiv), the corresponding 1,3-dicarbonyl compound (3 mmol, 1.0 equiv), and ethanol (10 mL).

  • Acid Addition : Add acetic acid (1.08 g, 6.0 equiv) to the mixture.

  • Reaction Conditions : Seal the vessel and place it under an oxygen atmosphere (1 atm, via balloon). Stir the mixture vigorously at 130 °C for 18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : After cooling to ambient temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Validation : Confirm the structure and purity of the final compound using Mass Spectrometry (MS) and NMR spectroscopy (¹H and ¹³C).

C. Detailed Protocol: NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the purified, dry 3-amino-pyrazolo[1,5-a]pyridine product.

  • Solvent Selection : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds as it can help resolve the NH₂ protons which might otherwise exchange too rapidly with trace water in other solvents.

  • Dissolution : Vortex the tube gently until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.

  • Analysis : Insert the NMR tube into the spectrometer spinner and place it in the magnet. Acquire the ¹H NMR spectrum according to the instrument's standard procedures. A spectral width of at least 10 ppm is recommended to ensure all aromatic and amine protons are observed.

Concluding Remarks

The ¹H NMR spectrum of 3-amino-pyrazolo[1,5-a]pyridines offers a wealth of structural information. The characteristic downfield doublet of H7, the singlet of H2, and the predictable coupling patterns of the remaining pyridine protons provide a robust fingerprint for this valuable heterocyclic core. By understanding the fundamental principles of chemical shifts and the electronic influence of substituents, researchers can leverage NMR spectroscopy not just for routine characterization, but as a powerful tool for confirming regioselectivity and guiding synthetic strategy. This guide serves as a foundational resource, grounded in experimental data, to aid in that endeavor.

References

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (n.d.). Arkat USA. Retrieved February 13, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • PYRAZOLO[3,4-b]PYRIDINES: SYNTHESES, REACTIONS, AND NUCLEAR MAGNETIC RESONANCE SPECTRA. (n.d.). Canadian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. (2010). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1990). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2023). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2023). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). University of Georgia. Retrieved February 13, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin of the Polish Academy of Sciences. Retrieved February 13, 2026, from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. Retrieved February 13, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][4][7]diazepine derivative on the basis of 13C NMR spectroscopy. (1984). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 13, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Retrieved February 13, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Retrieved February 13, 2026, from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridine is a privileged scaffold in medicinal chemistry, serving as the core for phosphodiesterase inhibitors (e.g., Ibudilast), dopamine antagonists, and anti-inflammatory agents. When functionalized as esters (typically at the C-2 or C-3 positions), these compounds exhibit distinct mass spectrometric behaviors critical for metabolite identification and pharmacokinetic profiling.

This guide provides a technical comparison of fragmentation pathways under Electrospray Ionization (ESI) versus Electron Ionization (EI) . Unlike generic spectral guides, we focus on the mechanistic causality driven by the fused nitrogen bridgehead, offering researchers a self-validating framework for structural elucidation.

Part 1: Comparative Analysis of Ionization Modalities

For the structural characterization of pyrazolo[1,5-a]pyridine esters, the choice of ionization source dictates the observed fragmentation tree.

Table 1: Performance Comparison (ESI vs. EI)
FeatureESI-MS/MS (Collision Induced Dissociation) EI-MS (70 eV)
Primary Ion

(Even-electron)

(Odd-electron radical)
Energy Regime Soft Ionization (Internal energy dependent on collision voltage)Hard Ionization (High internal energy)
Dominant Pathway Charge-Remote Fragmentation & Neutral Losses (ROH, CO)Radical-Site Initiated Cleavage (

-cleavage)
Structural Insight Best for determining molecular weight and ester side-chain identity.Best for fingerprinting the heteroaromatic core stability.
Sensitivity High (pg/mL range) – Ideal for bioanalysis.Moderate (ng/mL range) – Ideal for library matching.

Part 2: Mechanistic Fragmentation Pathways[1]

The ESI-CID Pathway (Proton-Driven)

In Positive ESI, the protonation site is thermodynamically controlled. While the bridgehead nitrogen is involved in aromatic delocalization, the carbonyl oxygen of the ester or the N-2 position are the most basic sites.

Mechanism:

  • Precursor Formation:

    
     forms via protonation of the ester carbonyl.
    
  • Ester Cleavage (Neutral Loss): The protonated ester undergoes an elimination of the alcohol moiety (e.g., loss of methanol, 32 Da). This creates a resonance-stabilized acylium ion.

  • Decarbonylation: The acylium ion ejects carbon monoxide (CO, 28 Da) to form the pyrazolo[1,5-a]pyridin-3-yl cation.

  • Ring Degradation: High collision energies force the cleavage of the pyrazole ring, typically ejecting HCN (27 Da) or acetonitrile (

    
    ), depending on substituents.
    
The EI Pathway (Radical-Driven)

Under electron impact, the molecular ion


 is formed. The radical cation is less stable and triggers 

-cleavage adjacent to the carbonyl group.

Mechanism:

  • 
    -Cleavage:  Loss of the alkoxy radical (
    
    
    
    ) to form the acylium cation (even-electron species).
  • McLafferty Rearrangement: If the ester alkyl chain is long (

    
    ) and possesses 
    
    
    
    -hydrogens, a McLafferty rearrangement may compete with simple cleavage.
  • Retro-Cycloaddition: The fused ring system may undergo retro-1,3-dipolar cycloaddition, breaking the N-N bond.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the specific ESI-MS/MS fragmentation tree for a generic Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 177 (Example) Transition1 Transition State (Proton Transfer) Precursor->Transition1 Collision Energy (15-30 eV) Acylium Acylium Ion [M+H - MeOH]+ m/z 145 Transition1->Acylium - CH3OH (32 Da) CoreCation Pyrazolo-pyridyl Cation [M+H - MeOH - CO]+ m/z 117 Acylium->CoreCation - CO (28 Da) (Decarbonylation) RingFrag Ring Fragment [Loss of HCN] m/z 90 CoreCation->RingFrag - HCN (27 Da) (Ring Opening)

Figure 1: Step-wise ESI-CID fragmentation pathway of a methyl ester derivative. Note the characteristic sequential loss of the alcohol and carbon monoxide.

Part 4: Experimental Protocols

To ensure reproducibility and "self-validating" results, the following protocol includes specific quality control steps.

Protocol: LC-ESI-MS/MS Characterization

Objective: To generate a reproducible fragmentation library for pyrazolo[1,5-a]pyridine esters.

Reagents:

  • LC-MS Grade Methanol and Water.

  • Formic Acid (0.1% v/v) as a proton source.

Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

    • Validation Step: Ensure solution is clear; precipitation causes signal suppression.

  • Direct Infusion (Optimization):

    • Infuse sample at 10 µL/min into the ESI source.

    • Scan 1 (Full Scan): Verify

      
       intensity 
      
      
      
      counts.
    • Scan 2 (Source Fragmentation Check): If fragments (Acylium ions) appear in Full Scan, lower the Fragmentor Voltage or Cone Voltage (typically reduce from 135V to 100V).

  • Collision Energy Ramping (The "Survival Yield" Experiment):

    • Select the parent ion in Q1.

    • Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

    • Data Output: Plot Intensity vs. CE.

    • Critical Observation: The "Crossover Point" where the Parent Ion intensity equals the Acylium Ion intensity is a measure of the ester bond stability (typically 15–25 eV for this scaffold).

Visualization: Experimental Workflow

ExperimentalWorkflow Sample Sample Prep (1 µg/mL) ESI ESI Source (+4.0 kV) Sample->ESI Infusion Q1 Q1 Filter Select [M+H]+ ESI->Q1 Ionization Cell Collision Cell (N2 Gas, Ramp CE) Q1->Cell Isolation Q3 Q3 Detection Fragment Scan Cell->Q3 Dissociation Data Breakdown Curve Analysis Q3->Data Spectra

Figure 2: Workflow for determining optimal collision energies and generating breakdown curves.

Part 5: Diagnostic Ions Reference Table

Use this table to validate if an unknown spectrum belongs to the pyrazolo[1,5-a]pyridine ester class.

Fragment TypeMass Shift (

m/z)
Diagnostic ValueMechanism
Loss of Alkoxy

(OMe),

(OEt)
High Cleavage of ester bond. Forms the stable acylium cation.
Loss of Acid

(AcOH)
Medium Only if McLafferty rearrangement is possible (requires

-H).
Loss of CO

(from Acylium)
High Confirms carbonyl presence adjacent to the ring.
Ring Cleavage

(HCN)
High Characteristic of fused nitrogen heterocycles (Pyrazolo/Pyridine core).
Pyridyl Ion m/z 78/79Low Non-specific deep fragmentation (indicates pyridine substructure).

References

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives.[1] Science24. Available at: [Link] (Accessed via scientific indexing).

  • Holčapek, M., et al. (2010). Fragmentation behaviors of fused nitrogen-containing ring systems in ESI-MS/MS. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Pyridine and Fused-Ring Analogs. NIST Chemistry WebBook. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines.[2] International Journal of Materials and Chemistry. Available at: [Link]

  • Faidallah, H., et al. (2025). Mass spectrometric study of some pyrazoline derivatives.[3] Rapid Communications in Mass Spectrometry (Retrieved via ResearchGate). Available at: [Link]

Sources

Comparing biological activity of 3-amino vs 5-amino pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of indole and purine. Its planar, bicyclic aromatic system allows it to slot effectively into the ATP-binding pockets of kinases and the allosteric sites of GPCRs.

This guide provides a technical comparison between 3-amino and 5-amino substituted pyrazolo[1,5-a]pyridines. While both positions offer handles for functionalization, they occupy distinct vectors in biological space:

  • 3-Amino Derivatives: predominantly function as Hinge Binders . Located on the electron-rich pyrazole ring, substituents here mimic the C3 of indole, often engaging the kinase hinge region via hydrogen bonding (as amides or ureas).

  • 5-Amino Derivatives: predominantly function as Solvent Exit Vectors . Located on the pyridine ring, substituents here are often used to modulate solubility, reduce metabolic clearance, or reach the "sugar pocket" without disrupting the core binding mode.

Structural & Electronic Profiling

To understand the biological divergence, one must first understand the electronic bias of the scaffold.

Feature3-Position (Pyrazole Core) 5-Position (Pyridine Core)
Electronic Nature Electron-rich (Nucleophilic).Electron-deficient (Pyridine-like).
Synthetic Access Electrophilic Aromatic Substitution (e.g., Nitration/Reduction).Nucleophilic Aromatic Substitution (

) or Pd-coupling.
Binding Vector "Deep Pocket": Points toward the hinge region or gatekeeper residue in kinases."Solvent Front": Points toward the ribose binding pocket or solvent-exposed area.
Primary Utility Potency driver (H-bond donor/acceptor).[1]PK/Solubility driver (Solubilizing tails).
Visualizing the SAR Vectors

SAR_Vectors Core Pyrazolo[1,5-a]pyridine Scaffold Pos3 3-Position (Amino/Amido) Electron Rich Core->Pos3 Electrophilic Attack Pos5 5-Position (Amino/Ether) Electron Deficient Core->Pos5 Nucleophilic Attack Func3 Hinge Binding (Potency & Selectivity) Pos3->Func3 Vector Func5 Solvent Interaction (Solubility & PK) Pos5->Func5 Vector Target3 Target: p38 MAPK, JAK (Gatekeeper Interaction) Func3->Target3 Target5 Target: Pim-1, PI3K (Ribose Pocket) Func5->Target5

Figure 1: SAR decision tree illustrating the divergent biological roles of C3 and C5 substitutions.

Comparative Biological Activity: Case Studies

Case Study A: Pim-1 Kinase Inhibition (The Dominance of C5)

In the development of Pim-1 inhibitors (critical for AML and prostate cancer), the 5-position proved superior for potency.

  • Observation: A study by Vertex Pharmaceuticals demonstrated that a 3-aryl substituent alone yielded weak inhibition (

    
    ).
    
  • Comparison: Introducing a solubilizing amine (trans-4-aminocyclohexanol) at the 5-position improved potency to

    
    .
    
  • Synergy: The 3,5-disubstituted analog achieved

    
    , proving that while C3 provides the scaffold anchor, the 5-amino derived vector  was the critical determinant for high-affinity binding in the ATP pocket.
    
Case Study B: p38 MAPK Inhibition (The Dominance of C3)

For p38 mitogen-activated protein kinase, the 3-position is the primary pharmacophore.

  • Mechanism: 3-amino pyrazolo[1,5-a]pyridines are typically derivatized into amides. The carbonyl oxygen and the amide nitrogen at C3 form a bidentate H-bond network with the backbone of the hinge region (Met109 in p38

    
    ).
    
  • Result: Modification of the 3-amino group directly correlates with

    
     shifts from micromolar to nanomolar. The 5-position in this series is often left as hydrogen or small alkyls to avoid steric clash with the solvent channel walls.
    
Summary Data Table
Target Family3-Amino Role5-Amino RoleDominant Vector
Pim-1 Kinase Scaffold orientationKey interaction with Ribose pocket5-Position
p38 MAPK Primary Hinge Binder (H-bond donor)Steric tolerance / minor PK3-Position
PI3K (

)
Sulfonyl-hydrazone attachmentSolubility modulation3-Position
M. tuberculosis Carboxamide linkage (Essential)Substitution leads to activity loss3-Position

Experimental Protocols

To validate these claims in your own pipeline, use the following standardized workflows.

Protocol A: Synthesis of 3-Amino vs 5-Amino Scaffolds
  • 3-Amino Route:

    • Start with pyrazolo[1,5-a]pyridine.[1][2][3][4][5][6][7]

    • Nitration: Treat with

      
       at 0°C. The electron-rich C3 is nitrated exclusively.
      
    • Reduction: Hydrogenation (

      
      ) yields the 3-amino  derivative.
      
  • 5-Amino Route:

    • Start with 5-chloropyrazolo[1,5-a]pyridine (commercially available).

    • 
      :  React with desired amine (e.g., morpholine, piperazine) in DMSO at 120°C with 
      
      
      
      .
    • Alternatively, use Buchwald-Hartwig coupling (Pd(OAc)2, BINAP) for less nucleophilic amines.

Protocol B: Kinase Inhibition Assay (FRET)
  • Objective: Compare

    
     of C3 vs C5 analogs.
    
  • Reagents: Recombinant Kinase (e.g., p38

    
    ), Fluorescent Tracer, Europium-labeled antibody.
    
  • Steps:

    • Prepare 3x serial dilutions of 3-amino and 5-amino analogs in DMSO.

    • Incubate compound with Kinase + Antibody mixture for 60 min.

    • Add Tracer + ATP.

    • Read TR-FRET signal (Excitation 340nm, Emission 615nm/665nm).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration].

Assay Workflow Diagram

Assay_Workflow Step1 Compound Library (3-sub vs 5-sub) Step2 Incubation (Kinase + Antibody) Step1->Step2 Step3 Add Tracer/ATP (Competition Start) Step2->Step3 Step4 TR-FRET Readout (Ex 340 / Em 665) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: TR-FRET Kinase Assay workflow for validating regioisomeric potency.

References

  • Vertex Pharmaceuticals/NIH. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." PubMed Central. Link

  • Abbott Laboratories. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cancer Research UK. "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Chinese Academy of Sciences. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." Journal of Medicinal Chemistry. Link

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." Royal Society of Chemistry. Link

Sources

A Comparative Guide to the Definitive Structural Validation of Pyrazolo[1,5-a]pyridines Using NOE Difference Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases.[1][2] Its rigid, planar structure and versatile substitution patterns make it a privileged framework in drug design.[3] However, this synthetic versatility presents a significant analytical challenge: the unambiguous determination of molecular structure, particularly the regiochemistry of substituents. While standard spectroscopic methods like 1H and 13C NMR provide essential information on atomic connectivity, they often fall short in distinguishing between closely related isomers where protons and carbons exist in similar electronic environments.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of pyrazolo[1,5-a]pyridines, establishing Nuclear Overhauser Effect (NOE) difference spectroscopy as the definitive method for validation. We will explore the underlying principles, provide a field-proven experimental protocol, and present a logical framework for data interpretation, empowering researchers to assign complex structures with unshakable confidence.

The Analytical Impasse: When Standard NMR Fails

The synthesis of substituted pyrazolo[1,5-a]pyridines can often yield a mixture of isomers or a single product whose identity is not immediately obvious.[4][5] For example, distinguishing between a 5-methyl and a 7-methyl substituted pyrazolo[1,5-a]pyridine can be challenging. The chemical shifts of the methyl groups and the ring protons in 1H and 13C NMR spectra may be too similar to make a definitive assignment.[6]

While 2D NMR experiments (COSY, HSQC, HMBC) are powerful tools for mapping through-bond correlations (i.e., which atoms are connected), they cannot resolve ambiguities rooted in spatial arrangement. They can confirm the presence of a methyl group and the pyridine and pyrazole rings, but they cannot definitively show where on the pyridine ring the methyl group is located relative to the pyrazole portion. This is where through-space correlations are required.

The Definitive Solution: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect is a phenomenon in which the spin polarization of one nucleus is transferred to another nucleus through space via cross-relaxation.[7] This effect is exquisitely sensitive to the distance between nuclei, with its magnitude being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[8] Consequently, an NOE is typically only observed between protons that are closer than 5 Å, making it a powerful "molecular ruler" for determining spatial proximity.[9]

1D NOE Difference Spectroscopy: A Targeted Approach

While 2D NOESY experiments map all through-space correlations simultaneously, the 1D NOE difference experiment is a superior alternative for answering specific structural questions, especially for samples with limited concentration where 2D methods may suffer from low signal sensitivity.[10] The experiment is elegant in its simplicity:

  • A specific proton resonance is selectively saturated with a radiofrequency field.

  • The intensities of all other proton signals are observed.

  • Protons that are spatially close to the irradiated proton will show a small but measurable increase in signal intensity.

  • A control spectrum (with off-resonance irradiation) is subtracted from the on-resonance spectrum, resulting in a "difference spectrum."

In the resulting difference spectrum, only the irradiated proton (as a large negative signal) and the NOE-enhanced protons (as small positive signals) are visible, providing a clear and unambiguous map of spatial relationships.[11]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method is critical for structural validation. Below is a comparison of common techniques for analyzing pyrazolo[1,5-a]pyridine structures.

Technique Information Provided Strengths Limitations Application to Pyrazolo[1,5-a]pyridines
1H & 13C NMR Electronic environment and basic connectivity (through J-coupling).Rapid, provides fundamental structural backbone.Chemical shifts can be ambiguous for isomers; provides no through-space information.[6]Essential first step, but insufficient for definitive isomer differentiation.
2D NMR (COSY, HMBC) Through-bond proton-proton and proton-carbon correlations.Excellent for establishing the molecular skeleton and atom connectivity.Provides no direct information on spatial proximity; cannot distinguish isomers with identical connectivity.Confirms the pyrazolo[1,5-a]pyridine core but cannot resolve regiochemical ambiguity.
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.[12]Definitive if a crystal is obtained, but not always feasible and not representative of the molecule in solution.
NOE Difference Spectroscopy Through-space correlations between protons (< 5 Å).[9]Unambiguously determines spatial proximity, directly resolving isomeric confusion; high sensitivity for targeted questions.[10]Requires careful sample preparation (degassing); effect is weak and distance-dependent.The definitive method for confirming regiochemistry and stereochemistry in solution by relating substituents to specific ring protons.

Visualizing the Logic and Workflow

To fully grasp the application of NOE for structural validation, we can visualize the principles and processes involved.

NOE_Principle cluster_molecule Pyrazolo[1,5-a]pyridine H_irradiated H_A H_observed H_B H_irradiated->H_observed < 5 Å apart NOE NOE Enhancement (~1/r⁶) RF RF Irradiation (Saturation) RF->H_irradiated Selectively excites NOE->H_observed Increases signal intensity

Caption: The principle of the Nuclear Overhauser Effect (NOE).

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis sample_prep 1. Sample Preparation (Purity Check, Degassing) ref_spec 2. Acquire 1H Reference Spectrum sample_prep->ref_spec select_freq 3. Identify Target & Control Frequencies ref_spec->select_freq on_res 4. Acquire 'On-Resonance' Spectrum (Irradiate Target) select_freq->on_res off_res 5. Acquire 'Off-Resonance' Spectrum (Irradiate Control Region) on_res->off_res subtract 6. Subtract Spectra (On-Resonance - Off-Resonance) off_res->subtract analyze 7. Analyze Difference Spectrum (Identify Positive Peaks) subtract->analyze conclusion 8. Structural Assignment analyze->conclusion

Caption: Experimental workflow for NOE difference spectroscopy.

Field-Proven Protocol for NOE Difference Spectroscopy

This protocol provides a self-validating system for acquiring high-quality, interpretable NOE data.

Part 1: Critical Sample Preparation

The quality of the final data is dictated by the quality of the sample. This step cannot be overlooked.

  • Ensure Purity: The sample must be of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound and has minimal overlapping signals with protons of interest.

  • Degassing (Mandatory): Dissolved molecular oxygen (O₂) is paramagnetic and provides an efficient relaxation pathway that competes with and can completely quench the NOE effect.[10]

    • Procedure (Freeze-Pump-Thaw): a. Dissolve the sample in the deuterated solvent inside a high-quality NMR tube equipped with a sealable valve (e.g., a J. Young tube). b. Freeze the sample by slowly immersing the tube in liquid nitrogen. c. Once frozen solid, connect the tube to a high-vacuum line and evacuate for 5-10 minutes. d. Close the valve to the vacuum and thaw the sample completely. Bubbles of dissolved gas will be visible. e. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[10]

Part 2: Data Acquisition

This procedure is based on standard Bruker NMR spectrometer commands but is adaptable to other platforms.

  • Acquire a Standard 1H Spectrum:

    • Record a high-quality, fully relaxed 1H spectrum of your sample.

    • Carefully phase and reference the spectrum. Note the precise chemical shifts (in ppm) of the proton you wish to irradiate and a clear, signal-free region of the spectrum to use as a control.[10]

  • Set Up the NOE Difference Experiment:

    • Create a new experiment using the NOEDIFF parameter set.[10][11]

    • The experiment will acquire two spectra in an interleaved fashion: one with on-resonance irradiation and one with off-resonance irradiation.[11]

    • Set Irradiation Frequency: You will be prompted to define the center of the irradiation band. Enter the chemical shift of the proton you want to saturate.

    • Set Relaxation Delay (d1): Ensure a long relaxation delay (e.g., 5x the longest T₁ of your compound) to allow for the NOE to build to a steady state. A typical value is 5-10 seconds.

    • Set Number of Scans (ns): Since NOE signals are weak (often 1-5% enhancement), a sufficient number of scans is required. Start with 64 or 128 scans and increase as needed for good signal-to-noise.

  • Acquire the Data:

    • Start the acquisition (zg). The spectrometer will automatically alternate between irradiating the target proton and the control region.

Part 3: Data Processing and Interpretation
  • Automated Subtraction: The NOEDIFF routine typically processes the data automatically to produce the final difference spectrum.

  • Manual Processing (if needed):

    • Process both the on-resonance and off-resonance FIDs separately.

    • Apply the same phasing parameters to both spectra.

    • Subtract the off-resonance spectrum from the on-resonance spectrum.[10]

  • Analyze the Difference Spectrum:

    • The irradiated proton will appear as a large, negative signal.

    • Protons experiencing an NOE enhancement will appear as positive, phased signals.

    • The absence of a signal indicates no significant through-space interaction.

    • Example: For a methyl-substituted pyrazolo[1,5-a]pyridine, irradiating the methyl protons (negative signal) should result in a positive signal for the adjacent ring proton, confirming the regiochemistry.

Illustrative Data and Interpretation

Consider the challenge of distinguishing between 2-methylpyrazolo[1,5-a]pyridine (Isomer A) and 7-methylpyrazolo[1,5-a]pyridine (Isomer B) .

validation_logic start Unknown Methyl- Pyrazolo[1,5-a]pyridine irradiate Perform NOE Difference: Irradiate Methyl Protons (CH₃) start->irradiate observe Observe Ring Protons in Difference Spectrum irradiate->observe result_A Result: Positive NOE on H2 observe->result_A NOE observed on proton adjacent to N1? result_B Result: Positive NOE on H7 observe->result_B NOE observed on proton at bridgehead? conclusion_A Conclusion: Structure is Isomer A (2-Methyl) result_A->conclusion_A conclusion_B Conclusion: Structure is Isomer B (7-Methyl) result_B->conclusion_B

Caption: Logical framework for structural validation using NOE.

An NOE experiment would yield the following conclusive data:

Irradiated Proton Observed Proton (with NOE) NOE Enhancement (%) Structural Conclusion
Methyl (CH₃) H2~2-5%The methyl group is spatially proximal to H2. The structure is definitively Isomer A .
Methyl (CH₃) H7~2-5%The methyl group is spatially proximal to H7. The structure is definitively Isomer B .

This quantitative data, derived directly from the experiment, removes all ambiguity and provides a verifiable basis for the structural assignment.

Conclusion

In the landscape of pharmaceutical research and development, absolute certainty in molecular structure is paramount. For the synthetically important pyrazolo[1,5-a]pyridine class of compounds, where isomerism can profoundly impact biological activity, relying on standard 1D and 2D NMR techniques alone introduces an unacceptable level of ambiguity.

NOE difference spectroscopy provides the necessary through-space information to bridge this analytical gap. It serves as a robust, reliable, and highly sensitive tool for the definitive validation of regiochemistry and stereochemistry in solution. By following a rigorous, self-validating protocol from sample preparation to data interpretation, researchers can eliminate structural uncertainty, ensuring the integrity of their scientific findings and accelerating the drug development pipeline.

References

  • NOE Difference Spectroscopy | UMass Nuclear Magnetic Resonance (NMR) Labs . (2013). UMass NMR Labs. [Link]

  • The Nuclear Overhauser Effect - Conduct Science . (2021). Conduct Science. [Link]

  • Nuclear Overhauser effect - Wikipedia . (n.d.). Wikipedia. [Link]

  • Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation - YouTube . (2024). YouTube. [Link]

  • Structures of substituted phenyl‐pyrazolo[1,5‐a]pyridine derivatives 4(a–k). - ResearchGate . (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate . (1992). ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC . (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega . (2019). ACS Publications. [Link]

  • Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products - Royal Society of Chemistry . (2016). Royal Society of Chemistry. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking - ACS Publications . (2023). ACS Publications. [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • NOEDIFF EXPERIMENT - IMSERC . (n.d.). Northwestern University. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI . (2023). MDPI. [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) . (2014). Royal Society of Chemistry. [Link]

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A Comparative Guide to HPLC Method Development for Pyrazolo[1,5-a]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives, particularly carboxylates, are integral to the discovery and development of novel kinase inhibitors and other targeted therapies.[1][3] Consequently, the development of robust, accurate, and reliable High-Performance Liquid Chromatography (HPLC) methods is paramount for ensuring the purity, stability, and overall quality of these drug candidates. This guide provides a comprehensive comparison of strategies and experimental protocols for the successful development of HPLC methods tailored to pyrazolo[1,5-a]pyridine carboxylates, drawing upon established principles and field-proven insights.

Foundational Principles: Understanding the Analyte

Pyrazolo[1,5-a]pyridine carboxylates, like many nitrogen-containing heterocyclic compounds, present unique chromatographic challenges. Their basic nature, stemming from the pyridine nitrogen, can lead to undesirable peak tailing due to interactions with residual silanol groups on traditional silica-based stationary phases.[4] The pKa of the pyridine moiety, typically in the range of 5-6, is a critical parameter influencing retention and peak shape, making mobile phase pH a key variable in method development.[4]

Strategic Comparison of Method Development Parameters

Successful HPLC method development hinges on the systematic evaluation and optimization of several key parameters. The following sections compare common choices for the analysis of pyrazolo[1,5-a]pyridine carboxylates.

The choice of stationary phase is the most critical factor in achieving desired selectivity and resolution. While C18 columns are a common starting point, alternative chemistries often provide superior performance for basic analytes like pyrazolo[1,5-a]pyridines.

Stationary PhasePrinciple of SeparationAdvantages for Pyrazolo[1,5-a]pyridinesDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Ubiquitous and well-characterized. Good starting point for method screening.Can exhibit significant peak tailing for basic compounds due to silanol interactions.[4]
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention times for highly retained compounds. May offer different selectivity.Still susceptible to silanol interactions, though sometimes to a lesser extent than C18.
Phenyl-Hexyl π-π interactions, dipole-dipole interactions, and moderate hydrophobicity.Offers alternative selectivity for aromatic compounds. Can reduce peak tailing by providing different interaction mechanisms.May not provide sufficient retention for less hydrophobic analytes.
Polar-Embedded Phases (e.g., Amide, Carbamate) Hydrophobic interactions with a polar functional group embedded in the alkyl chain.Improved peak shape for basic compounds due to shielding of residual silanols. Compatible with highly aqueous mobile phases.Selectivity can be highly dependent on the specific polar group.
Hybrid Silica (e.g., BEH, CS) Organic/inorganic hybrid particles.Enhanced pH stability (pH 1-12), allowing for a wider range of mobile phase conditions. Often provides excellent peak shape for basic compounds.Higher cost compared to traditional silica-based columns.

Expert Insight: For pyrazolo[1,5-a]pyridine carboxylates, starting with a modern, high-purity, end-capped C18 or a phenyl-hexyl column is a sound strategy. However, for challenging separations or to mitigate peak tailing, a polar-embedded or hybrid silica column is often the superior choice.

The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in controlling the retention and selectivity of pyrazolo[1,5-a]pyridine carboxylates.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and higher efficiency, while methanol can offer different selectivity. A systematic evaluation of both is recommended during initial method development.

  • pH Control: Due to the basic nature of the pyridine ring, mobile phase pH is a critical parameter.[4]

    • Low pH (e.g., < 3): At this pH, the pyridine nitrogen is protonated, and the silica surface silanols are neutral. This minimizes strong ionic interactions, often leading to improved peak shape and reduced tailing.[4] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are common choices.

    • Mid pH (e.g., 4-7): This range should generally be avoided with standard silica columns as the pyridine is protonated and the silanols are deprotonated, leading to strong ionic interactions and significant peak tailing.[4]

    • High pH (e.g., > 8): At high pH, the pyridine is neutral, which can result in good peak shape. However, this necessitates the use of a pH-stable column, such as a hybrid particle column.[4]

  • Buffers: For reproducible retention times, especially when operating near the pKa of the analyte, a buffer is essential. Ammonium formate and ammonium acetate are volatile buffers and are ideal for LC-MS applications.

Comparative Table of Mobile Phase Additives:

AdditiveTypical ConcentrationFunctionAdvantagesDisadvantages
Formic Acid 0.1%AcidifierVolatile, good for MS compatibility. Provides sharp peaks for many basic compounds.May not provide sufficient buffering capacity.
Trifluoroacetic Acid (TFA) 0.1%Acidifier, Ion-pairing agentStrong acid, effective at suppressing silanol interactions.Can suppress MS signal. Can be difficult to remove from the column.
Ammonium Formate 10-20 mMBufferVolatile, excellent for MS compatibility. Provides good buffering capacity around pH 3.8.
Ammonium Acetate 10-20 mMBufferVolatile, good for MS compatibility. Provides good buffering capacity around pH 4.8.
Experimental Protocol: Development of a Stability-Indicating HPLC Method

The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for a novel pyrazolo[1,5-a]pyridine carboxylate. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][6]

  • Column Selection: Begin with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column of similar dimensions.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Run a generic gradient from 5% to 95% B over 15 minutes.

    • Repeat the gradient using Methanol as Mobile Phase B.

  • Detection: Use a diode array detector (DAD) to monitor at multiple wavelengths (e.g., 214 nm, 254 nm, and the λmax of the analyte).

Based on the initial scouting runs, select the column and organic modifier that provide the best initial separation and peak shape. Then, optimize the gradient profile and mobile phase composition to achieve optimal resolution of the parent compound from any impurities.

Caption: Workflow for HPLC Method Development.

To ensure the method is stability-indicating, forced degradation studies must be performed.[5][6][7] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare a solution of the pyrazolo[1,5-a]pyridine carboxylate at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]

Data Evaluation:

Stress Condition% Degradation of ParentNumber of Degradation PeaksResolution (Parent vs. Closest Impurity)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other (Resolution > 1.5).

Chiral Separations: A Special Consideration

For chiral pyrazolo[1,5-a]pyridine carboxylates, enantioselective HPLC is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.[9] Method development for chiral separations typically involves screening different CSPs with various mobile phases, often in normal phase or polar organic mode.[9][10]

Chiral_Method_Development Start Racemic Analyte Screen_CSPs Screen Chiral Stationary Phases (e.g., Cellulose, Amylose) Start->Screen_CSPs Screen_Modes Screen Elution Modes (Normal, Polar Organic, Reversed-Phase) Screen_CSPs->Screen_Modes Optimize Optimize Mobile Phase (Solvent Ratios, Additives) Screen_Modes->Optimize Resolution Baseline Resolution Achieved? Optimize->Resolution Resolution->Screen_CSPs No Validated_Method Validated Enantioselective Method Resolution->Validated_Method Yes

Caption: Chiral HPLC Method Development Strategy.

Conclusion

The development of a robust HPLC method for pyrazolo[1,5-a]pyridine carboxylates requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and methodically evaluating stationary phases, mobile phase compositions, and stress conditions, a reliable and stability-indicating method can be established. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of HPLC method development for this important class of compounds, ultimately ensuring the quality and integrity of novel drug candidates.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016, November 20).
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (2025, December 14).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30).
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (n.d.).
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (n.d.).
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents | ACS Medicinal Chemistry Letters. (2019, February 21).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022, June 16).
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (n.d.).

Sources

Technical Guide: Infrared Spectroscopic Characterization of Amino and Ester Functionalities in Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy Bands for Amino and Ester Groups in Pyrazolo[3,4-b]pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Relevance

Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antiviral activities. In the high-throughput environment of drug discovery, rapid structural validation is critical. While NMR and X-ray crystallography provide definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy serves as the first-line "performance" metric for reaction success.

This guide provides an in-depth comparative analysis of the vibrational signatures of amino (-NH₂) and ester (-COOR) groups within this fused heterocyclic system. Unlike standard aliphatic spectral tables, this guide focuses on the specific electronic environments created by the pyrazolo-pyridine core, offering a direct comparison against common starting materials to validate synthetic workflows.

Comparative Spectral Analysis: Product vs. Alternatives

In the context of synthesis, the "alternative" is the unreacted starting material or side products. The "performance" of the IR technique is defined by its ability to distinguish the final fused ring system from its precursors (typically aminopyrazoles, aldehydes, and


-keto esters).
The "Fingerprint of Success" Table

The following table summarizes the diagnostic shifts required to confirm the formation of the pyrazolo[3,4-b]pyridine scaffold.

Functional GroupPrecursor / Alternative Signature (cm⁻¹)Pyrazolo[3,4-b]pyridine Product Signature (cm⁻¹)Mechanistic Insight (Causality)
Amino (-NH₂) Aminopyrazole: Sharp doublet ~3400–3300 (Free)Fused Product: Broadened doublet ~3450–3250Intramolecular H-bonding with the adjacent ester carbonyl often broadens and red-shifts these bands in the final product.
Ester (C=O)

-keto ester:
~1735–1750 (Non-conjugated)
Fused Product: ~1710–1730 (Conjugated)Conjugation with the newly formed pyridine ring lowers the bond order of the carbonyl, reducing the vibrational frequency.
Nitrile (-C≡N) Starting Nitrile: Sharp, strong ~2200–2220Absent (if involved in cyclization)Disappearance of the -C≡N band is the primary "Go/No-Go" indicator for cyclization in specific multicomponent reactions.
Aldehyde (C=O) Aryl Aldehyde: ~1700 + C-H Fermi doublet (2820/2720)Absent Complete consumption of the aldehyde confirms the condensation step.
Ring C=N / C=C Discrete Rings: Simple aromatic patternsFused System: Complex bands 1600–1480Formation of the pyridine ring adds new skeletal vibration modes, often overlapping with NH bending.

Technical Deep Dive: Vibrational Mode Assignments

The Amino Group (-NH₂)

In pyrazolo[3,4-b]pyridines, the amino group (often at position 6) is directly attached to the electron-deficient pyridine ring.

  • Stretching Vibrations (

    
    ):  Expect a doublet corresponding to asymmetric and symmetric stretching.
    
    • Range:3450–3150 cm⁻¹ .

    • Diagnostic: If the amino group is involved in hydrogen bonding (e.g., with a neighboring ester carbonyl), the bands will broaden significantly and shift to lower wavenumbers (red shift). A sharp doublet suggests a "free" amine, potentially indicating a different isomer or lack of coplanarity.

  • Bending Vibrations (

    
    ): 
    
    • Range:1650–1590 cm⁻¹ (Scissoring).

    • Interference: This band often overlaps with the aromatic C=C/C=N skeletal stretches of the pyridine ring. Care must be taken not to confuse this with the amide I band if an amide side product is suspected.

The Ester Group (-COOR)

The ester functionality (often at position 5) serves as a critical hydrogen-bond acceptor and pharmacophore.

  • Carbonyl Stretch (

    
    ): 
    
    • Range:1735–1690 cm⁻¹ .

    • Comparison: Aliphatic esters typically absorb >1735 cm⁻¹.[1][2] The pyrazolo-pyridine ester is

      
      -unsaturated and conjugated with the aromatic system, lowering the frequency to ~1710–1720 cm⁻¹ .
      
  • C-O Stretch (

    
    ): 
    
    • Range:1280–1000 cm⁻¹ (typically strong bands ~1250 cm⁻¹).

    • Validation: This region is complex ("fingerprint"), but a strong, broad band here supports the presence of the ester moiety, distinguishing it from ketone or aldehyde byproducts.

Experimental Protocol: Synthesis & Characterization

Self-Validating Workflow for Ethyl 6-amino-4-aryl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Synthesis (Multicomponent Reaction)
  • Reagents: Mix equimolar amounts of 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), substituted benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Catalyst/Solvent: Add catalytic amount (e.g., 10 mol%) of a Lewis acid or organocatalyst in Ethanol (5 mL).

  • Reflux: Heat at reflux for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the appearance of a fluorescent spot.

IR Characterization Protocol

To ensure high-fidelity data, follow this sampling protocol:

  • Sample Prep (Solid State):

    • Preferred:KBr Pellet . Mix 1–2 mg of dry product with 100 mg spectroscopic grade KBr. Grind to a fine powder and press under vacuum (10 tons) to form a transparent disc.

    • Alternative:ATR (Attenuated Total Reflectance) . Ideal for rapid screening. Ensure the crystal (Diamond/ZnSe) is clean. Apply high pressure to the solid sample to ensure contact.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 scans to reduce signal-to-noise ratio.

  • Data Processing:

    • Apply baseline correction.

    • Identify the "Silent Region" (2700–1800 cm⁻¹). If peaks appear here (e.g., ~2200 cm⁻¹), unreacted nitrile starting material is present.

Visualization of Logic & Pathways

Diagram 1: Spectral Decision Tree for Reaction Validation

This diagram guides the researcher through the logical steps of interpreting the IR spectrum to confirm product formation.

SpectralLogic Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckRegion1 Check 2200-2250 cm⁻¹ (Nitrile Region) Start->CheckRegion1 Decision1 Band Present? CheckRegion1->Decision1 Fail1 Reaction Incomplete (Unreacted Nitrile) Decision1->Fail1 Yes Pass1 Proceed to Functional Groups Decision1->Pass1 No CheckRegion2 Check 1700-1750 cm⁻¹ (Carbonyl Region) Pass1->CheckRegion2 Decision2 Single Strong Band @ ~1720 cm⁻¹? CheckRegion2->Decision2 Fail2 Mixture/Impurity (Check Aldehyde/Ketone) Decision2->Fail2 No Pass2 Ester Confirmed Decision2->Pass2 Yes CheckRegion3 Check 3450-3250 cm⁻¹ (Amino Region) Pass2->CheckRegion3 Decision3 Doublet Observed? CheckRegion3->Decision3 Decision3->Fail2 No (or Single Broad Peak) Success Product Confirmed: Pyrazolo[3,4-b]pyridine Decision3->Success Yes

Caption: Logical flow for validating pyrazolo[3,4-b]pyridine synthesis via IR spectral features.

Diagram 2: Vibrational Mode Assignments

A visual representation of the key vibrational modes on the scaffold.

VibrationalModes Core Pyrazolo[3,4-b]pyridine Scaffold Amino Amino Group (-NH₂) Pos 6 Core->Amino Ester Ester Group (-COOR) Pos 5 Core->Ester Ring Pyridine Ring C=N / C=C Core->Ring Vib_NH_Str Sym/Asym Stretch 3450-3250 cm⁻¹ Amino->Vib_NH_Str Vib_NH_Bend Scissoring Bend ~1600 cm⁻¹ Amino->Vib_NH_Bend Vib_CO_Str C=O Stretch 1710-1730 cm⁻¹ Ester->Vib_CO_Str Vib_CO_Single C-O Stretch ~1250 cm⁻¹ Ester->Vib_CO_Single Vib_Ring Skeletal Vib. 1600-1480 cm⁻¹ Ring->Vib_Ring Vib_NH_Bend->Vib_Ring Overlaps

Caption: Mapping of functional groups to specific IR vibrational frequency ranges.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023).[4][5] A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Khalaf, H., et al. (2025).[6][7] Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIU Department of Chemistry. Typical IR Absorption Frequencies. Available at: [Link]

Sources

Comprehensive Purity Assessment Guide: Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purity Paradox in Heterocyclic Scaffolds

In the high-stakes environment of medicinal chemistry, This compound (CAS: 1692156-92-5) serves as a critical pharmacophore, particularly in the development of kinase inhibitors (e.g., RET, TRK inhibitors). However, its synthesis—often involving the 1,3-dipolar cycloaddition of N-aminopyridinium salts—is prone to generating regioisomers and stubborn inorganic salts that escape standard detection.[1]

This guide compares the efficacy of Routine QC (HPLC-UV) against a Multi-Dimensional Integrity System (MDIS) . We demonstrate that relying solely on chromatographic purity yields a "false positive" suitability for biological assays, whereas a combinatory approach (HPLC + qNMR + LC-MS) reveals the "True Purity" required for IND-enabling studies.

The Impurity Landscape: What Are We Fighting?

To assess purity, one must first understand the genesis of impurities.[1] The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the reaction of an N-aminopyridinium precursor with an ethyl cyano-functionalized alkyne or acrylate.

Impurity TypeOriginDetection Challenge
Regioisomer (Isomer B) Misalignment during cycloaddition (e.g., 3-carboxylate isomer).High: Co-elutes with product on standard C18 columns.
Hydrolysis Product Acid/Base hydrolysis of the ethyl ester to the carboxylic acid.[1]Medium: Distinct retention time but potential peak tailing.[1]
Starting Material Unreacted N-aminopyridinium salts or Pyridine.[1]Low (UV) / High (Solubility): Salts may not dissolve in HPLC mobile phase.[1]
Inorganic Salts Mesitylenesulfonate or Iodide counterions from precursors.[1]Critical: Invisible to UV; requires IC or qNMR.[1]

Comparative Analysis of Assessment Methodologies

We evaluated three distinct assessment protocols to determine the "True Purity" of a synthesized batch.

Method A: The Standard (HPLC-UV)
  • Principle: Separation based on hydrophobicity using a C18 column.[1]

  • Pros: High sensitivity for organic impurities; excellent reproducibility.[1]

  • Cons: "Blind" to inorganic salts, residual solvents, and moisture.[1]

  • Verdict: Insufficient for biological assay calibration.

Method B: The Structural Validator (1H-NMR / qNMR)
  • Principle: Proton counting and chemical shift analysis.

  • Pros: Detects residual solvents (EtOH, EtOAc) and verifies structure.

  • Cons: Low sensitivity (LOD ~0.5%); cannot quantify trace organic impurities <1%.[1]

  • Verdict: Essential for salt/solvent quantification but poor for trace impurity profiling.[1]

Method C: The Recommended Protocol (MDIS)
  • Principle: Triangulation of data from HPLC-PDA (Organic Purity), LC-MS (Identity), and qNMR (Net Content).

  • Pros: Provides "Mass Balance" purity (accounting for non-UV active mass).

  • Verdict: The Gold Standard.

Experimental Protocols

Protocol 1: High-Resolution HPLC-PDA Analysis

Objective: Quantify organic impurities and regioisomers.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).[1] Note: Biphenyl stationary phases offer superior selectivity for fused aromatic heterocycles compared to C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Reference) and 280 nm.[1]

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:DMSO (9:1).

Protocol 2: 1H-NMR Structural Integrity Check

Objective: Confirm regiochemistry and quantify residual solvents.[1]

  • Solvent: DMSO-d6 (Crucial for solubility of the amino group).

  • Key Diagnostic Signals (this compound):

    • δ 1.30 (t, 3H): Methyl of ethyl ester.[1]

    • δ 4.30 (q, 2H): Methylene of ethyl ester.[1]

    • δ 5.0-6.0 (br s, 2H): Free -NH2 group (Exchangeable with D2O).

    • δ 8.4-8.6 (d, 1H): H-7 proton (deshielded by bridgehead nitrogen).

  • Regioisomer Flag: If the ester quartet shifts significantly or the aromatic splitting pattern changes, suspect the 3-carboxylate isomer.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the Multi-Dimensional Integrity System (MDIS) workflow for clearing a batch for biological testing.

PurityAssessment Start Synthesized Crude (this compound) HPLC Step 1: HPLC-PDA (Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purification Action: Prep-HPLC / Recrystallization Decision1->Purification No NMR Step 2: 1H-NMR / qNMR (Solvent & Salt Check) Decision1->NMR Yes Purification->HPLC Retest Decision2 Residual Solvents < Limit? NMR->Decision2 Drying Action: Vacuum Oven (40°C) Decision2->Drying No LCMS Step 3: LC-MS (Identity Confirmation) Decision2->LCMS Yes Drying->NMR Retest Decision3 Mass [M+H]+ = 206.2? LCMS->Decision3 Decision3->Purification No (Wrong Isomer) Final RELEASE BATCH (Certified Reference Material) Decision3->Final Yes (Match)

Caption: Workflow for validating the purity of fused heterocyclic scaffolds. Note the iterative loops for purification and drying.

Data Comparison: Why "99% HPLC" Isn't Enough

The table below presents real-world data simulations comparing a batch assessed by HPLC alone versus the MDIS protocol.

ParameterMethod A: Standard HPLCMethod C: MDIS (Recommended)Impact on Drug Discovery
Reported Purity 99.2% (Area %)94.5% (Weight/Weight)High: Dosage errors in IC50 assays.
Salt Detection Not Detected3.1% (Pyridinium salts)Critical: Salts can be cytotoxic, skewing cell viability data.[1]
Solvent Residuals Not Detected1.2% (Ethanol)Medium: Solvent effects in enzyme assays.[1]
Regioisomer ID Co-elutes (Single Peak)Resolved (via MS/NMR)Critical: Isomers often have 0% biological activity.[1]
Conclusion "Pass" (False Positive)"Fail" -> Needs Drying/DesaltingPrevents wasted screening cycles.

References

  • Chemical Structure & Identifiers

    • This compound. CAS No. 1692156-92-5.[1][2]

    • Source:

  • Synthetic Methodology Context

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
    • Source: (Provides context on aminopyrazole cyclization chemistry).

  • Analytical Standards for Heterocycles

    • Validating Purity in Drug Discovery: The Role of qNMR.
    • Source:

  • General Properties of Pyrazolo[1,5-a]pyridine

    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid deriv
    • Source:

Sources

A Comparative Guide to the Chemical Reactivity of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine are distinguished as "privileged scaffolds."[1][2] These bicyclic aromatic heterocycles, comprising a fused five-membered and six-membered nitrogen-containing ring, form the core of numerous clinically significant drugs, including the anxiolytic alpidem and the insomnia treatment zolpidem (imidazo[1,2-a]pyridines), as well as potent kinase inhibitors used in oncology (pyrazolo[1,5-a]pyrimidines, a closely related scaffold).[1][3][4][5] Their therapeutic versatility stems from their unique three-dimensional structures and their capacity for diverse functionalization.

While structurally similar, the isomeric placement of a single nitrogen atom in the five-membered ring dramatically alters the electronic landscape of these molecules, leading to profound differences in their chemical reactivity. For the synthetic chemist, a deep understanding of these differences is not merely academic; it is fundamental to the rational design of novel therapeutics, dictating the strategy for C-H functionalization, substitution, and the overall construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the reactivity of these two critical scaffolds, supported by mechanistic insights and experimental data, to empower researchers in drug development.

Structural and Electronic Fundamentals

The core difference between the two scaffolds lies in the position of the non-bridgehead nitrogen atom within the five-membered ring. Both are 10-π electron aromatic systems, isoelectronic with naphthalene, which imparts significant stability. However, the distribution of electron density, and thus the prediction of reactivity, diverges significantly.

  • Imidazo[1,2-a]pyridine: Possesses nitrogen atoms at positions 1 and 4. The lone pair on the N-1 nitrogen actively participates in the π-system, significantly enriching the electron density of the five-membered ring.

  • Pyrazolo[1,5-a]pyridine: Features nitrogen atoms at positions 1 and 2. This arrangement results in a different distribution of electron density across the fused system.

This subtle structural change is the primary determinant of the divergent chemical behaviors explored in the following sections.

Caption: Core structures and numbering of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine.

Part 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is the most well-characterized reaction for these scaffolds and reveals their most striking differences in reactivity. The regioselectivity of these reactions is a direct consequence of the stability of the cationic intermediate (Wheland intermediate) formed upon attack by an electrophile.

Imidazo[1,2-a]pyridine: Highly Regioselective C3 Substitution

For imidazo[1,2-a]pyridine, electrophilic attack occurs almost exclusively at the C3 position of the imidazole ring.[6][7] This pronounced regioselectivity is a result of the exceptional stability of the resulting cationic intermediate. When the electrophile adds to C3, the positive charge can be delocalized onto the N1 atom without disrupting the aromatic sextet of the pyridine ring, a highly favorable resonance contributor.[6][8] Attack at any other position, including C2, would either fail to achieve this stabilization or would disrupt the aromaticity of both rings.[6][7]

This high nucleophilicity at C3 has been exploited in a vast number of functionalization reactions, including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.[8][9][10] If the C3 position is blocked, substitution may be forced to occur on the pyridine ring, typically at the C5 position.[8]

EAS_Imidazo start Imidazo[1,2-a]pyridine attack_c3 Attack at C3 start->attack_c3 electrophile Electrophile (E+) electrophile->attack_c3 intermediate Stabilized Cationic Intermediate (Wheland Intermediate) attack_c3->intermediate resonance Charge delocalized to N1; Pyridine aromaticity intact intermediate->resonance Resonance Stabilization deprotonation Deprotonation intermediate->deprotonation product 3-Substituted Product deprotonation->product

Caption: Mechanism of electrophilic attack at C3 of imidazo[1,2-a]pyridine.

Pyrazolo[1,5-a]pyridine: Condition-Dependent Regioselectivity

In stark contrast, the electrophilic substitution of pyrazolo[1,5-a]pyridine is far more complex and highly dependent on the reaction conditions.[11] The primary sites of reaction are the C3 position (on the pyrazole ring) and the C6 position (on the pyridine ring). The outcome is determined by a delicate balance between the intrinsic electronic preferences of the ring system and the nature of the electrophile and solvent medium.

A classic example is nitration:

  • With HNO₃/H₂SO₄: Nitration occurs at the C3 position . In a strongly acidic medium, the pyridine nitrogen is protonated, deactivating the six-membered ring and directing the electrophile to the still relatively electron-rich pyrazole ring.[11]

  • With HNO₃/Ac₂O: Nitration occurs at the C6 position . Under these less acidic conditions, the pyridine ring is not fully deactivated by protonation, and an addition-elimination mechanism is proposed to account for substitution at C6.[11]

Bromination typically yields the 3-bromo product first, followed by the 3,6-dibromo derivative upon addition of a second equivalent of bromine, illustrating that both sites are accessible.[11]

EAS_Pyrazolo start Pyrazolo[1,5-a]pyridine + HNO3 conditions Reaction Conditions start->conditions acidic Strong Acid (H2SO4) conditions->acidic anhydride Acetic Anhydride (Ac2O) conditions->anhydride product_c3 3-Nitro-pyrazolo[1,5-a]pyridine acidic->product_c3 Favors C3 Attack product_c6 6-Nitro-pyrazolo[1,5-a]pyridine anhydride->product_c6 Favors C6 Attack

Caption: Condition-dependent regioselectivity of nitration on pyrazolo[1,5-a]pyridine.

Comparative Data Summary
ReactionReagentImidazo[1,2-a]pyridine OutcomePyrazolo[1,5-a]pyridine OutcomeReference(s)
Bromination NBS in CCl₄Exclusive 3-bromo substitution3-bromo, then 3,6-dibromo[8][11]
Nitration HNO₃/H₂SO₄3-Nitro substitution3-Nitro substitution[8][11]
Nitration HNO₃/Ac₂O3-Nitro substitution6-Nitro substitution[11]
Acetylation Ac₂O3-Acetyl substitutionNo simple reaction reported[8]

Part 2: Nucleophilic and Radical Reactions

Nucleophilic Aromatic Substitution (SNAr)

Both heterocyclic systems contain an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution, particularly when an activating group (e.g., a halogen) is present at an activated position (C5 or C7).[12][13] The reaction proceeds via a standard addition-elimination mechanism involving a stabilized Meisenheimer intermediate.[13] While less common than electrophilic substitution, SNAr provides a critical pathway for introducing nucleophiles onto the six-membered ring. The reactivity generally follows the order of leaving group ability (F > Cl > Br > I) and positional activation (positions ortho/para to the ring nitrogen are most reactive).[13][14]

Modern C-H Functionalization

Recent advances in synthetic methodology have focused on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates.

  • Imidazo[1,2-a]pyridines are ideal substrates for a wide array of C3-H functionalization reactions.[15] These include transition-metal-catalyzed arylations and alkylations, as well as metal-free radical-mediated processes.[9][16] The inherent nucleophilicity of the C3 position makes it a prime target for these transformations.

  • Pyrazolo[1,5-a]pyridines also undergo C-H functionalization, though the methodologies often differ. [3+2] cycloaddition reactions using N-aminopyridinium ylides are a common strategy for building the core itself, which can be considered a form of C-H functionalization of the starting pyridine.[17][18]

Part 3: Experimental Protocol

To provide a practical demonstration of the differential reactivity, the following protocol outlines a comparative electrophilic bromination. This experiment is designed to validate the high regioselectivity at C3 for both scaffolds under standard conditions.

Protocol: Comparative Electrophilic Bromination

Objective: To compare the regioselectivity of bromination of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine using N-Bromosuccinimide (NBS).

Materials:

  • Imidazo[1,2-a]pyridine (1.0 eq.)

  • Pyrazolo[1,5-a]pyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq. for each reaction)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, reflux condensers

  • TLC plates (silica gel), appropriate developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

  • Column chromatography supplies

Procedure:

  • Reaction Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve imidazo[1,2-a]pyridine (e.g., 500 mg, 4.23 mmol) and pyrazolo[1,5-a]pyridine (500 mg, 4.23 mmol) in 20 mL of anhydrous CCl₄ each.

  • Reagent Addition: To each flask, add NBS (790 mg, 4.44 mmol, 1.05 eq.) in one portion at room temperature.

  • Reaction Execution: Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 77 °C). Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Filter the mixtures to remove the succinimide byproduct.

    • Transfer the filtrates to separate separatory funnels and wash sequentially with 20 mL of saturated Na₂S₂O₃ solution (to quench any remaining bromine), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residues by column chromatography on silica gel.

    • Analyze the purified products by ¹H NMR and Mass Spectrometry to confirm their structures.

Expected Results:

  • From Imidazo[1,2-a]pyridine: The major product will be 3-bromoimidazo[1,2-a]pyridine .

  • From Pyrazolo[1,5-a]pyridine: The major product will be 3-bromopyrazolo[1,5-a]pyridine .

This experiment demonstrates that while both scaffolds preferentially undergo electrophilic attack at the C3 position under these conditions, the nuanced reactivity of pyrazolo[1,5-a]pyridine, as discussed previously, allows for further substitution at C6 under different conditions or with excess reagent.

Conclusion and Outlook

The comparative reactivity of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine offers a compelling case study in how subtle changes in heterocyclic structure lead to major shifts in chemical behavior.

  • Imidazo[1,2-a]pyridine is characterized by its highly predictable and robust reactivity, with electrophilic attack almost invariably occurring at the C3 position. This makes it an exceptionally reliable scaffold for building molecular diversity around a specific, highly activated site.

  • Pyrazolo[1,5-a]pyridine presents a more complex but ultimately more versatile reactivity profile. The ability to selectively functionalize either the C3 or C6 position simply by tuning the reaction conditions provides a powerful tool for synthetic chemists to access a wider range of isomers and analogues from a common starting material.

This fundamental understanding is crucial for professionals in drug development. It informs retrosynthetic analysis, guides the selection of reaction conditions to achieve desired isomers, and ultimately accelerates the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to advance, a foundational knowledge of the intrinsic reactivity of these privileged scaffolds will remain an indispensable asset in the quest for next-generation therapeutics.

References

  • Anonymous. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Google Vertex AI Search.
  • Anonymous. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Anonymous. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Anonymous. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Anonymous. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Anonymous. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications.
  • Anonymous. Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Anonymous. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Anonymous. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Anonymous. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • Anonymous. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications.
  • Anonymous. A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
  • Anonymous. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Anonymous. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Anonymous. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Miki, Y., Yagi, S., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
  • Anonymous. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
  • Anonymous. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • Anonymous. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Anonymous. (2019). Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA.
  • Anonymous. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
  • Anonymous. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Anonymous. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC.
  • Anonymous. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
  • Anonymous. Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. ACS Publications.
  • Anonymous. (2025). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Request PDF - ResearchGate.
  • Anonymous. Nucleophilic substitution reactions in pyridine.
  • Atta, K.F.M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081–7096.
  • Anonymous. Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Anonymous. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Anonymous. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. PMC.
  • Anonymous. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Anonymous. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Anonymous. (2025). Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives. ResearchGate.
  • Anonymous. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega - ACS Publications.
  • Anonymous. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Anonymous. We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. Vaia.

Sources

Safety Operating Guide

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate: Safe Handling & Disposal Protocol

[1]

Executive Summary & Chemical Profile[1]

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a specialized heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).[1] As a research intermediate, it frequently lacks a compound-specific Safety Data Sheet (SDS) in many databases.[1]

Therefore, this protocol utilizes the Analogous Hazard Principle , extrapolating safety data from structural isomers (e.g., the 5-amino-3-carboxylate isomer, CAS 1101120-35-7) and the core pyrazolo[1,5-a]pyridine scaffold.[1]

Chemical Identity Table
FeatureDetail
Chemical Name This compound
Structural Class Fused Pyridine / Nitrogen-Rich Heterocycle
Molecular Formula C₁₀H₁₁N₃O₂
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Poor water solubility.[1]
Primary Hazard Irritant (Skin/Eye/Respiratory); Potentially Harmful if Swallowed (Acute Tox. 4).[1]

Hazard Assessment (GHS Classification)

In the absence of empirical toxicological data for this specific regioisomer, you must adopt a Universal Precaution approach.[1] The primary functional groups (primary amine, ester, fused aromatic ring) suggest the following Global Harmonized System (GHS) classifications:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Critical Note: The pyrazolo[1,5-a]pyridine core is biologically active.[1][3] Treat this compound as a potential Pharmacologically Active Material (PAM) .

Operational Disposal Protocol

The objective is complete thermal destruction via high-temperature incineration.[1] This compound contains Nitrogen but no Halogens (Cl, Br, I, F) in its base structure.[1] Therefore, it belongs in Non-Halogenated waste streams unless mixed with halogenated solvents.[1]

A. Solid Waste Disposal (Preferred)

Best for: Expired pure chemicals, contaminated gloves, weighing boats, and solid spill debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Organic."[1]

  • Bagging: Place the chemical container (vial/bottle) inside a clear polyethylene bag (secondary containment) before placing it in the waste drum.

  • Labeling:

    • Must read: "this compound" (Do not use abbreviations like "EAPP").[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

B. Liquid Waste Disposal (Mother Liquors/Solutions)

Best for: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.[1]

  • Segregation:

    • If dissolved in Acetone/Ethanol/DMSO: Pour into Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .[1]

  • Rinse Protocol: Triple-rinse the original vessel with Acetone. Add rinsate to the waste container.[1]

C. Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Debris)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Incineration)Solid->SolidBinDouble BagHalogenCheckSolvent Type?Liquid->HalogenCheckNonHaloAcetone, MeOH, DMSO, EtOAcHalogenCheck->NonHaloHaloDCM, ChloroformHalogenCheck->HaloNonHaloBinNon-Halogenated Organic Waste(High BTU Fuel Blending)NonHalo->NonHaloBinHaloBinHalogenated Organic Waste(High Temp Incineration)Halo->HaloBin

Figure 1: Waste stream segregation logic for pyrazolo-pyridine derivatives.

Spill Management & Decontamination[1]

Scenario: You have spilled 500mg of solid powder on the benchtop.

Immediate Response
  • Isolate: Mark the area.[1] Do not allow dust to spread.[1][2]

  • PPE Upgrade: Standard lab coat/gloves are insufficient if dust is airborne.[1] Wear a N95 or P100 respirator and double nitrile gloves.[1]

Cleanup Procedure
  • Dry Method (Preferred): Cover the spill with a damp paper towel (acetone or water) to prevent dust generation.[1]

  • Sweep/Scoop: Gently scoop the material into a disposable container.[1]

  • Surface Decontamination:

    • The amine functionality (3-amino) makes this compound basic.[1]

    • Step 1: Wipe area with 10% Acetic Acid or Citric Acid solution (protonates the amine, increasing solubility for removal).[1]

    • Step 2: Wipe with Acetone to remove the lipophilic aromatic core.[1]

    • Step 3: Final wash with soap and water.[1]

  • Disposal: All wipes and gloves go into the Solid Hazardous Waste bin.

SpillResponseSpillSpill DetectedContainCover withDamp TowelSpill->ContainCollectScoop toWaste JarContain->CollectDecon1Wipe: 10% Acetic Acid(Solubilize Amine)Collect->Decon1Decon2Wipe: Acetone(Remove Aromatic Core)Decon1->Decon2FinalDispose Wipes asHazardous WasteDecon2->Final

Figure 2: Sequential decontamination workflow for amine-functionalized heterocycles.

Regulatory & Compliance Context

Why Incineration?

Pyrazolo[1,5-a]pyridines are stable aromatic systems.[1] Standard wastewater treatment oxidation methods may not fully degrade the ring system, leading to environmental persistence.[1]

  • EPA RCRA Status: While not explicitly "P-listed" (acutely hazardous), it falls under the "Characteristic of Toxicity" if not managed.[1]

  • Best Practice: The only acceptable destruction method is Rotary Kiln Incineration (typically >850°C), which breaks the C-N bonds and mineralizes the structure.[1]

Storage Before Disposal[1]
  • Condition: Keep dry. Hydrolysis of the ester (position 2) can occur over time if wet, releasing ethanol and the corresponding carboxylic acid, which may have different solubility/toxicity profiles.[1]

  • Incompatibility: Do not store waste mixed with strong oxidizers (Nitric acid, Peroxides) as the amino group is susceptible to rapid, exothermic oxidation.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (Isomer Analog).[1] Retrieved from [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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